15(S)-Latanoprost
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C26H40O5 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC名 |
propan-2-yl (E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+ |
InChIキー |
GGXICVAJURFBLW-FPYGCLRLSA-N |
製品の起源 |
United States |
Foundational & Exploratory
15(S)-Latanoprost mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 15(S)-Latanoprost
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Latanoprost, a prostaglandin F2α analogue, is a leading therapeutic agent for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its efficacy is rooted in its action as a selective agonist at the prostaglandin F receptor (FP receptor). Latanoprost itself is an isopropyl ester prodrug, which, upon topical administration to the eye, is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[1][3] The primary mechanism of action of latanoprost acid involves enhancing the uveoscleral outflow of aqueous humor.[2][4] This is achieved through the remodeling of the extracellular matrix within the ciliary muscle, a process mediated by the upregulation of matrix metalloproteinases (MMPs).[5] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the therapeutic effect of this compound.
Pharmacokinetics and Metabolism
Latanoprost is administered as a 0.005% ophthalmic solution.[1] Being an isopropyl ester prodrug, it is more lipophilic than its active form, allowing for efficient penetration of the cornea.[6]
-
Absorption and Activation : After topical administration, latanoprost is absorbed through the cornea where it is rapidly hydrolyzed by esterases to the active latanoprost acid.[1][3] Peak concentrations of latanoprost acid in the aqueous humor are typically reached within two hours.[3]
-
Distribution : The volume of distribution for latanoprost is approximately 0.16 L/kg.[7]
-
Metabolism and Excretion : Latanoprost acid that reaches the systemic circulation is metabolized in the liver via fatty acid β-oxidation.[3] The resulting metabolites are primarily excreted through the kidneys.[3] The plasma half-life of latanoprost acid is short, around 17 minutes.[3]
Molecular Mechanism of Action
The therapeutic effect of latanoprost is initiated by the binding of its active form, latanoprost acid, to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][8]
Receptor Binding and Selectivity
Latanoprost acid is a potent and selective agonist for the FP receptor.[9] Its binding affinity and functional potency have been characterized in various studies, demonstrating high selectivity for the FP receptor over other prostanoid receptors.
Table 1: Prostaglandin Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Latanoprost Acid
| Prostaglandin Receptor | Latanoprost Acid Ki (nM) | Latanoprost Acid EC50 (nM) | Reference Cell Type/Assay |
| FP | 98 | 32-124 | Human Ciliary Muscle (Phosphoinositide Turnover) |
| EP1 | >10,000 | 119 | Phosphoinositide Turnover |
| EP2 | >10,000 | >10,000 | cAMP Accumulation |
| EP3 | >10,000 | >10,000 | cAMP Accumulation |
| EP4 | >10,000 | >10,000 | cAMP Accumulation |
| DP | >10,000 | >10,000 | cAMP Accumulation |
| IP | >10,000 | >10,000 | cAMP Accumulation |
| TP | >10,000 | >10,000 | Phosphoinositide Turnover |
Data compiled from various sources.
Downstream Signaling Pathway
Activation of the FP receptor by latanoprost acid initiates a downstream signaling cascade primarily through the Gq alpha subunit of the heterotrimeric G-protein.[10]
-
G-Protein Activation : Upon agonist binding, the FP receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gαq subunit. This causes the dissociation of the Gαq-GTP complex from the Gβγ dimer.
-
Phospholipase C Activation : The activated Gαq-GTP complex stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Generation : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]
-
Intracellular Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11]
-
Protein Kinase C Activation : DAG, along with the increased intracellular Ca2+ concentration, activates Protein Kinase C (PKC).[11]
-
MAPK/ERK Pathway Involvement : The activation of PKC can further lead to the phosphorylation and activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Latanoprost acid has been shown to inhibit RANKL-induced ERK, AKT, JNK, and p38 signaling pathways in osteoclasts.[12]
Caption: Signaling pathway of Latanoprost acid.
Cellular and Physiological Effects
The downstream signaling events culminate in significant changes within the ciliary muscle, leading to a reduction in IOP.
Regulation of Matrix Metalloproteinases (MMPs)
A key consequence of FP receptor activation in ciliary muscle cells is the altered expression of MMPs and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[1][13]
-
Upregulation of MMPs : Latanoprost acid has been shown to increase the gene transcription and protein expression of MMP-1, MMP-3, and MMP-9 in cultured human ciliary smooth muscle cells.[1][6]
-
Modulation of TIMPs : Latanoprost also influences the expression of TIMPs, with studies showing an increase in TIMP-1 expression, which appears to be mediated by PKC activation.[9][13]
The altered balance between MMPs and TIMPs leads to the degradation and remodeling of extracellular matrix components, such as collagen, in the spaces between the ciliary muscle fibers.[14] This reduces the hydraulic resistance of the uveoscleral outflow pathway.
Table 2: Effect of Latanoprost Acid on MMP and TIMP Expression in Human Ciliary Muscle Cells
| Molecule | Concentration of Latanoprost Acid | Incubation Time | Observed Effect |
| MMP-1 mRNA | 8, 40, 200 nM | 24 hours | Dose-dependent increase (3 to 13-fold) |
| MMP-3 mRNA | 200 nM | 24 hours | Increased expression |
| MMP-9 mRNA | 200 nM | 24 hours | Increased expression |
| MMP-2 mRNA | 200 nM | 24 hours | Reduced expression |
| MMP-9 Activity | 0.03, 0.3 µg/mL | 24 hours | 75% increase |
| TIMP-1 mRNA | 1, 10 µM | 18 hours | 45-54% increase |
| TIMP-1 Protein | 100 nM | 24 hours | 27% increase |
Data compiled from multiple in vitro studies.[1][3][6][13]
Enhancement of Uveoscleral Outflow
The remodeling of the extracellular matrix in the ciliary muscle widens the interstitial spaces, thereby increasing the facility of aqueous humor outflow through the uveoscleral pathway.[4] This is the principal mechanism by which latanoprost lowers IOP. Studies in monkeys and humans have confirmed that latanoprost significantly increases uveoscleral outflow without a major effect on trabecular outflow or aqueous humor production.[9]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of latanoprost.
Radioligand Binding Assay for FP Receptor
This assay determines the binding affinity (Ki) of latanoprost acid for the FP receptor.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation : Cells expressing the human FP receptor are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the membranes containing the receptor.[7]
-
Assay Incubation : In a 96-well plate, the membrane preparation is incubated with a constant concentration of a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) and varying concentrations of unlabeled latanoprost acid.[15]
-
Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[7]
-
Quantification : The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis : The data are used to generate a competition binding curve, from which the IC50 (the concentration of latanoprost acid that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assay
This functional assay measures the activation of the PLC signaling pathway by quantifying the generation of inositol phosphates.
Methodology:
-
Cell Labeling : Human ciliary muscle cells are incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pool.[16]
-
Stimulation : The labeled cells are then stimulated with varying concentrations of latanoprost acid for a defined period.[16]
-
Extraction of Inositol Phosphates : The reaction is stopped, and the water-soluble inositol phosphates are extracted.
-
Separation and Quantification : The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography and the radioactivity of each fraction is measured by liquid scintillation counting.[17]
-
Data Analysis : The amount of [3H]-inositol phosphates produced is a measure of PLC activity. Dose-response curves are generated to determine the EC50 of latanoprost acid.
Measurement of Intracellular Calcium Mobilization
This assay directly measures one of the key downstream effects of FP receptor activation.
Caption: Workflow for measuring intracellular calcium.
Methodology:
-
Cell Culture : Human ciliary muscle cells are cultured in a 96-well plate.
-
Dye Loading : The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye.
-
Measurement : The plate is placed in a fluorescence plate reader. The baseline fluorescence is measured, and then latanoprost acid is added. The change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration, is monitored over time.
-
Data Analysis : For ratiometric dyes like Fura-2, the ratio of fluorescence emission at different excitation wavelengths is calculated to determine the intracellular calcium concentration.
Conclusion
The mechanism of action of this compound is a well-defined, receptor-mediated process. As an isopropyl ester prodrug, it is effectively delivered to the eye and converted to its active form, latanoprost acid. Latanoprost acid selectively activates the FP receptor on ciliary muscle cells, initiating a Gq-protein-mediated signaling cascade that involves the activation of PLC, generation of IP3 and DAG, and a subsequent increase in intracellular calcium and activation of PKC. This signaling pathway ultimately leads to the upregulation of MMPs, remodeling of the extracellular matrix of the ciliary muscle, and an increase in uveoscleral outflow, thereby effectively reducing intraocular pressure. This detailed understanding of its mechanism of action is crucial for the development of new and improved therapies for glaucoma.
References
- 1. Metalloproteinase gene transcription in human ciliary muscle cells with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.bmctoday.net [assets.bmctoday.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 5. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Effect of latanoprost on intraocular pressure in mice lacking the prostaglandin FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Latanoprost's effects on TIMP-1 and TIMP-2 expression in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Effects of prostaglandin F2alpha and latanoprost on phosphoinositide turnover, myosin light chain phosphorylation and contraction in cat iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Determination of phosphatidylinositol turnover for pharmacological analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 15(S)-Latanoprost on Prostaglandin F Receptors
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the biological activity of 15(S)-Latanoprost, focusing on its interaction with the prostaglandin F (FP) receptor. Latanoprost is a prostaglandin F2α analogue widely used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active acid form.[1][2] The stereochemistry at the 15-carbon position is critical for its pharmacological activity, with the therapeutically utilized form being the 15(R)-epimer.[1] The 15(S)-epimer, this compound, is considered an impurity in commercial preparations and exhibits significantly reduced biological activity.[1][3] This document details the pharmacological profile, quantitative biological data, key experimental protocols, and signaling pathways associated with this compound's activity at the FP receptor.
Pharmacological Profile
Mechanism of Action
Latanoprost and its isomers exert their biological effects by acting as selective agonists at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][4][5] The activation of the FP receptor is the primary mechanism for reducing intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[2][6] The FP receptor is known to couple to the Gq/11 family of G-proteins to initiate intracellular signaling.[5][7]
Signaling Pathway
Upon agonist binding, the FP receptor activates the Gαq subunit of its associated G-protein.[8][9] This activation stimulates the effector enzyme phospholipase C (PLC-β).[8][10] PLC-β then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][12] The resulting increase in cytosolic Ca2+ and the presence of DAG concertedly activate protein kinase C (PKC).[1] This signaling cascade ultimately leads to the physiological responses, such as the remodeling of the extracellular matrix in the ciliary muscle, which facilitates aqueous humor outflow.[1] Due to its lower binding affinity, this compound results in a weaker activation of this signaling cascade compared to its 15(R) counterpart.[1]
Quantitative Data Presentation
The biological activity of this compound is significantly lower than that of the clinically used 15(R)-Latanoprost. This is primarily attributed to its weaker binding affinity for the FP receptor.[1] Quantitative data from various studies are summarized below.
Table 1: Comparative Binding Affinity for the Prostaglandin F (FP) Receptor
| Compound | Assay Type | Tissue/Cell Source | IC50 (nM) | Ki (nM) | Fold Difference (vs. 15(R)-Latanoprost) |
| This compound acid | Radioligand Binding | Cat iris sphincter muscle | 24[1][13] | - | 6.7x weaker |
| 15(R)-Latanoprost acid | Radioligand Binding | Cat iris sphincter muscle | 3.6[1][13] | 98[14] | - |
| Prostaglandin F2α | Radioligand Binding | Not Specified | - | ~1 | ~3.6x stronger |
IC50: The concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant for a drug; the concentration at which an inhibitor would occupy 50% of the receptors if no ligand were present.
Table 2: Comparative Functional Potency at the Prostaglandin F (FP) Receptor
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound acid | Relaxation Assay | Isolated cat iris sphincter muscle | 24[3] |
| 15(R)-Latanoprost acid | Phosphoinositide Turnover | Human ciliary muscle cells | 124[14][15] |
| 15(R)-Latanoprost acid | Phosphoinositide Turnover | Human trabecular meshwork cells | 35[15] |
| 15(R)-Latanoprost acid | Phosphoinositide Turnover | Rat A7r5 vascular smooth muscle cells | 35[15] |
| 15(R)-Latanoprost acid | Contraction Assay | Isolated cat iris sphincter muscle | 29.9[15] |
EC50: The concentration of a drug that gives a half-maximal response.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are generalized protocols for key experiments.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of a test compound for the FP receptor using a competitive binding assay with a radiolabeled ligand.
1. Principle: This assay measures the ability of an unlabeled test compound (e.g., this compound acid) to compete with a constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α) for binding to receptors in a membrane preparation.[16]
2. Materials:
-
Receptor Source: Cell membranes prepared from tissues or cells endogenously or recombinantly expressing the FP receptor (e.g., cat iris sphincter muscle).[13]
-
Radioligand: A high-affinity radiolabeled FP receptor agonist or antagonist (e.g., [³H]-PGF2α).
-
Test Compounds: this compound acid, 15(R)-Latanoprost acid (for comparison), and other reference compounds.
-
Assay Buffer: e.g., Tris-HCl buffer containing MgCl2 and EDTA.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
3. Procedure:
-
Reaction Setup: In microtiter plate wells or tubes, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Measured in the absence of any competing unlabeled ligand.
-
Non-specific Binding (NSB): Measured in the presence of a saturating concentration of an unlabeled reference ligand to block all specific receptor binding.
-
Specific Binding: Calculated as Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value from the curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Protocol: Intracellular Calcium Mobilization Assay
This protocol describes a cell-based functional assay to measure the potency of a test compound by quantifying changes in intracellular calcium concentration upon FP receptor activation.[12][17]
1. Principle: FP receptor activation by an agonist leads to a transient increase in intracellular calcium concentration.[12] This change can be detected using a calcium-sensitive fluorescent dye. The fluorescence intensity is proportional to the intracellular calcium level, allowing for the quantification of receptor activation.
2. Materials:
-
Cell Line: A cell line stably or transiently expressing the FP receptor (e.g., HEK293 cells).[15]
-
Calcium Indicator Dye: A cell-permeable fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.[12][18]
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test Compounds: Serial dilutions of this compound acid and reference agonists.
-
Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading with automated injection capabilities (e.g., a FlexStation).[12]
3. Procedure:
-
Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye solution in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Assay Measurement:
-
Place the plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injectors to add the test compound dilutions to the wells while continuously recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium flux.
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the EC50 value from the curve using a sigmoidal dose-response model.
-
Conclusion
The available data conclusively demonstrate that this compound is a significantly less potent agonist at the prostaglandin F receptor compared to its 15(R)-epimer. This reduced activity is a direct consequence of its approximately 6.7-fold lower binding affinity for the FP receptor.[1] While it engages the same Gq-coupled signaling pathway to induce intracellular calcium mobilization, its diminished interaction at the receptor level translates to a weaker physiological response.[1] These findings underscore the critical importance of stereochemistry in the design and synthesis of potent prostaglandin analogues for therapeutic applications and highlight the necessity of controlling stereoisomeric impurities during drug manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. benchchem.com [benchchem.com]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
The Unseen Isomer: A Technical Guide to the Biological Significance of 15(S)-Latanoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] Administered as an isopropyl ester prodrug, it is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][2] The therapeutic efficacy of latanoprost is critically dependent on its stereochemistry, particularly at the 15-carbon position. The clinically utilized and biologically active form is the 15(R)-stereoisomer. However, during the synthesis of latanoprost, an alternative stereoisomer, 15(S)-Latanoprost, can be formed as an impurity.[1][3] This technical guide provides an in-depth analysis of the biological significance of the this compound stereoisomer, focusing on its receptor binding, functional activity, and physiological effects, supported by detailed experimental methodologies.
Core Biological Significance: A Matter of Stereochemistry
The primary biological distinction between 15(R)-Latanoprost and its 15(S)-stereoisomer lies in their differential interaction with the prostaglandin F2α (FP) receptor, the principal target for this class of drugs.[4] The stereochemistry at the 15-carbon position is crucial for optimal receptor binding and subsequent pharmacological activity.[4]
15(R)-Latanoprost , the therapeutically active form, exhibits a high binding affinity for the FP receptor, leading to potent reduction of intraocular pressure.[4] In contrast, This compound demonstrates a significantly weaker interaction with the FP receptor.[4] This reduced affinity is the primary determinant of its diminished biological activity.[4] Consequently, the 15(S)-epimer is considered an impurity in commercial latanoprost preparations, and its presence is minimized to ensure optimal therapeutic effect.[3][4]
Quantitative Analysis: Receptor Binding and In Vivo Efficacy
The disparity in the biological activity of the two stereoisomers is quantitatively reflected in their receptor binding affinities and in vivo efficacy. In-vitro studies have demonstrated a marked difference in the ability of the free acid forms of these isomers to displace radiolabeled ligands from the FP receptor.
| Compound | Receptor Binding Affinity (IC50) | Species/Tissue | In Vivo Effect (IOP Reduction) | Species | Dose |
| 15(R)-Latanoprost acid | 3.6 nM[4][5] | Cat iris sphincter muscle[5] | Significant IOP reduction[4] | Cynomolgus Monkey[4] | Not specified in direct comparison |
| This compound acid | 24 nM[4][5] | Cat iris sphincter muscle[5] | Modest 1 mmHg reduction[4][5] | Cynomolgus Monkey[5] | 3 µg[5] |
Table 1: Comparative Quantitative Data for Latanoprost Stereoisomers
The IC50 value, representing the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand, is approximately 6.7-fold lower for the 15(R)-isomer, indicating a significantly higher affinity for the FP receptor.[4] This difference in receptor binding directly translates to a reduced effect on intraocular pressure in vivo.
Signaling Pathways and Mechanisms of Action
Latanoprost and its stereoisomers, as prostaglandin F2α analogues, exert their effects by acting as agonists at the FP receptor, a G-protein-coupled receptor (GPCR).[6][7] The activation of the FP receptor initiates a well-defined signaling cascade.
The FP receptor primarily couples to the Gq/11 family of G-proteins.[8] Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the mobilization of intracellular calcium (Ca2+).[6] Diacylglycerol, along with the increased intracellular calcium, activates protein kinase C (PKC).[4] This signaling cascade ultimately contributes to the remodeling of the extracellular matrix in the ciliary muscle, leading to increased uveoscleral outflow of aqueous humor and a reduction in intraocular pressure.[4][9]
Due to its weaker binding affinity, this compound is a less potent activator of this signaling pathway, resulting in a significantly attenuated physiological response compared to the 15(R)-isomer.[4]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the IC50 values of 15(R)-Latanoprost acid and this compound acid for the FP receptor.
Materials:
-
Receptor Source: Membrane preparations from cells recombinantly expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues with high FP receptor expression (e.g., cat iris sphincter muscle).[1][5]
-
Radioligand: [³H]-Prostaglandin F2α.[1]
-
Competitors: 15(R)-Latanoprost acid and this compound acid.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]
-
Wash Buffer: Ice-cold Assay Buffer.[1]
-
Unlabeled Ligand for Non-specific Binding: A high concentration of unlabeled PGF2α (e.g., 10 µM).[1]
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: If starting from cells or tissue, homogenize in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, [³H]-PGF2α, and assay buffer.[1]
-
Non-specific Binding: Membrane preparation, [³H]-PGF2α, and a saturating concentration of unlabeled PGF2α.[1]
-
Competition Binding: Membrane preparation, [³H]-PGF2α, and serial dilutions of the competitor (15(R)- or this compound acid).[1]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.[1]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound from unbound radioligand.[1]
-
Washing: Quickly wash the filters with ice-cold wash buffer.[1]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[1]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[1]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the FP receptor and trigger the downstream signaling cascade, resulting in an increase in intracellular calcium.
Objective: To assess the functional potency of 15(R)-Latanoprost acid and this compound acid by measuring intracellular calcium mobilization.
Materials:
-
Human ciliary muscle cells or other cells expressing the FP receptor.[10]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10][11]
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Agonists: 15(R)-Latanoprost acid and this compound acid.
-
A fluorescence plate reader or a fluorescence microscope with an integrated fluidics system.
Procedure:
-
Cell Culture: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).[6]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Stimulation: Add serial dilutions of the agonists (15(R)- or this compound acid) to the wells.
-
Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence intensity for each agonist concentration. Plot the change in fluorescence against the logarithm of the agonist concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
In Vivo Intraocular Pressure Measurement in Cynomolgus Monkeys
This in vivo assay directly measures the physiological effect of the test compounds on intraocular pressure.
Objective: To compare the IOP-lowering efficacy of topically applied 15(R)-Latanoprost and this compound in a relevant animal model.
Materials:
-
Normotensive cynomolgus monkeys.[2]
-
Test compounds: 15(R)-Latanoprost and this compound formulated for topical ophthalmic administration.
-
Anesthetics (e.g., ketamine).[9]
-
A calibrated tonometer suitable for use in monkeys (e.g., Tono-Pen or a rebound tonometer).[2][7]
-
Topical anesthetic for the cornea.
Procedure:
-
Animal Acclimatization and Baseline IOP: Acclimatize the monkeys to the experimental procedures. Measure baseline IOP at consistent times of the day to account for diurnal variations.
-
Anesthesia: Anesthetize the monkeys to ensure accurate and safe IOP measurements.[9]
-
Drug Administration: Administer a single topical dose of the test compound to one eye, with the contralateral eye serving as a control (receiving vehicle).
-
IOP Measurement: Measure IOP in both eyes at predetermined time points after drug administration (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction between the treated and control eyes, and between the eyes treated with 15(R)-Latanoprost and this compound.
Conclusion
The stereochemistry at the 15-carbon position of latanoprost is a critical determinant of its biological activity. The clinically effective 15(R)-Latanoprost is a potent agonist of the FP receptor, leading to a significant reduction in intraocular pressure. In contrast, the this compound stereoisomer exhibits a substantially lower binding affinity for the FP receptor, resulting in markedly reduced pharmacological efficacy. For drug development professionals, these findings underscore the paramount importance of stereochemical considerations in the design and synthesis of potent and selective prostaglandin analogues for the treatment of glaucoma. The control of stereoisomeric impurities, such as this compound, is essential for ensuring the consistent clinical performance and optimal therapeutic benefit of latanoprost formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. biophysics-reports.org [biophysics-reports.org]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tvst.arvojournals.org [tvst.arvojournals.org]
- 8. A comparative study on intraocular pressure under various anesthetics in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular calcium mobilization following prostaglandin receptor activation in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
The Critical Role of C-15 Stereochemistry in the Efficacy of Prostaglandin Analogues
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandins (PGs) and their synthetic analogues are a cornerstone of therapy in various medical fields, most notably in ophthalmology for the management of glaucoma. Their biological activity is exquisitely dependent on their three-dimensional structure, with the stereochemistry at the C-15 position being a critical determinant of receptor binding and subsequent cellular response. This technical guide delves into the pivotal role of the C-15 configuration in the efficacy of prostaglandin analogues, providing a comprehensive overview of structure-activity relationships, quantitative efficacy data, detailed experimental protocols for assessing receptor interaction, and a visualization of the key signaling pathways involved. Understanding the nuances of C-15 stereochemistry is paramount for the rational design and development of next-generation prostaglandin analogues with enhanced potency and selectivity.
Introduction
Prostaglandins are a group of lipid compounds that are derived from fatty acids and play crucial roles in a wide array of physiological processes, including inflammation, blood flow, and the sleep-wake cycle.[1] Synthetic prostaglandin analogues have been successfully developed to modulate these pathways for therapeutic benefit. A key structural feature of prostaglandins is the presence of a hydroxyl group at the C-15 position of the omega side chain. The spatial orientation of this hydroxyl group, designated as either (S) or (R), profoundly influences the molecule's ability to bind to and activate its cognate G protein-coupled receptors (GPCRs), such as the FP and EP receptor subtypes.[2][3] This guide will explore the significance of this stereochemical configuration on the efficacy of prostaglandin analogues.
The Significance of C-15 (S) Configuration for Receptor Binding and Activity
The naturally occurring and most biologically active prostaglandins possess a hydroxyl group at the C-15 position in the (S) configuration.[4] This specific orientation is crucial for high-affinity binding to prostaglandin receptors. Inversion of this stereocenter to the (R) configuration, creating the C-15 epimer, generally leads to a dramatic reduction in biological activity. This is primarily due to a decreased affinity for the receptor's binding pocket.
The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the catabolism of prostaglandins. It specifically oxidizes the 15(S)-hydroxyl group to a 15-keto group, rendering the prostaglandin inactive.[4] This metabolic inactivation underscores the biological importance of the 15(S)-hydroxyl configuration for maintaining the active state of the molecule.
Quantitative Analysis of C-15 Epimer Efficacy
The impact of C-15 stereochemistry on the efficacy of prostaglandin analogues can be quantified through receptor binding assays and functional assays. The following tables summarize key data from the literature, comparing the activity of C-15 (S) and C-15 (R) epimers.
Table 1: Comparison of Receptor Binding Affinities of Prostaglandin F2α (PGF2α) and its C-15 Epimer
| Compound | Receptor | Binding Affinity (Relative to PGF2α) | Reference |
| Prostaglandin F2α (15S) | Ovine Luteal Cell FP Receptors | 100% | [5] |
| 15(R)-Prostaglandin F2α | Ovine Luteal Cell FP Receptors | 6.7% | [5] |
| Prostaglandin F2α (15S) | Rat Vascular Smooth Muscle Cells | High | [5] |
| 15(R)-Prostaglandin F2α | Rat Vascular Smooth Muscle Cells | Negligible | [5] |
Table 2: Comparison of Inhibitory Concentration (IC50) of Latanoprost and its C-15 Epimer for the FP Receptor
| Compound | Receptor | IC50 (nM) | Reference |
| Latanoprost acid (15S) | Cat Iris Sphincter Muscle FP Receptor | 3.6 | MedChemExpress Product Data |
| 15(S)-Latanoprost (15-epi Latanoprost) | Cat Iris Sphincter Muscle FP Receptor | 24 | MedChemExpress Product Data |
Table 3: Comparison of Agonist Potency (EC50) of Prostaglandin Analogues at the FP Receptor
| Compound | Cell Type | EC50 (nM) | Reference |
| Travoprost acid | Human Ciliary Muscle | 1.4 | [6] |
| Travoprost acid | Human Trabecular Meshwork | 3.6 | [6] |
| Latanoprost acid | Human Ciliary Muscle / Trabecular Meshwork | 32-124 | [6] |
| Bimatoprost acid | Cloned Human FP Receptor | 2.8-3.8 | [6] |
| Bimatoprost (amide) | Cloned Human FP Receptor | 681 | [6] |
Experimental Protocols
Radioligand Binding Assay for FP Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the prostaglandin FP receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGF2α.
-
Competitor: Unlabeled test compound (e.g., C-15 epimers of a prostaglandin analogue).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the FP receptor.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Assay buffer, membrane preparation, and [³H]-PGF2α.
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competition Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature and duration to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Phosphoinositide Turnover
This assay measures the activation of the FP receptor by quantifying the production of inositol phosphates, a downstream signaling event.
Materials:
-
Cells expressing the FP receptor.
-
[³H]-myo-inositol.
-
Agonist (test compound).
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Labeling: Culture cells in a medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: Treat the labeled cells with various concentrations of the agonist.
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation: Separate the inositol phosphates from other cellular components using Dowex chromatography.
-
Quantification: Quantify the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.
Data Analysis:
-
Plot the amount of inositol phosphate produced against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Signaling Pathways of Prostaglandin Receptors
Prostaglandin analogues exert their effects by binding to specific GPCRs on the cell surface. The primary receptors for PGF2α analogues are the FP receptors, which are coupled to Gq proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Other prostaglandin analogues, such as those targeting EP receptors, can couple to different G proteins (Gs, Gi, or Gq), leading to a variety of downstream signaling events. For example, EP2 and EP4 receptors are typically coupled to Gs, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). EP1 receptors are coupled to Gq, and EP3 receptors can couple to Gi, which inhibits adenylyl cyclase.[7]
Visualizing Prostaglandin Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by prostaglandin analogues.
Caption: FP Receptor Signaling Pathway.
Caption: EP2/EP4 Receptor Signaling Pathway.
Conclusion
The stereochemical configuration at the C-15 position of prostaglandin analogues is a critical determinant of their pharmacological activity. The naturally occurring 15(S) configuration is essential for high-affinity binding to prostaglandin receptors and subsequent signal transduction. In contrast, the 15(R) epimer exhibits significantly reduced efficacy. This structure-activity relationship has profound implications for drug design and development, emphasizing the need for precise stereochemical control during the synthesis of novel prostaglandin analogues. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate role of C-15 stereochemistry and to develop more potent and selective therapeutic agents.
References
- 1. Efficacy and safety of 0.0015% tafluprost versus 0.005% latanoprost in primary open angle glaucoma, ocular hypertension: a Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Prostaglandins: Basic Chemistry and Action | GLOWM [glowm.com]
- 4. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 15(S)-Latanoprost as an Impurity in Commercial Latanoprost Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost is a potent prostaglandin F2α analogue widely prescribed for the management of open-angle glaucoma and ocular hypertension.[1][2] Its therapeutic effect lies in its ability to effectively reduce intraocular pressure (IOP).[2] Latanoprost is an isopropyl ester prodrug that, upon topical administration to the eye, is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[3][4] This active metabolite is a selective agonist of the prostanoid FP receptor, which mediates the increase in uveoscleral outflow of aqueous humor, thereby lowering IOP.[4][5]
The synthesis and storage of latanoprost can lead to the formation of various impurities, including isomers and degradation products.[6][7] Among these, 15(S)-Latanoprost, the C-15 epimer of latanoprost, is a significant process-related impurity.[8][9] The presence of such impurities in pharmaceutical formulations is a critical quality attribute that must be carefully controlled to ensure the safety, efficacy, and consistency of the drug product.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establish strict guidelines for permissible impurity levels in pharmaceutical products.[7] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, biological activity, analytical quantification, and the signaling pathways associated with latanoprost and its 15(S)-epimer.
Chemical Properties and Prevalence
This compound is a stereoisomer of latanoprost where the hydroxyl group at the C-15 position is inverted from the R-configuration (in latanoprost) to the S-configuration.[8][9] This subtle change in stereochemistry can influence the molecule's biological activity. It is known to be present in most commercial latanoprost preparations at levels typically ranging from 0.1% to 1%.[8]
Table 1: Chemical Properties of Latanoprost and this compound
| Property | Latanoprost | This compound |
| IUPAC Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-cyclopentyl]hept-5-enoate[5] | Isopropyl (5Z,9α,11α,15S)-9,11,15-Trihydroxy-17-phenyl-18,19,20-trinor-prost-5-en-1-oate[8] |
| CAS Number | 130209-82-4[5] | 145773-22-4[10] |
| Molecular Formula | C₂₆H₄₀O₅[5] | C₂₆H₄₀O₅[8] |
| Molecular Weight | 432.601 g·mol−¹[5] | 432.59 g·mol−¹[8] |
Biological Activity and Signaling Pathways
Latanoprost: Mechanism of Action
Latanoprost's therapeutic effect is mediated by its active form, latanoprost acid.[3] Latanoprost acid is a selective agonist for the prostaglandin F (FP) receptor, a G-protein-coupled receptor (GPCR).[11][12] Activation of the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to the remodeling of the extracellular matrix and an increase in the uveoscleral outflow of aqueous humor, resulting in reduced IOP.[4][11] The primary signaling pathway involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in the physiological response.[11][13]
Caption: Latanoprost Acid Signaling Pathway.
This compound: Biological Activity
While considered less active than latanoprost, this compound is not biologically inert.[8] Studies have shown that topical administration of this compound can reduce intraocular pressure in cynomolgus monkeys.[10] Additionally, its free acid form has been observed to induce relaxation in isolated cat iris sphincter muscles with an IC50 of 24 nM.[10]
The specific signaling pathway for this compound is not as well-defined as that of latanoprost. However, insights can be drawn from the known signaling of the structurally related molecule 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). 15(S)-HETE has been shown to induce angiogenesis through the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT-5B) pathway, leading to the expression of interleukin-8 (IL-8).[14] This suggests a potential for this compound to engage in distinct signaling cascades compared to its R-epimer.
Caption: Potential Signaling Pathway for this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most frequently used technique for the separation, quantification, and identification of latanoprost and its impurities.[6] Several HPLC methods have been developed and validated for the analysis of latanoprost and its isomers in both bulk drug substances and ophthalmic formulations.[6][15]
Experimental Protocol: HPLC Method for Latanoprost and Isomers
The following protocol is a summary of a validated HPLC method for the baseline separation of latanoprost and its isomers, including this compound.[6][15]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm i.d., 3.5 µm particle size) or an NH2 column.[15][16]
-
Mobile Phase:
-
Internal Standard: Triamcinolone acetonide can be used.[15]
-
Sample Preparation: For ophthalmic solutions, dilute the sample with the mobile phase or a suitable solvent like acetonitrile to achieve a concentration within the calibration range.
-
System Suitability: Inject a mixed standard solution containing latanoprost and this compound to ensure baseline separation. The resolution between the peaks should be greater than 1.5.
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for HPLC methods used to quantify latanoprost and its impurities.
Table 2: Summary of Quantitative Data from HPLC Methods
| Parameter | Latanoprost | This compound & Other Impurities |
| Linearity Range | 40–60 µg/mL[17] | 0.05–2.77 µg/mL[17] |
| Correlation Coefficient (r) | > 0.999[15][17] | > 0.98[6] |
| Limit of Detection (LOD) | 0.025 µg/mL[17] | ~0.39 µg/mL[6] |
| Limit of Quantification (LOQ) | 0.35 µg/mL[17] | ~0.025 µg/mL[18] |
| Recovery | 98.0–102.0%[17] | 90.0–110.0%[17] |
Experimental Workflow
The general workflow for analyzing this compound as an impurity in a commercial preparation involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: HPLC Workflow for Impurity Analysis.
Regulatory Context and Significance
Controlling impurities in pharmaceutical products is a mandate from regulatory agencies worldwide. The International Council for Harmonisation (ICH) guidelines, specifically Q3B(R2) for impurities in new drug products, provide a framework for the reporting, identification, and qualification of impurities.[17] For a low-dose drug like latanoprost, where the maximum daily dose is approximately 3 µg, the reporting threshold for impurities is 0.1%.[17] This necessitates the use of highly sensitive and validated analytical methods to accurately quantify impurities like this compound.
The presence of this compound, even at low levels, can have implications for the product's overall therapeutic profile. While it possesses some IOP-lowering activity, its efficacy is lower than that of latanoprost.[8][10] Furthermore, the potential for distinct biological activities and signaling pathways underscores the importance of minimizing its presence to ensure a consistent and predictable clinical response. Strict control over the concentration of this compound is therefore essential for guaranteeing the quality, safety, and efficacy of commercial latanoprost preparations.[17]
Conclusion
This compound is a critical process-related impurity in the manufacturing of latanoprost. Its control is paramount for ensuring the quality and safety of the final drug product. This guide has provided a detailed overview of its chemical nature, biological activity, and the analytical methodologies employed for its quantification. The development and implementation of robust, validated analytical methods, such as HPLC, are essential for monitoring and controlling the levels of this compound within regulatory limits. A thorough understanding of the potential biological activities and signaling pathways of such impurities is crucial for drug development professionals to mitigate any risks and ensure the consistent therapeutic performance of latanoprost ophthalmic preparations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Latanoprost : an update of its use in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is Latanoprost used for? [synapse.patsnap.com]
- 5. Latanoprost - Wikipedia [en.wikipedia.org]
- 6. akjournals.com [akjournals.com]
- 7. veeprho.com [veeprho.com]
- 8. This compound solution ≥95% [sigmaaldrich.com]
- 9. akjournals.com [akjournals.com]
- 10. caymanchem.com [caymanchem.com]
- 11. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN103543216A - Method for determining impurities in latanoprost eye drops - Google Patents [patents.google.com]
prostaglandin FP receptor binding affinity of 15(S)-Latanoprost acid
An In-depth Technical Guide to the Prostaglandin FP Receptor Binding Affinity of 15(S)-Latanoprost Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of this compound acid for the prostaglandin F (FP) receptor. Latanoprost is a widely prescribed prostaglandin F2α analogue for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active acid form. The stereochemistry at the 15-carbon position is critical for its pharmacological activity, with the therapeutically used form being the 15(R)-epimer. The 15(S)-epimer, this compound, is considered a potential impurity in commercial preparations and exhibits a distinct binding profile.[1][2]
Data Presentation: Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in drug development, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The IC50 value represents the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. A lower value indicates a higher binding affinity.
Experimental data demonstrates a significant difference in binding affinity between the 15(S) and 15(R) isomers of Latanoprost acid for the FP receptor. The 15(R)-isomer (Latanoprost acid) shows a substantially higher affinity.[1] This difference is a key determinant of their respective biological activities.[1]
| Compound | Isomer | Assay Type | Receptor Source | Binding Affinity (IC50 / Ki) | Reference |
| Latanoprost Acid | 15(S) | FP Receptor Binding | Cat Iris Sphincter Muscle | IC50: 24 nM | [1][2][3][4] |
| Latanoprost Acid | 15(R) | FP Receptor Binding | Cat Iris Sphincter Muscle | IC50: 3.6 nM | [1][3][4] |
| Latanoprost Acid | 15(R) | FP Receptor Binding | - | Ki: 98 nM (0.098 µM) | [4][5][6] |
Prostaglandin FP Receptor Signaling Pathway
The prostaglandin FP receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gαq protein.[7][8][9] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC).[4][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of stored intracellular calcium (Ca2+), and DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[1][4] This cascade can also lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK) pathway.[9][10] The weaker binding affinity of this compound results in a less potent activation of this signaling cascade.[1]
Experimental Protocols: Radioligand Competition Binding Assay
The determination of binding affinity (Ki) for a test compound like this compound acid is classically performed using a radioligand competition binding assay.[4] This method is considered a gold standard for quantifying the interaction between a ligand and its receptor.[11][12]
Principle: The assay measures the ability of an unlabeled compound (the "competitor," this compound acid) to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGF2α) for binding to the FP receptor in a given biological preparation.[4][7][11] The resulting data are used to calculate the IC50, which can then be converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation.[4]
Methodology:
-
Receptor Source Preparation:
-
A source of FP receptors is required. This can be derived from tissue homogenates known to express the receptor (e.g., cat iris sphincter, human ciliary muscle) or from cell lines (e.g., HEK293) that have been engineered to stably express the human FP receptor.[6][7][13]
-
The tissue or cells are homogenized in an ice-cold lysis buffer.[13]
-
The homogenate undergoes differential centrifugation to pellet the cell membranes, which are rich in the target receptor.[7][13]
-
The final membrane pellet is resuspended in an appropriate assay buffer, and the total protein concentration is determined (e.g., via BCA assay).[7][13]
-
-
Competitive Binding Incubation:
-
The assay is typically performed in a 96-well plate format.[13]
-
To each well, the following are added in sequence: the membrane preparation (a fixed amount of protein), a solution of the unlabeled competitor (this compound acid) at varying concentrations, and a fixed concentration of the radioligand (e.g., [³H]-PGF2α).[13]
-
Control wells are included to determine total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled known ligand).[4]
-
The plate is incubated, often with gentle agitation, for a set time (e.g., 60 minutes) and at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[13]
-
-
Separation and Detection:
-
The binding reaction is terminated by rapidly separating the membrane-bound radioligand from the free (unbound) radioligand. This is achieved by vacuum filtration through glass fiber filters, which trap the membranes.[4][7][13]
-
The filters are quickly washed with several volumes of ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioactivity.[4][7][13]
-
The filters are then placed in scintillation vials, a scintillation cocktail is added, and the radioactivity trapped on each filter is quantified using a liquid scintillation counter.[7][13]
-
-
Data Analysis:
-
Specific Binding is calculated for each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.[4]
-
The percentage of specific binding is plotted against the logarithm of the competitor (this compound acid) concentration.[4]
-
The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[4]
-
The Inhibitor Constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to 15(S)-Latanoprost for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Content Type: In-depth Technical Guide
This guide provides a comprehensive overview of the chemical and physical properties of 15(S)-Latanoprost, a stereoisomer of the widely used prostaglandin F2α analogue, Latanoprost. This document details its physicochemical characteristics, pharmacological profile, and relevant experimental methodologies, serving as a vital resource for professionals in research and drug development.
Core Chemical and Physical Properties
This compound, also known as 15-epi-Latanoprost, is a crucial compound for research, particularly in understanding the structure-activity relationships of prostaglandin analogues.[] It is often encountered as a process-related impurity in the synthesis of Latanoprost. The inversion of the hydroxyl group at the C-15 position from the active (R) configuration to the (S) configuration significantly impacts its biological activity.
Identity and Structure
| Property | Value |
| IUPAC Name | propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate[] |
| Synonyms | 15-epi-Latanoprost, Latanoprost Impurity E[2] |
| CAS Number | 145773-22-4 |
| Molecular Formula | C₂₆H₄₀O₅[2] |
| Molecular Weight | 432.6 g/mol [2] |
| Chemical Structure | Isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3S)-3-hydroxy-5-phenylpentyl)cyclopentyl)-5-heptenoate |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted due to the compound's primary status as a research chemical and synthetic impurity.
| Property | Value | Source |
| Appearance | Colorless to light yellow oil | [3] |
| Boiling Point | 583.8 ± 50.0 °C (Predicted) | |
| Density | 1.093 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | -16 °C (closed cup) | |
| pKa | 14.84 ± 0.70 (Predicted) | |
| Solubility | Soluble in Chloroform, DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml), and Methyl Acetate. Sparingly soluble in a DMSO:PBS (1:12) solution at approximately 80 µg/ml. | [4] |
| Storage and Stability | Recommended storage at -20°C. The compound is stable for at least two years under these conditions. Latanoprost and its isomers are susceptible to degradation under extreme pH conditions, oxidation, light, and heat. |
Pharmacological Profile
Mechanism of Action
Like its (15R) counterpart, this compound is an analogue of prostaglandin F2α and acts as an agonist at the prostaglandin F (FP) receptor. The activation of the FP receptor, a G-protein coupled receptor (GPCR), is the primary mechanism through which latanoprost and its isomers exert their biological effects. The FP receptor is coupled to the Gq protein, which activates the phospholipase C (PLC) signaling pathway.[5][6]
Signaling Pathway
The binding of this compound to the FP receptor initiates a cascade of intracellular events. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including the regulation of intraocular pressure.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Determination of Physicochemical Properties
A general workflow for the characterization of the physicochemical properties of this compound is presented below.
Objective: To determine the purity of a this compound sample and to separate it from its (15R) epimer and other related impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A normal-phase column, such as a Luna NH2 column (250 mm x 4.6 mm, 5 µm particle size), is often effective for isomer separation.
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and acetonitrile (e.g., 93:6:1 v/v/v) with a small amount of water (e.g., 0.5 mL/L) can be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Analysis: Inject the sample onto the column and record the chromatogram. The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area.
Objective: To determine the solubility of this compound in various solvents.
Methodology (Shake-Flask Method):
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or µg/mL).
In Vitro Pharmacological Characterization
Objective: To determine the binding affinity of this compound for the prostaglandin F2α (FP) receptor.
Methodology (Radioligand Binding Assay):
-
Materials: Cell membranes expressing the FP receptor, a radiolabeled ligand (e.g., [³H]-PGF₂α), this compound, and a suitable buffer.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Pharmacological Evaluation
Objective: To evaluate the effect of this compound on intraocular pressure in a relevant animal model (e.g., normotensive or glaucomatous rabbits or monkeys).
Methodology:
-
Animal Model: Use a suitable animal model, such as New Zealand White rabbits or Cynomolgus monkeys.
-
Acclimatization: Acclimatize the animals to the laboratory conditions and handling procedures.
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes of each animal using a tonometer at various time points to establish a diurnal curve.
-
Drug Administration: Topically administer a known concentration of this compound solution to one eye (the contralateral eye receives the vehicle as a control).
-
Post-Treatment IOP Measurement: Measure the IOP in both eyes at regular intervals after drug administration.
-
Data Analysis: Compare the IOP in the treated eye to the baseline and to the control eye. The percentage reduction in IOP is calculated to determine the efficacy of this compound.
Stability Profile
This compound, like other prostaglandin analogues, is susceptible to degradation. Understanding its stability is crucial for its proper handling, storage, and use in research.
Forced Degradation Studies
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Stress Conditions: Subject solutions of this compound to the following conditions:
-
Acidic: 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat at a high temperature (e.g., 80°C).
-
Photolytic: Exposure to UV light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to separate the parent drug from its degradation products.
-
Peak Identification: Use techniques such as mass spectrometry (MS) to identify the structure of the degradation products.
This comprehensive technical guide provides a foundation for researchers and scientists working with this compound. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this important prostaglandin analogue.
References
- 2. scbt.com [scbt.com]
- 3. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
Downstream Signaling Effects of 15(S)-Latanoprost on the FP Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling effects initiated by the binding of 15(S)-Latanoprost acid, the active metabolite of Latanoprost, to the prostaglandin F2α receptor (FP receptor). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in ophthalmology, pharmacology, and drug development.
Latanoprost is a prostaglandin F2α analogue renowned for its efficacy in reducing intraocular pressure (IOP), a primary risk factor for glaucoma.[1] Its therapeutic effect is mediated through its selective agonism at the FP receptor, a G-protein coupled receptor (GPCR), predominantly found in ocular tissues such as the ciliary muscle.[2][3] Activation of the FP receptor by this compound acid triggers a cascade of intracellular signaling events, culminating in the remodeling of the extracellular matrix within the uveoscleral outflow pathway, thereby enhancing aqueous humor outflow and lowering IOP.[2][4]
Core Signaling Cascade
The principal signaling pathway activated by the this compound-FP receptor interaction involves the coupling to the Gq class of G-proteins. This initiates a well-defined cascade of downstream events:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The elevated intracellular calcium levels, in conjunction with DAG, activate Protein Kinase C (PKC).
-
MAP Kinase (ERK) Pathway Activation: Downstream of PKC, the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), is activated through phosphorylation.
-
Matrix Metalloproteinase (MMP) Upregulation: The signaling cascade ultimately leads to the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9. These enzymes are responsible for the degradation and remodeling of extracellular matrix components in the ciliary muscle, which is believed to be the primary mechanism for increased uveoscleral outflow.[4]
Quantitative Data
The following tables summarize the available quantitative data on the binding affinity and potency of this compound acid at the FP receptor and in functional assays.
| Parameter | Value | Assay System | Reference |
| Ki | 0.098 µM | Radioligand binding assay | [5] |
| Functional Assay | EC50 | Assay System | Reference |
| Phosphoinositide (PI) Turnover | 13 nM | Bovine iris sphincter | [6] |
| MAP Kinase Phosphorylation | 59 nM | Bovine iris sphincter | [6] |
| Contraction | 29.9 nM | Cat iris sphincter | [3] |
| PI Turnover | 32 nM | Mouse NIH3T3 fibroblasts | [5] |
| PI Turnover | 35 nM | Rat A7r5 vascular smooth muscle cells | [5] |
| PI Turnover | 35 nM | Human trabecular meshwork cells | [5] |
| PI Turnover | 45.7 nM | HEK293 cells expressing human ocular FP receptors | [5] |
| PI Turnover | 124 nM | Human ciliary muscle cells | [5] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 2. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of prostaglandin F2alpha and latanoprost on phosphoinositide turnover, myosin light chain phosphorylation and contraction in cat iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ocular Hypotensive Efficacy of 15(S)-Latanoprost: An In-depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of 15(S)-Latanoprost on intraocular pressure (IOP) reduction in various animal models. Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma, primarily due to its potent ocular hypotensive effects.[1] This document synthesizes key findings from preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
Latanoprost is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[2] Latanoprost acid is a selective agonist of the prostaglandin F2α (FP) receptor.[3][4] The primary mechanism for IOP reduction is an increase in the uveoscleral outflow of aqueous humor.[1][5] This is achieved through the remodeling of the extracellular matrix within the ciliary muscle and trabecular meshwork.[5][6][7] Activation of FP receptors leads to the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components, thereby reducing hydraulic resistance and facilitating aqueous humor outflow.[3][7][8]
Signaling Pathway for Latanoprost-Induced IOP Reduction
The binding of latanoprost acid to the FP receptor initiates a cascade of intracellular events leading to the modulation of aqueous humor outflow.
Signaling cascade of Latanoprost leading to IOP reduction.
Quantitative Data on IOP Reduction in Animal Models
The ocular hypotensive effects of latanoprost have been evaluated in a variety of animal models. The following tables summarize the quantitative data from these studies.
Table 1: Latanoprost Effects on IOP in Rodent Models
| Animal Model | Latanoprost Concentration/Dose | Administration Route | Key Findings on IOP Reduction | Citation(s) |
| Mouse (NIH Swiss) | 0.0025% or 0.01% (2 µL) | Topical | Dose-dependent decrease at 2 and 3 hours post-application. Largest decrease of 14% ± 8% at 2 hours with 0.01%. | [9][10] |
| Mouse (NIH Swiss) | 200 ng (4 µL) | Topical | Significant IOP reduction at 2 hours post-treatment. | [11][12] |
| Mouse (MMP9-null) | 0.005% (4 µL) | Topical | 16.2% ± 9.5% IOP reduction, not significantly different from wild-type mice. | [13] |
| Rat (Wistar) | 60 ng | Topical | Biphasic response: initial IOP increase followed by a peak reduction of 5.2 ± 0.7 mmHg at 5 hours. | [14] |
| Rat (Brown Norway) | 60 ng | Topical | Biphasic response: initial IOP increase followed by a prolonged hypotensive response with a maximum reduction of -4.79 ± 0.65 mmHg at 5 hours. | [15][16] |
| Rat (Wistar) | 0.005% solution | Continuous subcutaneous infusion | Gradual IOP decrease, reaching a stable nadir of almost 20% lower IOP on day 3. | [2] |
| Guinea Pig (Form-deprived) | 0.005% | Topical (daily for 10 weeks) | Mean interocular IOP difference changed from 0.07 ± 0.35 mmHg at baseline to -5.17 ± 0.96 mmHg after 10 weeks. | [17][18] |
| Guinea Pig (Healthy) | 0.005% | Topical | In dark conditions, IOP reduction of -2.75 ± 1.49 mmHg and -1.37 ± 0.92 mmHg at 1 and 2 hours post-instillation, respectively. | [19] |
Table 2: Latanoprost Effects on IOP in Rabbit, Dog, and Cat Models
| Animal Model | Latanoprost Concentration/Dose | Administration Route | Dosing Frequency | Key Findings on IOP Reduction | Citation(s) |
| Rabbit (Albino) | 0.005% | Topical | Once daily | Mean daily IOP reduction of 24% with plain latanoprost. | [20] |
| Rabbit (New Zealand White) | 0.005% | Topical | Once daily for 10 days | Maximum plasma concentration of latanoprost acid at 0.25 hours post-administration. | [21] |
| Dog (Beagle) | 0.005% solution | Topical | Once daily (evening) | Significant decrease in IOP with less daily fluctuation. | |
| Dog (Beagle) | 0.005% solution | Topical | Twice daily | Effective at lowering IOP, comparable to latanoprost-timolol combination. | |
| Dog (Beagle) | 0.005% solution | Topical | Three times daily | Mean IOP reduction of 33% ± 8.2%. | |
| Dog (Secondary Glaucoma) | 0.005% | Topical | Not specified | In responders, mean baseline IOP of 33.5 ± 17.3 mmHg decreased to 16.0 ± 4.0 mmHg. | [22] |
| Cat (Primary Congenital Glaucoma) | 0.005% | Topical | Twice daily | Maximal IOP reduction of 63% at 3 hours after a single treatment. | [23] |
Table 3: Latanoprost Effects on IOP in Non-Human Primate Models
| Animal Model | Latanoprost Concentration/Dose | Administration Route | Dosing Frequency | Key Findings on IOP Reduction | Citation(s) |
| Monkey (Cynomolgus) | 3 µ g/eye | Topical | Not specified | Reduces intraocular pressure. | [24] |
| Monkey (Glaucomatous) | 0.005% | Topical | Once daily | Peak mean IOP reduction of 6.6 ± 0.6 mmHg (20%) on day 5. | [25][26] |
| Monkey (Glaucomatous Cynomolgus) | Latanoprost-eluting contact lenses | Topical (sustained release) | Continuous wear for 1 week | High-dose lens lowered IOP by 11.1 ± 4.0 mmHg on day 5. | [27] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature. Researchers should adapt these methodologies to their specific experimental designs and institutional guidelines.
Protocol 1: Evaluation of Acute IOP Reduction in a Rodent Model (Rat)
1. Animal Subjects:
-
Animals should be acclimated to the laboratory environment and handling procedures for at least one week prior to the study.
2. Materials:
-
This compound ophthalmic solution (e.g., 60 ng in a small volume).[14][15]
-
Vehicle control (e.g., phosphate-buffered saline).
-
Rebound tonometer (e.g., TonoLab) for IOP measurements.[2][15]
-
Anesthesia (if required by the measurement technique, though conscious measurements are preferred to avoid effects on IOP).[2]
3. Procedure:
-
Baseline Measurement: Measure baseline IOP in both eyes prior to treatment to establish a diurnal rhythm.
-
Drug Administration: Administer a single topical dose of latanoprost solution to one eye. The contralateral eye receives the vehicle control.
-
IOP Monitoring: Measure IOP in both eyes at regular intervals post-treatment (e.g., hourly for the first 8 hours).[14][15]
-
Data Analysis: Compare the change in IOP in the treated eye to the vehicle-treated contralateral eye and to baseline measurements.
Protocol 2: Evaluation of Chronic IOP Reduction in a Canine Glaucoma Model
1. Animal Subjects:
-
Dogs with naturally occurring or induced glaucoma.[22]
-
Confirm diagnosis and establish baseline IOP through multiple measurements over several days.
2. Materials:
-
This compound ophthalmic solution (0.005%).
-
Applanation or rebound tonometer.
-
Topical anesthetic (e.g., proparacaine) for tonometry.
3. Procedure:
-
Baseline Phase: For 48 hours prior to treatment, measure baseline IOP in both eyes at regular intervals (e.g., every 6 hours) to establish a diurnal rhythm.
-
Treatment Phase: Administer one drop of 0.005% latanoprost solution to the glaucomatous eye(s) once or twice daily for an extended period (e.g., several weeks or months).[22]
-
IOP Monitoring: Measure IOP at consistent times each day throughout the study period.
-
Data Analysis: Analyze the mean IOP reduction from baseline over the course of the treatment.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating the efficacy of latanoprost and the logical relationship between its application and the observed physiological outcome.
A typical experimental workflow for preclinical evaluation of Latanoprost.
Logical progression from drug application to clinical effect.
Conclusion
Preclinical studies in a range of animal models have consistently demonstrated the potent IOP-lowering effects of this compound. The mechanism of action is well-characterized, involving the activation of the FP receptor and subsequent remodeling of the extracellular matrix to enhance uveoscleral outflow. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working in the field of glaucoma and ocular pharmacology. The choice of animal model is critical, as species-specific differences in response have been observed.[1][6][28] Further research continues to elucidate the finer details of the signaling pathways and explore novel delivery systems to optimize the therapeutic potential of this important class of ocular hypotensive agents.
References
- 1. aoa.org [aoa.org]
- 2. Peripheral Latanoprost Administration Lowers Intraocular Pressure in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Association of Matrix Metalloproteinases Polymorphisms with Glaucoma Risk, Glaucoma Phenotype, and Response to Treatment with Selective Laser Trabeculoplasty or Latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Reduction of intraocular pressure in mouse eyes treated with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of latanoprost on outflow facility in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Latanoprost-Induced Changes in Rat Intraocular Pressure: Direct or Indirect? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Latanoprost-induced changes in rat intraocular pressure: direct or indirect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Topical Latanoprost on Intraocular Pressure and Myopia Progression in Young Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. The Investigation of Latanoprost's Effects on the Intraocular Pressure of Healthy Male guinea Pigs Under Light and Dark Regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. scitechnol.com [scitechnol.com]
- 23. Effect of Topical Latanoprost 0.005% on Intraocular Pressure and Pupil Diameter in Normal and Glaucomatous Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. caymanchem.com [caymanchem.com]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
- 26. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Latanoprost-Eluting Contact Lenses in Glaucomatous Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
The Decisive Role of Stereochemistry: Unraveling the Activity of Latanoprost Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1] Its efficacy in reducing intraocular pressure (IOP) is well-established, primarily through enhancing the uveoscleral outflow of aqueous humor.[2] Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[3] The therapeutic success of latanoprost is critically dependent on its specific stereochemical configuration. This technical guide delves into the stereochemistry-activity relationships of latanoprost isomers, providing a comprehensive overview of their differential biological activities, the underlying molecular mechanisms, and detailed experimental protocols for their evaluation.
The latanoprost molecule possesses several chiral centers, leading to the potential for multiple stereoisomers. Of particular importance is the stereochemistry at the C-15 hydroxyl group, which gives rise to the 15(R) and 15(S) epimers. The clinically utilized and biologically active form is the 15(R)-isomer of latanoprost.[4] This guide will illuminate the profound impact of this stereochemical difference on receptor binding, downstream signaling, and ultimately, therapeutic efficacy.
Data Presentation: Quantitative Comparison of Latanoprost Isomers
The biological activity of latanoprost isomers is quantitatively distinct, with the 15(R)-epimer demonstrating significantly greater potency than the 15(S)-epimer. This disparity is evident in their receptor binding affinities and functional activities.
| Isomer | Receptor Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) | Reference |
| 15(R)-Latanoprost Acid | 3.6 | 2.8-3.8 (in most cells) | [4] |
| 15(S)-Latanoprost Acid | 24 | Significantly lower than 15(R) | [4] |
Table 1: Comparative Receptor Binding and Functional Activity of Latanoprost Acid Isomers at the Prostaglandin F2α (FP) Receptor.
Core Signaling Pathway of Latanoprost
Latanoprost acid acts as a selective agonist at the prostaglandin F2α receptor (FP receptor), a G-protein-coupled receptor (GPCR).[1][5] Activation of the FP receptor initiates a downstream signaling cascade that is pivotal to its IOP-lowering effect.
Caption: Signaling pathway of 15(R)-Latanoprost Acid via the FP receptor.
Experimental Protocols
A thorough investigation of the stereochemistry-activity relationships of latanoprost isomers necessitates a combination of synthetic, in vitro, and in vivo experimental approaches.
Synthesis of (15R)-Latanoprost
An efficient asymmetric synthesis of the active 15(R)-latanoprost isomer can be achieved starting from the chiral precursor, Corey lactone diol. The following is a summarized workflow based on established methods.[6]
Caption: Workflow for the synthesis of (15R)-Latanoprost.
Detailed Steps:
-
Swern Oxidation: The hydroxyl group of the Corey lactone diol is oxidized to an aldehyde.
-
Horner-Wadsworth-Emmons Reaction: The aldehyde is reacted with a phosphonate ylide to introduce the α-chain.
-
Stereoselective Allylic Reduction: The resulting enone is reduced to the desired (15R)-hydroxyl group using a reagent such as NiCl2/NaBH4.[6]
-
Protection of Hydroxyl Groups: The hydroxyl groups are protected, for example, with tert-butyldimethylsilyl chloride (TBDMSCl).
-
Lactone Reduction: The lactone is reduced to a lactol using diisobutylaluminium hydride (DIBAL-H).
-
Wittig Reaction: The ω-chain is introduced via a Wittig reaction.
-
Deprotection: The protecting groups are removed.
-
Isopropyl Esterification: The carboxylic acid is esterified to yield latanoprost.
Note: The synthesis of the 15(S)-isomer would require a different stereoselective reduction step to yield the opposite configuration at the C-15 position.
FP Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the binding affinity of latanoprost isomers to the FP receptor.
Materials:
-
Cell membranes expressing the human FP receptor
-
[3H]-Prostaglandin F2α (Radioligand)
-
Unlabeled latanoprost isomers (15R and 15S)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer
-
Increasing concentrations of unlabeled latanoprost isomer (competitor)
-
A fixed concentration of [3H]-PGF2α
-
Membrane preparation
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of latanoprost isomers to induce intracellular calcium release, a key event in FP receptor signaling.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 cells)
-
Fura-2 AM (calcium-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Latanoprost isomers
-
Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fura-2 AM in HBSS at 37°C for 60 minutes in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Compound Addition: Add varying concentrations of latanoprost isomers to the wells.
-
Measurement: Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). The change in this ratio is proportional to the change in intracellular calcium concentration. Plot the peak change in the F340/F380 ratio against the logarithm of the agonist concentration to determine the EC50 value.
In Vivo Intraocular Pressure Measurement in Rabbits
This protocol describes a method for evaluating the IOP-lowering effects of latanoprost isomers in an animal model.
Materials:
-
Male New Zealand White rabbits
-
Tonometer (e.g., Tono-Pen)
-
Proparacaine hydrochloride ophthalmic solution (topical anesthetic)
-
Latanoprost isomer formulations in a suitable vehicle
Procedure:
-
Animal Acclimatization: Acclimate rabbits to the experimental procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Instill one drop of proparacaine in each eye. Measure the baseline IOP in both eyes using a tonometer.
-
Drug Administration: Instill a single drop of the latanoprost isomer formulation into one eye (the contralateral eye receives the vehicle as a control).
-
IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Compare the IOP-lowering effect of the different isomers.
Logical Relationships: Stereochemistry Dictates Activity
The experimental data consistently demonstrates a clear and critical relationship between the stereochemistry of latanoprost and its biological activity.
Caption: Logical flow from stereochemistry to therapeutic efficacy.
Conclusion
The stereochemistry of latanoprost is not a trivial molecular detail but a fundamental determinant of its pharmacological activity. The 15(R)-configuration is essential for high-affinity binding to the FP receptor, efficient signal transduction, and consequently, robust lowering of intraocular pressure. The 15(S)-epimer, in contrast, exhibits significantly weaker receptor interaction and diminished biological response. This pronounced stereoselectivity underscores the importance of precise stereochemical control in the design and synthesis of potent prostaglandin analogues for therapeutic applications. For researchers and drug development professionals, a thorough understanding of these stereochemistry-activity relationships is paramount for the discovery and optimization of novel and effective treatments for glaucoma and other diseases. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of such compounds.
References
- 1. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. hellobio.com [hellobio.com]
15(S)-Latanoprost as a tool for exploring prostaglandin FP receptor interactions
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Latanoprost, a prostaglandin F2α (PGF2α) analogue, is a first-line therapy for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active acid form.[1][4] The therapeutic efficacy of latanoprost is critically dependent on its stereochemistry, specifically at the 15-carbon position. The clinically utilized and potent form is the (15R)-epimer.[1] Its stereoisomer, 15(S)-Latanoprost (also known as 15-epi Latanoprost), is significantly less potent and is often considered an impurity in commercial latanoprost preparations.[1][5]
This disparity in biological activity makes this compound an invaluable tool for researchers. By comparing the receptor interactions and cellular responses of these two epimers, scientists can gain a deeper understanding of the structural requirements for prostaglandin F (FP) receptor binding, activation, and downstream signaling. This guide provides a comprehensive technical overview of this compound, its interaction with the FP receptor, and detailed experimental protocols for its use as a research tool.
Physicochemical Properties of this compound
This compound is the epimer of latanoprost where the hydroxyl group at the C-15 position is inverted.[5] Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 145773-22-4[6] |
| Molecular Formula | C₂₆H₄₀O₅[6] |
| Molecular Weight | 432.59 g/mol [6] |
| Appearance | Colorless to light yellow oil[6] |
| Solubility | Soluble in DMSO (100 mg/ml), Ethanol (100 mg/ml), DMF (100 mg/ml)[6] |
| Storage Conditions | Recommended storage at -20°C[6] |
| Stability | Stable for at least two years when stored correctly[6] |
Interaction with the Prostaglandin FP Receptor
The biological effects of latanoprost and its analogues are mediated through the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR).[7][8] The stereochemistry of the hydroxyl group at the C-15 position is crucial for high-affinity binding and potent receptor activation.[1]
3.1 Binding Affinity
Competitive binding assays demonstrate that this compound acid has a significantly lower affinity for the FP receptor compared to the active 15(R)-Latanoprost acid. This weaker interaction is a primary determinant of its reduced biological activity.[1]
| Compound | Binding Affinity (IC₅₀) | Receptor Source |
| This compound acid | 24 nM[1][5][9] | Cat iris sphincter muscle[5][9] |
| Latanoprost acid (15R) | 3.6 nM[1][9] | Cat iris sphincter muscle[9] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the ligand required to displace 50% of a specific radioligand from the receptor.
This approximate 6.7-fold lower affinity of the 15(S)-isomer highlights the critical role of the C-15 hydroxyl orientation in establishing a high-affinity interaction with the FP receptor binding pocket.[1] This makes the compound an excellent negative control or comparator in studies investigating the structure-activity relationship (SAR) of novel FP receptor agonists.
Downstream Signaling Pathways
The FP receptor primarily couples to the Gq/11 family of G-proteins to initiate a well-characterized signaling cascade.[6][7] Activation of this pathway is the principal mechanism for the IOP-lowering effects of FP agonists.[2]
4.1 Gq/11 Signaling Pathway
Upon agonist binding, the FP receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[7] The resulting increase in cytosolic Ca²+ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates downstream targets to elicit cellular responses.[1]
Due to its lower binding affinity, this compound is a weaker activator of this signaling cascade, resulting in a less pronounced physiological response compared to its 15(R) counterpart.[1]
4.2 β-Arrestin Recruitment
Like many GPCRs, the FP receptor can also engage β-arrestin proteins.[10] Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.[11][12] Investigating the differential ability of 15(S)- and 15(R)-Latanoprost to promote β-arrestin recruitment can provide insights into biased agonism at the FP receptor.
Experimental Protocols
The following sections detail methodologies for key experiments to characterize the interaction of this compound with the FP receptor.
5.1 Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a high-affinity radioligand for binding to the FP receptor.
-
Materials:
-
Membrane preparation from cells or tissues endogenously or recombinantly expressing the FP receptor.
-
Radioligand: e.g., [³H]-Prostaglandin F2α.
-
Test compound: this compound acid.
-
Non-labeled ligand for non-specific binding determination (e.g., unlabeled PGF2α).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
96-well plates, filtration apparatus, scintillation counter.
-
-
Methodology:
-
Preparation: Serially dilute this compound acid in binding buffer to create a range of concentrations.
-
Incubation: In a 96-well plate, add membrane preparation, a fixed concentration of [³H]-PGF2α (typically at its Kd concentration), and varying concentrations of this compound.
-
Controls: Prepare wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of unlabeled PGF2α).
-
Reaction: Incubate the plate at a set temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to minimize non-specific binding.
-
Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding (Total binding - Non-specific binding). Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
5.2 Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to elicit a cellular response by quantifying changes in intracellular calcium concentration.[13][14]
-
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the human FP receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM) or a genetically encoded calcium indicator.
-
Pluronic F-127 (for aiding dye loading).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound: this compound acid.
-
Positive control (e.g., Latanoprost acid or PGF2α).
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).
-
-
Methodology:
-
Cell Culture: Plate FP receptor-expressing cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
Dye Loading: Remove culture medium and add the fluorescent calcium indicator dye prepared in assay buffer. Incubate at 37°C for 30-60 minutes to allow the dye to enter the cells and be de-esterified.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Measurement: Place the plate into the fluorescence plate reader. Set the instrument to monitor fluorescence at the appropriate excitation and emission wavelengths over time.
-
Compound Addition: After establishing a stable baseline fluorescence reading for a few seconds, use the instrument's fluidic dispenser to add varying concentrations of this compound (or control compounds) to the wells.
-
Data Acquisition: Continue to record the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.
-
Analysis: The response is typically quantified as the change in fluorescence intensity (peak minus baseline) or the area under the curve. Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ (Half-maximal effective concentration).
-
5.3 β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the FP receptor upon agonist stimulation, often using Bioluminescence Resonance Energy Transfer (BRET).[15]
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression plasmids: FP receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection reagent.
-
Luciferase substrate (e.g., coelenterazine h).
-
Test compound: this compound acid.
-
BRET-capable plate reader.
-
-
Methodology:
-
Transfection: Co-transfect cells with the FP-Rluc and β-arrestin-YFP plasmids and plate them in white-walled, white-bottom 96-well plates.
-
Incubation: Allow 24-48 hours for protein expression.
-
Assay: Replace the culture medium with a suitable assay buffer.
-
Compound Addition: Add varying concentrations of this compound or a reference agonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add the luciferase substrate (coelenterazine h) to all wells.
-
Measurement: Immediately measure the light emission at two wavelengths simultaneously using a BRET-capable plate reader – one for the donor (Rluc, ~480 nm) and one for the acceptor (YFP, ~530 nm).
-
Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the change in BRET ratio against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.
-
Conclusion
This compound serves as a critical research tool for the pharmacological dissection of the prostaglandin FP receptor. Its significantly lower binding affinity and potency compared to the clinically active 15(R)-epimer provide a clear demonstration of the stereochemical requirements for receptor interaction.[1] By utilizing this compound as a comparator or negative control in the detailed experimental protocols described herein, researchers can effectively probe structure-activity relationships, investigate the molecular determinants of agonist efficacy, and explore complex phenomena such as biased signaling. This ultimately facilitates a more profound understanding of FP receptor pharmacology and aids in the rational design of novel, more selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Asymmetric Recruitment of β-Arrestin1/2 by the Angiotensin II Type I and Prostaglandin F2α Receptor Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 13. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Nuances: A Technical Guide to the Potential Off-Target Effects of 15(S)-Latanoprost
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potential off-target effects of 15(S)-Latanoprost in cellular assays. As the C-15 epimer of the widely used glaucoma medication Latanoprost, understanding the distinct pharmacological profile of this isomer is crucial for a comprehensive assessment of its biological activities and potential therapeutic applications. This document provides a detailed overview of its known interactions, quantitative data from cellular assays, experimental methodologies, and visual representations of relevant signaling pathways.
Introduction to this compound
Latanoprost is a prostaglandin F2α analogue that effectively lowers intraocular pressure (IOP) by acting as a selective agonist for the prostaglandin F receptor (FP receptor).[1] It is administered as an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[2] this compound is a stereoisomer of latanoprost, differing in the orientation of the hydroxyl group at the 15th carbon position.[3] This seemingly minor structural change has a significant impact on its biological activity, particularly its affinity for the FP receptor. While considered an impurity in commercial latanoprost preparations, the unique pharmacological profile of this compound warrants a thorough investigation of its on- and off-target effects.[3]
On-Target Activity: Interaction with the FP Receptor
The primary pharmacological target of latanoprost acid is the FP receptor, a Gq-protein coupled receptor.[3] Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing IOP.[3] In-vitro binding affinity studies have demonstrated a marked difference between the 15(R) and 15(S) isomers of latanoprost acid.
Table 1: Comparative Binding Affinity of Latanoprost Acid Isomers for the FP Receptor
| Compound | Assay Type | Receptor Source | IC50 (nM) | Reference |
| 15(R)-Latanoprost Acid | Competitive Binding Assay | Cat Iris Sphincter Muscle | 3.6 | [4][5] |
| This compound Acid | Competitive Binding Assay | Cat Iris Sphincter Muscle | 24 | [4][5] |
The approximately 6.7-fold lower affinity of the 15(S)-isomer for the FP receptor is a key determinant of its reduced on-target potency.[3]
Potential Off-Target Effects of Latanoprost Acid and Inferences for this compound
While latanoprost acid is highly selective for the FP receptor, studies have indicated potential interactions with other prostanoid receptors at higher concentrations. Given the structural similarity, it is plausible that this compound acid may exhibit a similar, albeit potentially weaker, off-target profile.
Interaction with Other Prostanoid Receptors
Binding and functional assays have revealed that latanoprost acid can interact with other prostaglandin receptors, notably the EP1 and TP receptors.
Table 2: Off-Target Activity of Latanoprost Acid at Other Prostanoid Receptors
| Receptor | Assay Type | Cellular System | Parameter | Value (µM) | Reference |
| EP1 | Aequorin-based Calcium Assay | hEP1-5/293-AEQ17 cells | EC50 | 0.119 | [6] |
| EP1 | Radioligand Binding Assay | - | Ki | 2.06 | [6] |
| EP3 | Radioligand Binding Assay | - | Ki | 7.519 | [6] |
| TP | Radioligand Binding Assay | - | Ki | ≥60 | [6] |
These findings suggest that at concentrations significantly higher than its affinity for the FP receptor, latanoprost acid may elicit responses through EP1 and, to a lesser extent, EP3 receptors. The bronchoconstrictive effects of latanoprost acid have been attributed to its activity at the TP receptor, indicating a clinically relevant off-target effect. Due to its lower affinity for the primary target (FP receptor), it is conceivable that the off-target activities of this compound acid may become apparent at concentrations closer to its on-target effective dose.
Cytotoxicity in Cellular Assays
The cytotoxicity of latanoprost formulations has been investigated, primarily in the context of ocular surface cells. These studies often highlight the role of preservatives like benzalkonium chloride (BAC) in inducing cell death.[4][7][8] However, studies on the preservative-free compound have also been conducted.
Experimental Protocols for Key Cellular Assays
This section provides detailed methodologies for key in-vitro assays relevant to assessing the on- and off-target effects of this compound.
FP Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of this compound acid for the FP receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues rich in FP receptors (e.g., feline iris sphincter smooth muscle or a recombinant cell line overexpressing the FP receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]PGF2α) with the membrane preparation.
-
Add varying concentrations of the unlabeled test compound (this compound acid).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled FP receptor agonist (e.g., PGF2α).
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of this compound acid and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
EP1 Receptor Calcium Mobilization Assay (Aequorin-based)
Objective: To assess the functional activity of this compound acid at the EP1 receptor by measuring changes in intracellular calcium.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293) that does not endogenously express the EP1 receptor.
-
Co-transfect the cells with expression vectors for the human EP1 receptor and the photoprotein aequorin.
-
Alternatively, use a stable cell line co-expressing both proteins.
-
-
Aequorin Reconstitution:
-
Harvest the transfected cells and resuspend them in a suitable assay buffer.
-
Incubate the cells with coelenterazine (the substrate for aequorin) in the dark to allow for reconstitution of the active photoprotein.
-
-
Luminescence Measurement:
-
Dispense the cell suspension into a 96-well luminometer plate.
-
Inject varying concentrations of this compound acid into the wells.
-
Immediately measure the light emission (luminescence) over time using a luminometer. The peak luminescence is proportional to the increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Integrate the luminescence signal over a defined time period to obtain the total calcium response.
-
Plot the response against the log concentration of this compound acid and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
TP Receptor Activation Assay (FURA-2 Calcium Imaging)
Objective: To determine if this compound acid activates the TP receptor by measuring intracellular calcium mobilization.
Methodology:
-
Cell Culture and Loading:
-
Culture cells endogenously expressing the TP receptor (e.g., human platelets or certain vascular smooth muscle cells) or a cell line stably expressing the recombinant human TP receptor.
-
Load the cells with the ratiometric calcium indicator FURA-2 AM by incubating them with the dye in a suitable buffer.
-
-
Calcium Imaging:
-
Wash the cells to remove extracellular dye and allow for de-esterification of the FURA-2 AM.
-
Mount the cells on a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with buffer and then introduce varying concentrations of this compound acid.
-
Alternately excite the cells at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point. This ratio is proportional to the intracellular calcium concentration.
-
Determine the baseline ratio before agonist addition and the peak ratio after stimulation.
-
Plot the change in the 340/380 ratio against the log concentration of this compound acid and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In-Vitro Cytotoxicity Assay (WST-1 Assay)
Objective: To assess the cytotoxic effects of this compound acid on a relevant cell line (e.g., human corneal epithelial cells).
Methodology:
-
Cell Culture and Treatment:
-
Seed human corneal epithelial cells in a 96-well plate and allow them to adhere and grow to a desired confluency.
-
Prepare serial dilutions of this compound acid in cell culture medium.
-
Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add the WST-1 reagent to each well and incubate for a period of time (typically 1-4 hours), allowing the metabolically active cells to convert the tetrazolium salt into a formazan dye.
-
Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound acid and fit the data to a dose-response curve to determine the IC50 (the concentration that causes 50% inhibition of cell viability).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: FP Receptor Signaling Pathway.
Caption: Potential Off-Target Prostanoid Receptor Signaling.
Caption: Experimental Workflow for In-Vitro Cytotoxicity Assay.
Conclusion
This compound, the C-15 epimer of latanoprost, exhibits a significantly lower affinity for its primary target, the FP receptor, compared to its clinically used counterpart. This reduced on-target potency necessitates a thorough evaluation of its off-target effects, which may become more prominent at therapeutically relevant concentrations. The available data on latanoprost acid suggests potential off-target activity at other prostanoid receptors, particularly EP1 and TP, which may translate to this compound acid. Furthermore, like other prostaglandin analogues, it is expected to exhibit some level of cytotoxicity at higher concentrations, independent of receptor-mediated effects.
For researchers and drug development professionals, a comprehensive understanding of the off-target profile of this compound is essential. This includes conducting broad off-target screening against a panel of receptors, ion channels, and enzymes, as well as direct comparative studies with the 15(R) isomer in various cellular assays. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting such studies, ultimately contributing to a more complete pharmacological characterization of this intriguing molecule.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
The Solubility Profile of 15(S)-Latanoprost: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of 15(S)-Latanoprost, an isomer of the prostaglandin F2α analog, Latanoprost. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's solubility in key organic solvents—ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)—and furnishes a standardized experimental protocol for solubility determination. Furthermore, it elucidates the established signaling pathway of Latanoprost to provide a comprehensive pharmacological context.
Executive Summary
This compound, a critical compound for research and a potential impurity in Latanoprost preparations, exhibits high solubility in common organic solvents. This guide presents quantitative solubility data, a detailed methodology for its determination via the shake-flask method, and a visualization of its biological mechanism of action. This information is crucial for the preparation of stock solutions, formulation development, and in vitro assay design.
Quantitative Solubility Data
The solubility of this compound was determined in three common laboratory solvents. The data, summarized below, indicates high solubility in ethanol, DMF, and DMSO, facilitating its use in a wide range of experimental settings.
| Solvent | Solubility (mg/mL) |
| Ethanol | 100 |
| Dimethylformamide (DMF) | 100 |
| Dimethyl Sulfoxide (DMSO) | 100 |
This data is compiled from publicly available safety and technical data sheets.[1][2]
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3] The following protocol provides a standardized procedure for assessing the solubility of this compound.
3.1 Materials and Equipment:
-
This compound (solid form)
-
Solvent of interest (e.g., Ethanol, DMF, DMSO)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or agitator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
3.2 Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 18-24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[4]
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a chemically resistant filter (e.g., PTFE).[5] This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification:
-
Carefully withdraw a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
-
3.3 Diagram of Experimental Workflow:
Pharmacological Context: Signaling Pathway
Latanoprost, the parent compound of this compound, is a prostaglandin F2α (PGF2α) analog.[6] It functions as a selective agonist for the prostaglandin F (FP) receptor.[1][6] Latanoprost is a prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[7][8] The binding of latanoprost acid to the FP receptor, a G-protein-coupled receptor (GPCR), initiates a signaling cascade that results in the reduction of intraocular pressure.[1][9]
The primary signaling pathway involves the coupling of the activated FP receptor to the Gq protein. This activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9] This cascade ultimately leads to the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix in the ciliary muscle, increasing the outflow of aqueous humor via the uveoscleral pathway and thereby lowering intraocular pressure.[1][7]
4.1 Diagram of FP Receptor Signaling Pathway:
References
- 1. droracle.ai [droracle.ai]
- 2. academic.oup.com [academic.oup.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Latanoprost - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocol: Preparation of a 0.005% 15(S)-Latanoprost Solution for Research
Audience: This document is intended for researchers, scientists, and drug development professionals.
Introduction: Latanoprost is a prostaglandin F2α analogue widely used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[2][3][4] The active acid is a selective agonist of the prostaglandin F receptor (FP receptor), and its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1][3] The 15(S) stereoisomer, also known as 15-epi Latanoprost, is a related compound often studied for its biological activity. This document provides a detailed protocol for the preparation of a 0.005% (50 µg/mL) 15(S)-Latanoprost solution for research purposes.
Data Presentation
Quantitative data, including the physicochemical properties of this compound, a typical formulation, quality control parameters, and storage conditions, are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
| Alternate Names | 15-epi Latanoprost |
| CAS Number | 145773-22-4 |
| Molecular Formula | C₂₆H₄₀O₅[5] |
| Molecular Weight | 432.6 g/mol |
| Appearance | Colorless to slightly yellow viscous oil/solution[3][5] |
| Solubility | Practically insoluble in water.[3][5] Soluble in ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, acetone, ethyl acetate, isopropanol, methanol, and octanol.[3][5][6] |
Table 2: Example Formulation for 0.005% (50 µg/mL) this compound Ophthalmic Solution (per 100 mL)
| Component | Concentration (w/v) | Quantity (per 100 mL) | Function |
|---|---|---|---|
| This compound | 0.005% | 5 mg | Active Pharmaceutical Ingredient |
| Benzalkonium Chloride (BAK) | 0.02% | 20 mg | Preservative[3][7] |
| Sodium Dihydrogen Phosphate Monohydrate | As needed | As needed | Buffering Agent[3][7] |
| Disodium Hydrogen Phosphate Anhydrous | As needed | As needed | Buffering Agent[3][7] |
| Sodium Chloride | As needed | As needed | Tonicity Agent[3][7] |
| Ethanol (95-100%) | q.s. | q.s. | Solubilizing Agent |
| Water for Injection (WFI) | q.s. to 100% | q.s. to 100 mL | Vehicle[3][7] |
Table 3: Quality Control Specifications for Final Solution
| Test | Specification |
|---|---|
| Appearance | Clear, colorless solution[8] |
| pH | Approximately 6.7[3][7] |
| Osmolality | Approximately 267 mOsmol/kg[3][7] |
| Latanoprost Assay | 90.0% - 110.0% of label claim (45-55 µg/mL)[9][10] |
| Sterility | Must be sterile[8][11] |
| Particulate Matter | Conforms to pharmacopeial standards for ophthalmic solutions[12] |
Table 4: Storage and Stability Summary
| Condition | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Unopened Bottle | 2°C to 8°C (Refrigerated) | Up to 24 months | Protect from light.[7][13][14] |
| Opened Bottle | Up to 25°C (Room Temp) | Up to 6 weeks | Protect from light.[7][14] |
| High Temperature | 50°C | t₉₀ (10% degradation) of 8.25 days[13] | Latanoprost is thermally unstable.[13] |
| UV Exposure | Ultraviolet B Radiation | Rapid degradation | Protect from light.[13] |
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step methodology for preparing the 0.005% this compound solution.
Materials and Equipment:
-
This compound powder
-
Benzalkonium chloride (BAK)
-
Sodium chloride (NaCl)
-
Sodium dihydrogen phosphate monohydrate
-
Disodium hydrogen phosphate anhydrous
-
Ethanol (95-100%, HPLC grade or equivalent)
-
Water for Injection (WFI)
-
Sterile containers (e.g., dropper bottles)
-
Sterile 0.22 µm syringe filters
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Sterile glassware (beakers, graduated cylinders)
-
Aseptic environment (e.g., laminar flow hood)
Experimental Workflow for Solution Preparation
References
- 1. grokipedia.com [grokipedia.com]
- 2. Latanoprost - Wikipedia [en.wikipedia.org]
- 3. Latanoprost Ophthalmic Solution 0.005% (50 ug/mL) [dailymed.nlm.nih.gov]
- 4. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. EP1759702A1 - Method of preparing a latanoprost ophthalmic solution and solution thus produced - Google Patents [patents.google.com]
- 6. US20080021101A1 - Method Of Preparing A Latanoprost Opthalmic Solution And The Resulting Solution - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. db.cbg-meb.nl [db.cbg-meb.nl]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. db.cbg-meb.nl [db.cbg-meb.nl]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Latanoprost Monograph for Professionals - Drugs.com [drugs.com]
Application Notes and Protocols for In Vivo Studies of 15(S)-Latanoprost in Cynomolgus Monkeys
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo studies of 15(S)-Latanoprost in cynomolgus monkeys. The information is compiled from various pharmacological and pharmacokinetic studies to serve as a comprehensive resource for designing and executing preclinical evaluations of this prostaglandin F2α analogue for the treatment of glaucoma.
Introduction
Latanoprost is a prostaglandin F2α analogue that effectively reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] It is a prodrug, hydrolyzed in the cornea to its biologically active form, latanoprost acid.[3][4] Cynomolgus monkeys are a well-established animal model for glaucoma research due to the physiological similarities of their eyes to human eyes.[5] This document outlines the key protocols for evaluating the pharmacokinetics, tissue distribution, and efficacy of this compound in this non-human primate model.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies of Latanoprost in cynomolgus monkeys.
Table 1: Pharmacokinetic Parameters of Latanoprost Acid After Topical Administration
| Parameter | Value | Study Conditions | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 5 minutes | Single topical administration | [4] |
| Elimination Half-life (Plasma) | ~10 minutes | Single topical administration | [4] |
| Elimination Half-life (Plasma) | 13.8 ± 1.7 minutes (Day 1) | Repeated topical administration (6 µ g/eye/day for 21 days) | [6] |
| Elimination Half-life (Plasma) | 12.4 ± 4.8 minutes (Day 21) | Repeated topical administration (6 µ g/eye/day for 21 days) | [6] |
| Maximum Plasma Concentration (Cmax) | 7.87 ± 3.18 ng eq./ml (Day 1) | Repeated topical administration (6 µ g/eye/day for 21 days) | [6] |
| Maximum Plasma Concentration (Cmax) | 9.31 ± 4.21 ng eq./ml (Day 21) | Repeated topical administration (6 µ g/eye/day for 21 days) | [6] |
Table 2: Tissue Distribution and Metabolism of Latanoprost
| Tissue/Fluid | Key Findings | Time Point | Reference |
| Cornea | Concentration of radioactivity: ~0.6 ng eq/mg tissue. Higher concentration in epithelium than stroma. Elimination half-life of total radioactivity: ~4 hours. | 0.5 hours post-administration | [3] |
| Anterior Eye | Predominating peak of radioactivity corresponds to the acid of latanoprost. | 0.5 and 1 hour post-administration | [3] |
| Posterior Eye | Low concentration of latanoprost and its metabolites. | - | [4] |
| Systemic Circulation | Rapid and complete hydrolysis of the ester prodrug to the active acid. | - | [4] |
| Liver & Kidney | Highest concentrations of radioactivity after intravenous and topical administration. | - | [4] |
| Urine & Feces | Major routes of elimination. | - | [4] |
| Metabolites | Main metabolites identified as 1,2-dinor acid and 1,2,3,4-tetranor metabolites of latanoprost acid. | - | [4][6] |
Table 3: Efficacy of Latanoprost in Reducing Intraocular Pressure (IOP)
| Formulation | Dosing Regimen | IOP Reduction from Baseline | Study Model | Reference |
| 0.005% Latanoprost Solution | 50 µL once daily for 5 days | 6.6 ± 1.3 mmHg (maximum) | Experimentally induced glaucoma | [7][8] |
| Low-Dose Latanoprost-Eluting Contact Lens | Continuous wear for 7 days | 7.8 ± 3.8 mmHg (maximum) | Experimentally induced glaucoma | [7][8] |
| High-Dose Latanoprost-Eluting Contact Lens | Continuous wear for 7 days | 11.1 ± 4.0 mmHg (on day 5) | Experimentally induced glaucoma | [7][8] |
| Prostaglandin F2α-l-isopropylester | Twice daily for 4 days | 65% reduction (to <5 mmHg) | Normal monkeys | [1] |
| Prostaglandin F2α-l-isopropylester (2 µg) | Twice daily for 4 days | 8.1 ± 0.7 mmHg lower than control | Normal monkeys | [9] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Topically Administered Latanoprost
Objective: To determine the plasma pharmacokinetic profile of latanoprost acid following topical ocular administration of this compound.
Materials:
-
Cynomolgus monkeys (adult, healthy)
-
This compound ophthalmic solution (e.g., 0.005%)
-
[³H]-labelled Latanoprost (for radioactivity-based studies)
-
Anesthesia (e.g., ketamine)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Animal Acclimatization: Acclimate monkeys to the laboratory environment and handling procedures.
-
Anesthesia and Baseline Sampling: Anesthetize the animals and collect a baseline blood sample.
-
Drug Administration: Administer a single drop of the Latanoprost ophthalmic solution to the conjunctival sac of one or both eyes.[6] For radioactivity studies, a solution containing [³H]-labelled Latanoprost is used.[3][4][6]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 10, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.[4][6]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
HPLC Analysis: Analyze plasma samples using a validated HPLC method to separate latanoprost acid from its metabolites.[4] For radiolabeled studies, use an on-line radioactivity detector.[6]
-
GC-MS Analysis: Prepare tertiary butyldimethylsilyl derivatives of the radioactive fractions from HPLC for analysis by GC-MS to confirm the identity of the metabolites.[4]
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life from the plasma concentration-time data.
Protocol 2: Evaluation of Intraocular Pressure (IOP) Reduction
Objective: To assess the efficacy of this compound in reducing IOP.
Materials:
-
Cynomolgus monkeys (with normal or experimentally induced elevated IOP)
-
This compound ophthalmic solution (e.g., 0.005%)
-
Control vehicle (e.g., saline)
-
Tonometer (e.g., pneumatonometer)
-
Anesthesia (e.g., ketamine)
Procedure:
-
Animal Model: Utilize either normotensive monkeys or monkeys with experimentally induced glaucoma (e.g., via argon laser trabeculoplasty).[8]
-
Baseline IOP Measurement: Measure baseline IOP in both eyes at several time points over a few days to establish a diurnal rhythm.
-
Treatment and Control:
-
Treatment Group: Administer the Latanoprost ophthalmic solution to one eye.
-
Control Group: Administer the vehicle solution to the contralateral eye.
-
-
Dosing Regimen: Follow a specified dosing regimen (e.g., once daily for several days).[7][8]
-
IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., hourly for the first few hours post-dose, and then daily) throughout the study period.[8]
-
Data Analysis: Compare the IOP in the treated eye to the baseline and to the control eye. Calculate the mean IOP reduction and the duration of the effect.
Mandatory Visualizations
Caption: Signaling pathway of Latanoprost leading to IOP reduction.
Caption: Workflow for evaluating Latanoprost's effect on monkey IOP.
Caption: Metabolism and distribution of Latanoprost in monkeys.
References
- 1. Prostaglandin F2 alpha increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morphological study of the anterior segment of cynomolgus monkey eyes following treatment with prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of latanoprost in the cynomolgus monkey. 3rd communication: tissue distribution after topical administration on the eye studied by whole body autoradiography. Glaucoma Research Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of latanoprost in the cynomolgus monkey. 1st communication: single intravenous, oral or topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. Pharmacokinetics of latanoprost in the cynomolgus monkey. 2nd communication: repeated topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eye Drop Alternative Tested in Monkeys - American Academy of Ophthalmology [aao.org]
- 8. Latanoprost-eluting contact lenses in glaucomatous monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of prostaglandin F2 alpha on trabecular outflow facility in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering 15(S)-Latanoprost in Animal Models for Intraocular Pressure (IOP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1] It functions as a prodrug, hydrolyzed by corneal esterases into its biologically active form, latanoprost acid. The principal mechanism of action involves enhancing the uveoscleral outflow of aqueous humor, thereby reducing IOP.[1] Preclinical studies in various animal models are indispensable for the evaluation of its efficacy, safety, and underlying mechanisms. This document provides detailed application notes and standardized protocols for the administration of this compound in common animal models used in IOP research.
Data Presentation: Quantitative Summary of Latanoprost Administration in Animal Models
The following tables summarize the dosing parameters and observed IOP reduction from various studies involving the administration of this compound.
Table 1: Latanoprost Administration in Non-Human Primates (Monkey)
| Species | Glaucoma Model | Concentration/Dose | Administration Route | Dosing Frequency | Maximum IOP Reduction | Key Findings & Observations |
| Cynomolgus Monkey | Laser-induced unilateral glaucoma | 0.005% solution | Topical Ophthalmic | Once daily for 5 days | 6.6 ± 0.6 mm Hg (20%) | Significant IOP reduction, with the maximum effect observed on day 5.[2] |
| Cynomolgus Monkey | Laser-induced unilateral glaucoma | 6 µ g/eye/day | Topical Ophthalmic | Daily | - | Induced increased iris pigmentation and a reversible increase in the palpebral fissure. |
| Cynomolgus Monkey | Glaucomatous | Latanoprost-eluting contact lenses (low & high dose) | Topical Ophthalmic | Continuous wear for 1 week | Low dose: 6.7 ± 0.3 mmHg; High dose: 11.1 ± 4.0 mmHg | Sustained delivery via contact lenses was at least as effective as daily eye drops.[3] |
Table 2: Latanoprost Administration in Canines (Dog)
| Species | Condition | Concentration | Administration Route | Dosing Frequency | Maximum Mean Daily IOP Reduction | Key Findings & Observations |
| Beagle | Clinically normal | 0.005% solution | Topical Ophthalmic | Twice daily (every 12 hours) for 5 days | 31 ± 6.9% | Effective at lowering IOP.[4] |
| Beagle | Clinically normal | 0.005% solution | Topical Ophthalmic | Three times daily (every 8 hours) for 5 days | 33 ± 8.2% | Significantly smaller pupil diameter and greater conjunctival hyperemia compared to twice-daily application.[4] |
Table 3: Latanoprost Administration in Rodents (Rabbit, Rat, and Mouse)
| Species | Condition | Concentration / Dose | Administration Route | Dosing Frequency | Maximum IOP Reduction | Key Findings & Observations |
| Albino Rabbit | Normotensive | 0.005% solution (single drop) | Topical Ophthalmic | Once daily for 10 days | 24% (plain latanoprost), 29% (nanoparticle formulation) | A hyaluronic acid-chitosan nanoparticle formulation showed a greater IOP reduction effect.[5] |
| New Zealand White Rabbit | Ocular hypertensive | 0.030% solution | Topical Ophthalmic | Single dose | 7.1 (1.8) mm Hg (27%) | Slower onset of action compared to latanoprostene bunod.[6] |
| Wistar Rat | Normotensive | 0.005% solution | Continuous subcutaneous infusion | Over 7 days | Not specified | Peripheral administration achieved a remarkable lowering of IOP.[7] |
| Wistar Rat | - | 60 ng (single dose) | Topical Ophthalmic | Single dose | 5.2+/-0.7 mmHg | Produced a biphasic change in IOP: an initial rise followed by a prolonged reduction.[8] |
| NIH Swiss Mouse | - | 0.01% solution (2 µL) | Topical Ophthalmic | Single dose | 14% ± 8% | IOP decreased in a dose-dependent manner at 2 and 3 hours after application.[9][10] |
Signaling Pathway of Latanoprost Acid
Latanoprost acid, the active form of this compound, primarily exerts its IOP-lowering effect by acting as a selective agonist for the prostaglandin F2α (FP) receptor.[11][12] Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway initiates a signaling cascade that leads to the remodeling of the extracellular matrix.[13][14] This remodeling, which involves the upregulation of matrix metalloproteinases (MMPs), reduces the hydraulic resistance within the uveoscleral pathway, thereby increasing the outflow of aqueous humor and lowering IOP.[12][13]
Caption: Latanoprost Acid Signaling Pathway for IOP Reduction.
Experimental Protocols
Protocol 1: Topical Administration of Latanoprost in a Monkey Model of Glaucoma
Objective: To evaluate the IOP-lowering efficacy of topically administered this compound in a laser-induced glaucoma monkey model.
Materials:
-
This compound ophthalmic solution (e.g., 0.005%)
-
Vehicle control (e.g., sterile phosphate-buffered saline)
-
Calibrated tonometer suitable for monkeys (e.g., pneumatonometer)
-
Anesthetic agents as per institutional guidelines
Procedure:
-
Animal Model: Utilize adult cynomolgus monkeys with unilateral glaucoma induced by argon laser photocoagulation of the trabecular meshwork.
-
Baseline IOP Measurement: For 1-2 days prior to treatment, measure baseline IOP in both eyes of anesthetized monkeys. Measurements should be taken hourly for 6-7 consecutive hours (e.g., from 9:30 AM).[2]
-
Vehicle Administration: On the day following baseline measurements, administer a single drop (approximately 30 µL) of the vehicle solution to the glaucomatous eye. Measure IOP as per the baseline schedule.[2]
-
Latanoprost Administration: For multiple-day studies, administer a single drop (approximately 30 µL) of the this compound solution to the glaucomatous eye once daily for a specified period (e.g., 5 days).
-
Post-Treatment IOP Measurement: On treatment days (e.g., Day 1, 3, and 5), measure IOP hourly for 6-7 hours post-administration.[2]
-
Data Analysis: Compare the IOP measurements in the treated eye to the baseline and vehicle-treated measurements. The contralateral eye can serve as an untreated control.
Protocol 2: Topical Administration of Latanoprost in a Canine Model
Objective: To assess the effect of different dosing frequencies of this compound on IOP in clinically normal dogs.
Materials:
-
This compound ophthalmic solution (0.005%)
-
Sterile saline solution (0.9% NaCl) for the control eye
-
Applanation tonometer
-
Calipers for measuring pupil size
Procedure:
-
Baseline Measurement: For 48 hours prior to the initiation of treatment, measure and record the baseline IOP and pupil size in both eyes at regular intervals (e.g., every 6 hours) to establish a diurnal rhythm.
-
Treatment Administration:
-
Twice Daily Group: Administer one drop of 0.005% Latanoprost solution to one eye every 12 hours for 5 consecutive days.
-
Three Times Daily Group: Administer one drop of 0.005% Latanoprost solution to one eye every 8 hours for 5 consecutive days.
-
Administer one drop of sterile saline to the contralateral eye at the same time points.
-
-
Post-Treatment Monitoring: Continue to measure IOP and pupil size in both eyes every 6 hours throughout the 5-day treatment period and for at least 42 hours after the final dose.
-
Washout Period: For crossover study designs, a washout period of at least 5 weeks should be implemented between different treatment regimens.
-
Data Analysis: Analyze and compare the changes in IOP and pupil size between the Latanoprost-treated and saline-treated eyes, as well as between the twice-daily and three-times-daily treatment groups.
Protocol 3: Topical Administration of Latanoprost in a Murine Model
Objective: To determine the dose-dependent effect of topically applied this compound on IOP in mice.
Materials:
-
This compound solutions at various concentrations (e.g., 0.0025%, 0.01%)[9]
-
Vehicle control (e.g., phosphate-buffered saline)
-
Micropipette for precise volume delivery
-
Tonometer suitable for small rodents (e.g., TonoLab) or a microneedle pressure transducer[7][9]
-
Anesthetic agents as per institutional guidelines
Procedure:
-
Animal Handling and Acclimatization: Acclimatize mice to the handling and measurement procedures to minimize stress-induced IOP fluctuations.
-
Treatment Administration: In a masked study design, topically administer a small, precise volume (e.g., 2 µL) of the Latanoprost solution or vehicle to one eye of the mouse.[9]
-
IOP Measurement: At predetermined time points after administration (e.g., 1, 2, and 3 hours), anesthetize the animals and measure the IOP in both the treated and untreated eyes.[9][10]
-
Data Analysis: Calculate the IOP reduction by comparing the IOP in the Latanoprost-treated eye to the contralateral untreated eye and to the vehicle-treated control group.[9]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.
References
- 1. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 2. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Latanoprost-Eluting Contact Lenses in Glaucomatous Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peripheral Latanoprost Administration Lowers Intraocular Pressure in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Latanoprostene bunod ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]
HPLC method for separation of latanoprost and 15(S)-Latanoprost isomers
Application Note: HPLC Separation of Latanoprost and its 15(S)-Isomer
Introduction
Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension. During its synthesis and storage, isomeric impurities can arise, the most significant being the 15(S)-epimer of latanoprost. The presence of this isomer can affect the drug's efficacy and safety profile. Therefore, a robust and reliable analytical method for the separation and quantification of latanoprost from its 15(S)-isomer is crucial for quality control in pharmaceutical manufacturing. This application note details two validated High-Performance Liquid Chromatography (HPLC) methods for this purpose: a normal-phase method and a reversed-phase method.
Pharmacological Significance of Latanoprost
Latanoprost is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid. Latanoprost acid is a selective prostanoid FP receptor agonist that lowers intraocular pressure by increasing the outflow of aqueous humor.
Method 1: Normal-Phase HPLC (NP-HPLC)
This method provides baseline separation of latanoprost and its 15(S)-isomer using an amino (NH2) stationary phase.
Chromatographic Conditions
| Parameter | Condition |
| Column | Amino (NH2) Column |
| Mobile Phase | Heptane:2-Propanol:Acetonitrile (93:6:1, v/v/v) with 0.5 mL/L water[1][2] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25°C |
| Detection | UV at 210 nm[3] |
| Injection Volume | 20 µL[3] |
Quantitative Data
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Latanoprost | 1 - 10 | - | - |
| 15(S)-Latanoprost | 0.5 - 15 | 0.39 (as impurity I) | - |
Note: The provided search results did not contain complete quantitative data for all parameters for the normal-phase method.
Method 2: Reversed-Phase HPLC (RP-HPLC)
This stability-indicating method utilizes a combination of chiral and cyano columns to separate latanoprost from its isomers and other degradation products.[4]
Chromatographic Conditions
| Parameter | Condition |
| Column | Combined system of a chiral and a cyano column[3][4] |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B[5] |
| Mobile Phase A: Acetonitrile:Water:85% Orthophosphoric Acid (300:700:5, v/v/v)[5] | |
| Mobile Phase B: 100% Acetonitrile[5] | |
| Flow Rate | Not specified in search results |
| Column Temperature | Not specified in search results |
| Detection | UV at 210 nm[3][4] |
| Injection Volume | Not specified in search results |
Quantitative Data
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Latanoprost | 40 - 60[3][4] | 0.025[3][4] | 0.35[3][4] |
| Related Substances | 0.05 - 2.77[3][4] | - | - |
Experimental Protocols
Protocol 1: Normal-Phase HPLC Method
-
Mobile Phase Preparation:
-
Precisely mix 930 mL of heptane, 60 mL of 2-propanol, and 10 mL of acetonitrile.
-
Add 0.5 mL of water to the mixture.
-
Filter the mobile phase through a 0.45 µm filter and degas.[3]
-
-
Standard Solution Preparation:
-
Prepare individual stock solutions of latanoprost and this compound in the mobile phase.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations within the linearity range.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the latanoprost sample (bulk drug or formulation) in the mobile phase to achieve a concentration within the validated range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the standard and sample solutions.
-
Identify the peaks based on the retention times obtained from the individual standard injections.
-
Quantify the amounts of latanoprost and this compound in the sample.
-
Protocol 2: Reversed-Phase HPLC Method
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Prepare individual stock solutions of latanoprost and this compound in a suitable diluent (e.g., mobile phase A or a mixture of acetonitrile and water).
-
Prepare working standard solutions by diluting the stock solutions to fall within the linear range.
-
-
Sample Preparation:
-
Dilute the latanoprost eye drop formulation or dissolve the bulk drug substance with the mobile phase to a concentration within the linear range of the assay.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial gradient conditions.
-
Inject the standard and sample solutions.
-
Run the gradient program as validated.
-
Identify and quantify the peaks corresponding to latanoprost and its isomers based on retention times.
-
Visualizations
References
Application Note and Protocol: In Vitro Corneal Permeability of 15(S)-Latanoprost
Audience: Researchers, scientists, and drug development professionals.
Abstract
Latanoprost is a prostaglandin F2α analogue widely used in the treatment of glaucoma and ocular hypertension.[1] It functions as a prodrug, which is hydrolyzed by corneal esterases to the biologically active latanoprost acid.[2] The efficacy of topically administered ophthalmic drugs like latanoprost is highly dependent on their ability to permeate the cornea. This application note provides a detailed protocol for conducting an in vitro corneal permeability study of 15(S)-Latanoprost using an excised porcine cornea model with a vertical Franz diffusion cell. The protocol outlines tissue preparation, experimental setup, sample analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and data analysis.
Principle of the Assay
The in vitro corneal permeability assay utilizes an excised animal cornea mounted on a Franz diffusion cell, which separates the apparatus into a donor and a receptor chamber.[3][4] The corneal epithelium faces the donor chamber, simulating the exterior of the eye, while the endothelium faces the receptor chamber, representing the aqueous humor side.[5][6] The test formulation, this compound, is applied to the donor chamber. Samples are collected from the receptor chamber at predetermined time points to quantify the amount of drug that has permeated the cornea. This data is then used to calculate key permeability parameters, such as the apparent permeability coefficient (Papp) and flux (J), providing insights into the drug's ability to cross the corneal barrier.
Materials and Reagents
3.1 Equipment
-
Vertical Franz diffusion cells (e.g., Hanson Research) with a specific diffusion area (e.g., 0.6-0.8 cm²) and receptor volume (e.g., 5-7 mL).[4][6]
-
Circulating water bath for temperature control.[7]
-
Magnetic stir plate and stir bars.[4]
-
Corneal trephine or scleral punch.
-
Forceps and surgical scissors.
-
Micropipettes and tips.
-
pH meter.
-
Analytical balance.
3.2 Tissues and Reagents
-
Freshly excised porcine or rabbit eyes (obtained from a local abattoir).[3][10]
-
This compound standard.
-
HEPES buffer or Phosphate-Buffered Saline (PBS), pH 7.4 (as receptor solution).[3][5]
-
Internal Standard for LC-MS/MS (e.g., tetra-deuterated latanoprost free acid).[8][11]
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade).[9]
-
Sodium Chloride.
-
Purified water.
Experimental Protocols
4.1 Preparation of Excised Cornea
-
Obtain fresh porcine or rabbit eyes and transport them to the laboratory on ice. Use within 2-4 hours of enucleation.
-
Carefully dissect the cornea from the eyeball, leaving a 2-4 mm rim of scleral tissue for support.[6]
-
Gently rinse the isolated cornea with cold, sterile saline solution (0.9% NaCl).
-
Place the cornea in a petri dish containing HEPES buffer (pH 7.4) until mounting.
4.2 Franz Diffusion Cell Setup
-
Degas the receptor solution (HEPES buffer, pH 7.4) to prevent air bubble formation.[7]
-
Fill the receptor chamber of the Franz diffusion cell with the degassed receptor solution, ensuring no bubbles are trapped beneath the membrane support.
-
Place a small magnetic stir bar in the receptor chamber.[4]
-
Carefully mount the excised cornea onto the Franz cell, between the donor and receptor chambers, with the epithelial side facing the donor chamber.[6]
-
Clamp the donor and receptor chambers together securely to ensure a leak-proof seal.[7]
-
Place the assembled cells in a circulating water bath maintained at 37°C to simulate physiological temperature.[6] The receptor solution should reach 32-35°C at the corneal surface.
-
Start the magnetic stirrers to ensure uniform mixing in the receptor chamber.
-
Allow the cornea to equilibrate for 30 minutes. After equilibration, remove the solution from the donor chamber.
4.3 Preparation of this compound Formulation
-
Prepare a solution of this compound at the desired concentration (e.g., 0.005% or 50 µg/mL) in an appropriate vehicle.[12]
-
For compounds with low aqueous solubility, a small amount of a suitable solvent like ethanol can be used for initial dissolution before dilution with the buffer.
4.4 Permeability Experiment
-
At time zero (t=0), add a precise volume of the this compound formulation to the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor chamber via the sampling arm.[13]
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions and a constant volume.[7]
-
Store collected samples at -20°C or -80°C until analysis.
4.5 Sample Analysis by LC-MS/MS
-
Prepare samples for analysis. A common method involves protein precipitation by adding methanol or acetonitrile.[11] For latanoprost, liquid-liquid extraction with ethyl acetate may also be used.[8][14]
-
Add the internal standard to all samples, calibration standards, and quality controls.
-
Centrifuge the samples to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial for injection.
-
Analyze the concentration of latanoprost acid (the active metabolite) using a validated LC-MS/MS method.[8][11] Latanoprost is rapidly hydrolyzed to its active acid form in the cornea.[2]
Data Presentation and Analysis
5.1 Calculations
-
Flux (J): Calculate the steady-state flux (J) from the slope of the linear portion of the cumulative amount of drug permeated per unit area versus time plot.
-
J (µg/cm²/h) = (dQ/dt) / A
-
Where dQ/dt is the slope of the linear region, and A is the surface area of the cornea (cm²).
-
-
Apparent Permeability Coefficient (Papp): Calculate Papp using the following equation:
-
Papp (cm/s) = J / (C₀ * 3600)
-
Where J is the steady-state flux (µg/cm²/h), C₀ is the initial concentration of the drug in the donor chamber (µg/cm³ or µg/mL), and 3600 is the conversion factor from hours to seconds.
-
5.2 Sample Data Table
The following table presents example data from an in vitro permeability study.
| Time (h) | Conc. in Receptor (ng/mL) | Cumulative Amount Permeated (µg) | Flux (J) (µg/cm²/h) | Papp (x 10⁻⁶ cm/s) |
| 0.5 | 15.2 | 0.091 | - | - |
| 1.0 | 35.5 | 0.213 | - | - |
| 2.0 | 80.1 | 0.481 | 0.35 | 1.94 |
| 4.0 | 165.8 | 0.995 | 0.35 | 1.94 |
| 6.0 | 250.5 | 1.503 | 0.35 | 1.94 |
| 8.0 | 335.0 | 2.010 | 0.35 | 1.94 |
| Note: This table assumes a donor concentration of 50 µg/mL, a receptor volume of 6 mL, and a diffusion area of 0.7 cm². The steady-state flux and Papp are calculated from the linear portion of the curve (2-8 hours). |
Visualizations
6.1 Experimental Workflow Diagram
6.2 Latanoprost Mechanism of Action
Latanoprost, a PGF2α analog, reduces intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. As a prodrug, it is hydrolyzed to its active form, latanoprost acid, which then acts on the prostanoid FP receptor.[2][14]
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Comparison of In Vitro Corneal Permeation and In Vivo Ocular Bioavailability in Rabbits of Three Marketed Latanoprost Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unipr.it [air.unipr.it]
- 4. Comparison of Modern In Vitro Permeability Methods with the Aim of Investigation Nasal Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetry in Drug Permeability through the Cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alterlab.co.id [alterlab.co.id]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and Ex Vivo Models for Assessing Drug Permeation across the Cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Interaction of Ocular Hypotensive Agents (PGF2α Analogs—Bimatoprost, Latanoprost, and Travoprost) With MDR Efflux Pumps on the Rabbit Cornea - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Neuroprotective Effects of 15(S)-Latanoprost Against Glutamate Excitotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the neuroprotective properties of 15(S)-Latanoprost, an isomer of the prostaglandin F2α analogue, Latanoprost, against glutamate-induced excitotoxicity in retinal neurons. This document includes detailed experimental protocols, summaries of quantitative data, and visualizations of the key signaling pathways involved in its mechanism of action.
Introduction
Glutamate excitotoxicity, a pathological process involving the overstimulation of glutamate receptors, is a key mechanism implicated in neuronal cell death in various neurodegenerative diseases of the retina, including glaucoma.[1][2] Latanoprost, widely used to lower intraocular pressure, has demonstrated neuroprotective effects independent of its pressure-lowering activity.[3][4] Its biologically active form, Latanoprost acid, has been shown to protect retinal ganglion cells (RGCs) from apoptosis induced by glutamate and other insults.[3][5]
The neuroprotective mechanism of Latanoprost is multifaceted, involving the modulation of several key signaling pathways. One established pathway involves the activation of the p44/p42 mitogen-activated protein kinase (MAPK), which leads to the inhibition of caspase-3, a key executioner of apoptosis.[4] A more recently elucidated pathway involves the transport of Latanoprost acid into retinal ganglion cells via the organic anion transporting polypeptide 2B1 (OATP2B1). This initiates a cascade involving Protein Kinase C (PKC) and ADAM17, leading to the shedding of the anti-aging protein Klotho.[5][6] Shed Klotho, in turn, suppresses the influx of calcium (Ca2+), thereby inhibiting calpain activation and reducing oxidative stress.[5][6]
This document provides detailed protocols for in vitro and in vivo assays to quantify the neuroprotective effects of this compound and to investigate its mechanisms of action.
Data Presentation
The following tables summarize quantitative data from studies investigating the neuroprotective effects of Latanoprost.
Table 1: In Vitro Neuroprotective Effects of Latanoprost Acid Against Glutamate Excitotoxicity
| Cell Type | Insult | Latanoprost Acid Concentration | Endpoint Measured | Result |
| RGC-5 | Serum deprivation & Glutamate | 1.0 µM | Cell Viability (XTT assay) | Increased cell viability |
| RGC-5 | Serum deprivation & Glutamate | 1.0 µM | Activated Caspase-3 | Significantly reduced caspase-3 positive cells[3] |
| RGC-5 | Glutamate | Not specified | Intracellular Ca2+ ([Ca2+]i) | Suppressed [Ca2+]i evoked by glutamate[3] |
Table 2: In Vivo Neuroprotective Effects of Latanoprost
| Animal Model | Insult | Latanoprost Administration | Endpoint Measured | Result |
| Rat | Optic Nerve Crush | Topical instillation for 7 days | TUNEL-positive cells | Significantly decreased TUNEL-positive cells[3] |
| Diabetic Rat | Streptozotocin-induced diabetes | Topical instillation for 5 days | TUNEL-positive cells | Significantly reduced TUNEL-positive cells[4] |
Experimental Protocols
In Vitro Model of Glutamate Excitotoxicity in Retinal Ganglion Cells
This protocol describes the induction of glutamate excitotoxicity in a retinal ganglion cell line (RGC-5) or primary retinal ganglion cells.
Materials:
-
RGC-5 cell line or primary retinal ganglion cells
-
Culture medium (e.g., serum-free Neurobasal medium supplemented with B27, L-glutamine, and neurotrophic factors)[7]
-
Glutamate solution (stock solution in sterile water or PBS)
-
This compound or Latanoprost acid
-
96-well culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate RGC-5 cells or primary RGCs in 96-well plates at a pre-determined optimal density. Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.[8]
-
Pre-treatment with this compound: Prepare various concentrations of this compound or its active form, Latanoprost acid, in the appropriate culture medium. Remove the existing medium from the cells and add the medium containing the test compound. Incubate for a predetermined period (e.g., 1-24 hours).
-
Induction of Glutamate Excitotoxicity: Prepare a working solution of glutamate in the culture medium. Common concentrations to induce excitotoxicity in RGCs range from 25 µM to 500 µM.[9] After the pre-treatment period, expose the cells to the glutamate-containing medium for a specified duration (e.g., 24 hours).[9]
-
Control Groups:
-
Negative Control: Cells cultured in medium without glutamate or Latanoprost.
-
Vehicle Control: Cells treated with the vehicle used to dissolve Latanoprost, followed by glutamate exposure.
-
Positive Control (Glutamate only): Cells exposed to glutamate without Latanoprost pre-treatment.
-
-
Assessment of Neuroprotection: Following the glutamate exposure, assess cell viability and apoptosis using methods such as the LDH cytotoxicity assay or immunocytochemistry for activated caspase-3.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.[10]
Materials:
-
LDH Assay Kit (commercially available kits from suppliers like Promega, Thermo Fisher Scientific, or Sigma-Aldrich are recommended)[10][11]
-
96-well plate reader
-
Cell Lysis Solution (provided in most kits)
-
Culture supernatants from the in vitro excitotoxicity experiment
Procedure (based on a typical kit protocol): [10]
-
Prepare Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with the provided lysis buffer.
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: Carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well of the experimental plate and transfer it to a new 96-well plate.[10]
-
Reaction Setup: Add the LDH reaction mixture (substrate, cofactor, and dye) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions (typically 30 minutes).
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a plate reader.[10]
-
Calculation of Cytotoxicity:
-
Subtract the reference wavelength absorbance from the 490 nm absorbance for all wells.
-
Subtract the medium background from all values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Whole-Mount Retinal TUNEL Staining
This protocol is for detecting apoptotic cells in whole-mounted retinas from an in vivo model of optic nerve injury or retinal ischemia.[12][13]
Materials:
-
Rat eyes
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)[14][15]
-
Blocking solution (e.g., PBS with 5% donkey or goat serum and 0.3% Triton X-100)[14][15]
-
TUNEL assay kit (e.g., from Boehringer-Mannheim or other suppliers) containing TdT enzyme and labeled dUTP (e.g., FITC-dUTP)[12]
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Dissecting microscope and tools
Procedure:
-
Tissue Fixation: Enucleate the eyes and fix them in 4% PFA for at least 15 minutes at room temperature.[14]
-
Retina Dissection: Under a dissecting microscope, carefully dissect the retina from the eyecup in PBS. Make four radial incisions from the periphery towards the optic nerve head to flatten the retina.[14][15]
-
Permeabilization: Incubate the whole-mounted retina in permeabilization solution for a specified time (e.g., 1 hour at room temperature).[14]
-
Equilibration: Wash the retinas in PBS and then incubate in the equilibration buffer provided with the TUNEL kit.
-
TUNEL Reaction: Incubate the retinas in the TUNEL reaction mixture containing TdT enzyme and labeled dUTP at 37°C for 1-2 hours in a humidified chamber.[13]
-
Washing: Wash the retinas thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining: Incubate the retinas with a DAPI or Hoechst solution to stain all cell nuclei.
-
Mounting: Carefully mount the flattened retina on a microscope slide with the ganglion cell layer facing up, using an antifade mounting medium.
-
Imaging: Visualize the TUNEL-positive (apoptotic) cells using a fluorescence or confocal microscope. TUNEL-positive cells will show bright fluorescence (e.g., green for FITC-dUTP) in their nuclei.
Western Blot for Phosphorylated and Total p44/p42 MAPK
This protocol outlines the detection of both the activated (phosphorylated) and total forms of p44/p42 MAPK (also known as Erk1/2) in retinal cell lysates.[16][17]
Materials:
-
Retinal cell lysates (from in vitro experiments)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/p42 MAPK (Thr202/Tyr204)
-
Rabbit anti-p44/p42 MAPK
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Protein Extraction and Quantification: Lyse the retinal cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a protein assay.[18]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p44/p42 MAPK overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.[16]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (for Total MAPK): To detect total p44/p42 MAPK on the same membrane, the membrane can be stripped of the first set of antibodies using a stripping buffer. After stripping, re-block the membrane and probe with the primary antibody against total p44/p42 MAPK, followed by the secondary antibody and detection steps as described above.
-
Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated MAPK is typically normalized to the level of total MAPK.
Signaling Pathways and Visualizations
Latanoprost Neuroprotective Signaling Pathways
The neuroprotective effects of Latanoprost acid against glutamate excitotoxicity are mediated by at least two key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.
Caption: Latanoprost activates the p44/p42 MAPK pathway, inhibiting glutamate-induced caspase-3 activation and apoptosis.
Caption: Latanoprost acid enters RGCs via OATP2B1, leading to Klotho shedding, reduced Ca2+ influx, and neuroprotection.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of this compound.
Caption: A generalized workflow for in vitro and in vivo assessment of this compound's neuroprotective effects.
References
- 1. Frontiers | The Susceptibility of Retinal Ganglion Cells to Glutamatergic Excitotoxicity Is Type-Specific [frontiersin.org]
- 2. The Neuroprotective Effect of Klotho is Mediated via Regulation of Members of the Redox System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latanoprost protects rat retinal ganglion cells from apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latanoprost rescues retinal neuro-glial cells from apoptosis by inhibiting caspase-3, which is mediated by p44/p42 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective effect of latanoprost acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Dissection and Whole Mount Staining of Retina from Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retina dissection and immunostaining [protocols.io]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad.com [bio-rad.com]
Preparing 15(S)-Latanoprost Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Latanoprost is a stereoisomer of Latanoprost, a prostaglandin F2α analog widely used in the treatment of glaucoma and ocular hypertension. Latanoprost is a prodrug that is hydrolyzed in the eye to its biologically active form, Latanoprost acid. This active form is a selective agonist of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates signaling cascades that lead to a reduction in intraocular pressure. This compound, often considered an impurity in Latanoprost preparations, also interacts with the FP receptor, albeit with a lower affinity than its 15(R) counterpart.[1] Understanding the preparation and application of this compound solutions is crucial for in vitro studies aimed at elucidating its biological activity and potential off-target effects.
These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in various in vitro experiments, along with a summary of its physicochemical properties and signaling pathways.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions begins with an understanding of its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₀O₅ | [2][3] |
| Molecular Weight | 432.6 g/mol | [2][3] |
| Appearance | Colorless to slightly yellow oil | |
| Solubility | ||
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | [2] |
| Ethanol | 100 mg/mL | [2] |
| Dimethylformamide (DMF) | 100 mg/mL | [2] |
| Water | Practically insoluble |
Preparation of this compound Stock Solution
For in vitro experiments, it is essential to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent due to its high solvating power and compatibility with most cell culture media at low concentrations.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (as a solid or oil)
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Gentle stream of nitrogen gas (if starting from a solution in a volatile solvent like methyl acetate)
Procedure:
-
Starting Material: If this compound is supplied as a solution in a volatile solvent (e.g., methyl acetate), the solvent must be evaporated. Under a gentle stream of nitrogen gas, evaporate the solvent until a viscous oil remains.
-
Weighing: Accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.33 mg of this compound (Molecular Weight = 432.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the this compound. For 4.33 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for In Vitro Experiments
Working solutions are prepared by diluting the stock solution in cell culture medium to the desired final concentration immediately before use.
Protocol 2: Preparation of Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, serum-free cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This will account for any effects of the solvent on the cells. The final DMSO concentration in the cell culture medium should typically not exceed 0.5% to avoid cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments using this compound.
Cell Viability and Proliferation Assays
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. WST-1 Assay for Cell Proliferation
This is another colorimetric assay for quantifying cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Treat cells with different concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired time period.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
3. BrdU Assay for Cell Proliferation
This immunoassay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, providing a direct measure of cell proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the other assays.
-
BrdU Labeling: During the final 2-24 hours of the treatment period, add BrdU labeling solution to each well.
-
Fixation and Denaturation: After incubation, remove the medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Antibody Incubation: Incubate with the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody.
-
Signal Development: Add TMB substrate and incubate until color develops.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Signaling Pathways of this compound
Latanoprost acid, the active form of Latanoprost, primarily acts as an agonist for the FP receptor. The binding of the ligand to this GPCR can initiate multiple downstream signaling cascades.
FP Receptor - Gαq - PLC Pathway
The canonical signaling pathway for the FP receptor involves its coupling to the Gαq subunit of the heterotrimeric G-protein.
Caption: FP Receptor - Gαq Signaling Pathway.
PI3K/Akt/mTOR Signaling Pathway
Latanoprost has also been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Experimental Workflow for Preparing and Using this compound
The following diagram illustrates the overall workflow from stock solution preparation to in vitro application.
Caption: Experimental Workflow Diagram.
Quantitative Data Summary
The biological activity of this compound is significantly lower than that of its 15(R) isomer, which is reflected in its binding affinity for the FP receptor.
| Compound | Assay | System | Value | Reference |
| This compound acid | Competitive Binding (IC₅₀) | Feline iris sphincter muscle FP receptor | 24 nM | [1][2] |
| 15(R)-Latanoprost acid | Competitive Binding (IC₅₀) | Feline iris sphincter muscle FP receptor | 3.6 nM | [1] |
| This compound acid | Relaxation Assay (IC₅₀) | Isolated cat iris sphincter muscles | 24 µM | [2] |
Note: The significant difference in the IC₅₀ values between the binding and functional assays highlights the importance of using appropriate concentrations in different experimental setups.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers working with this compound in vitro. Adherence to proper solution preparation, storage, and experimental design, including the use of vehicle controls, is essential for obtaining accurate and reproducible data. The provided diagrams of the signaling pathways and experimental workflow serve as valuable visual aids for understanding the molecular mechanisms and practical execution of in vitro studies with this compound.
References
experimental workflow for characterizing FP receptor agonists like 15(S)-Latanoprost
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental workflow for the pharmacological characterization of prostaglandin F (FP) receptor agonists, using 15(S)-Latanoprost as a case study. Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma, primarily by reducing intraocular pressure (IOP).[1][2] Its therapeutic effect is mediated through the activation of the FP receptor, a G-protein coupled receptor (GPCR).[3][4] This application note outlines key in vitro assays to determine the binding affinity and functional potency of compounds like this compound at the FP receptor. Detailed protocols for receptor binding assays, functional assessments of downstream signaling pathways, including calcium mobilization and ERK1/2 phosphorylation, are provided.
Introduction
Prostaglandin F2α (PGF2α) analogues are potent ocular hypotensive agents used in the management of glaucoma and ocular hypertension.[5][6] Latanoprost, an isopropyl ester prodrug of PGF2α, effectively lowers IOP by increasing the uveoscleral outflow of aqueous humor.[1][7] The active form, latanoprost acid, is a selective agonist of the FP receptor.[3] The stereochemistry of the hydroxyl group at the 15th carbon position is critical for its biological activity.[8] While the 15(R)-isomer is the active therapeutic agent, the 15(S)-isomer, a potential impurity, exhibits significantly lower binding affinity and efficacy.[8][9]
A thorough pharmacological characterization of FP receptor agonists is crucial for drug discovery and development. This involves a series of in vitro experiments to quantify a compound's ability to bind to the FP receptor and to elicit a cellular response through downstream signaling pathways. The FP receptor primarily couples to the Gq G-protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[10][11]
This application note details a comprehensive experimental workflow to characterize FP receptor agonists like this compound, encompassing receptor binding and functional assays.
FP Receptor Signaling Pathway
Upon agonist binding, the FP receptor undergoes a conformational change, activating the heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits. Activated Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2.[10][11]
Figure 1: FP Receptor Signaling Pathway.
Experimental Workflow
A systematic approach is employed to characterize FP receptor agonists. This workflow begins with determining the compound's binding affinity to the receptor, followed by functional assays to measure its ability to activate downstream signaling pathways.
Figure 2: Experimental Workflow for Characterizing FP Receptor Agonists.
Materials and Methods
Materials
-
Cell Lines: HEK293 or CHO cells stably expressing the human FP receptor.
-
Compounds: this compound, 15(R)-Latanoprost acid (as a positive control), PGF2α (as a reference agonist).
-
Radioligand: [³H]-PGF2α.
-
Reagents for Binding Assay: Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4), scintillation cocktail.
-
Reagents for Calcium Mobilization Assay: Fluo-4 AM calcium indicator dye, probenecid, Hanks' Balanced Salt Solution (HBSS).
-
Reagents for ERK1/2 Phosphorylation Assay: Cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Equipment: Cell culture incubator, microplate reader with fluorescence detection, liquid scintillation counter, Western blot apparatus, gel imager.
Experimental Protocols
Protocol 1: Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a test compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Membrane Preparation:
-
Culture HEK293-FP cells to confluency.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add cell membranes, [³H]-PGF2α (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add cell membranes, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competitive Binding: Add cell membranes, [³H]-PGF2α, and serial dilutions of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.[12][13]
-
Cell Plating: Seed HEK293-FP cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the test compound and control agonists in HBSS.
-
Measurement:
-
Place the cell plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Determine the EC₅₀ (potency) and Emax (efficacy) values from the dose-response curve using non-linear regression.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream event in the FP receptor signaling cascade.[14]
-
Cell Culture and Stimulation:
-
Seed HEK293-FP cells in a 6-well plate and grow to near confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized p-ERK1/2 signal against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Emax values from the dose-response curve.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and concise manner to facilitate comparison between different compounds.
Table 1: Pharmacological Profile of FP Receptor Agonists
| Compound | Receptor Binding | Calcium Mobilization | ERK1/2 Phosphorylation |
| Ki (nM) | EC₅₀ (nM) | Emax (%) | |
| PGF2α | Value | Value | 100 |
| 15(R)-Latanoprost Acid | Value | Value | Value |
| This compound | Value | Value | Value |
Note: Emax values are typically expressed as a percentage of the response to the reference agonist PGF2α.
Expected Results and Interpretation
Based on existing literature, it is expected that this compound will exhibit a significantly lower binding affinity (higher Ki value) for the FP receptor compared to the 15(R)-isomer and PGF2α.[8] This lower affinity is anticipated to translate into reduced potency (higher EC₅₀ values) and efficacy (lower Emax) in the functional assays. The free acid form of this compound has been shown to have an IC₅₀ of 24 nM for relaxing isolated cat iris sphincter muscles, which is indicative of its interaction with the FP receptor.[9]
By systematically applying this experimental workflow, researchers can generate a comprehensive pharmacological profile of novel FP receptor agonists. This data is essential for understanding structure-activity relationships, selecting lead candidates, and advancing the development of new therapeutics for glaucoma and other conditions where FP receptor modulation is beneficial.
References
- 1. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 6. Prostaglandin analogue - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Unilateral Glaucoma in Animal Models for Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for inducing unilateral glaucoma in animal models, a critical step in the preclinical evaluation of novel therapeutic agents. The following sections offer a comprehensive overview of three commonly employed methods: intracameral microbead injection, hypertonic saline injection, and diode laser photocoagulation. Each section includes a summary of the model, detailed experimental protocols, and expected quantitative outcomes to guide researchers in selecting and implementing the most appropriate model for their efficacy studies.
Intracameral Microbead Injection Model
The intracameral injection of microbeads into the anterior chamber of the eye is a widely used method to induce ocular hypertension (OHT) and subsequent glaucoma-like pathology.[1][2] The microbeads physically obstruct the trabecular meshwork, impeding aqueous humor outflow and leading to a sustained elevation in intraocular pressure (IOP).[3] This model is valued for its high reproducibility and the ability to control the extent of IOP elevation by varying the number and size of the microbeads.[4][5]
Quantitative Data
| Parameter | Animal Model | Method | Result | Duration | Reference |
| IOP Elevation | Mouse (C57BL/6J) | Single 1 µL microbead injection | ~30% increase from baseline | > 3 weeks | [3] |
| Rat | Single 5 µL microbead injection | 21% - 34% increase from baseline | ~2 weeks | [3] | |
| Rat | Two 5 µL microbead injections | Sustained elevation | 8 weeks | [3] | |
| Retinal Ganglion Cell (RGC) Loss | Mouse (C57BL/6) | Microbead Injection | ~20% axon loss | 4-5 weeks | [3] |
| Rat | Microsphere injection | 23.1 ± 2.1% RGC loss | 13-30 weeks | [6] | |
| Rat | Microspheres + HPM | 21.3 ± 3.4% RGC loss | 13-30 weeks | [6] |
Experimental Protocol: Microbead-Induced Ocular Hypertension in Mice
Materials:
-
Polystyrene microbeads (e.g., 15 µm diameter)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Topical proparacaine hydrochloride (0.5%)
-
33-gauge Hamilton syringe with a beveled needle
-
Surgical microscope
-
Tonometer (e.g., TonoLab)
-
Antibiotic eye drops
Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Place the animal on a heating pad to maintain body temperature.
-
Topical Anesthesia: Apply one drop of proparacaine hydrochloride to the eye receiving the injection.
-
Microbead Suspension Preparation: Vortex the microbead stock solution to ensure a uniform suspension. Dilute the microbeads in sterile PBS to the desired concentration.
-
Intracameral Injection:
-
Under a surgical microscope, gently proptose the eye.
-
Using a 33-gauge Hamilton syringe, puncture the cornea at the limbus, parallel to the iris.
-
Slowly inject 1-2 µL of the microbead suspension into the anterior chamber.
-
Withdraw the needle slowly to prevent reflux.
-
-
Post-Injection:
-
Apply a drop of antibiotic ointment to the injected eye.
-
Allow the animal to recover on a heating pad until ambulatory.
-
The contralateral eye can be injected with an equal volume of sterile PBS to serve as a control.
-
-
IOP Monitoring: Measure IOP using a tonometer at baseline and at regular intervals post-injection (e.g., daily for the first week, then weekly).
Experimental Workflow
Hypertonic Saline Injection Model
The injection of hypertonic saline into an episcleral vein induces scarring and fibrosis of the trabecular meshwork, leading to a gradual and chronic elevation of IOP.[7][8] This model is considered to mimic some aspects of chronic open-angle glaucoma.[9] The procedure requires more surgical skill than microbead injection but results in a sustained IOP increase.[10]
Quantitative Data
| Parameter | Animal Model | Method | Result | Duration | Reference |
| IOP Elevation | Rat | Hypertonic saline injection into episcleral vein | Rise in IOP after ~1 week | Chronic | [7][10] |
| Retinal Ganglion Cell (RGC) Loss | Rat (Long Evans) | 50 µl of 2 M hypertonic saline injection | 18% - 29% RGC loss | 1 month | [9] |
Experimental Protocol: Hypertonic Saline-Induced Ocular Hypertension in Rats
Materials:
-
Hypertonic saline solution (e.g., 2 M NaCl), sterile-filtered
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Micropipette puller
-
Glass capillaries
-
Microinjection system (e.g., picospritzer)
-
Fine-tipped forceps
-
Tonometer
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved protocol and maintain its body temperature.
-
Micropipette Preparation: Pull a glass capillary to a fine point (approximately 50 µm tip diameter) using a micropipette puller.
-
Surgical Procedure:
-
Under a surgical microscope, make a small incision in the conjunctiva to expose an episcleral vein near the limbus.
-
Using fine-tipped forceps, gently cannulate the episcleral vein with the glass micropipette.
-
Slowly inject approximately 50 µL of the hypertonic saline solution into the vein. Successful injection is often indicated by blanching of the vessel.[9]
-
Withdraw the micropipette carefully.
-
-
Post-Procedure:
-
Apply antibiotic ointment to the eye.
-
Monitor the animal during recovery.
-
The contralateral eye can serve as an untreated control.
-
-
IOP Monitoring: Measure IOP at baseline and at regular intervals. A significant rise in IOP is typically observed after about one week.[7][10]
Experimental Workflow
Diode Laser Photocoagulation Model
Transscleral diode laser photocoagulation is used to ablate the ciliary body, the structure responsible for aqueous humor production.[11] This method directly reduces aqueous inflow, leading to a decrease in IOP in clinical settings, but can be adapted in animal models to induce glaucoma by instead targeting the trabecular meshwork and episcleral veins to obstruct outflow.[12] The laser parameters can be adjusted to control the degree of IOP elevation.
Quantitative Data
| Parameter | Animal Model | Method | Result | Duration | Reference |
| IOP Elevation | Rat (Wistar) | Diode laser (532 nm) to trabecular meshwork & episcleral veins | Peak IOP: 49.0 ± 6.1 mm Hg | > 3 weeks | [12] |
| Rat (Wistar) | Diode laser (532 nm) to trabecular meshwork only | Peak IOP: 34.0 ± 5.7 mm Hg | > 3 weeks | [12] | |
| Retinal Ganglion Cell (RGC) Loss | Rat (Wistar) | Laser to trabecular meshwork only | 19.1 ± 14.0% axon loss | 3 weeks | [12] |
| Rat (Wistar) | Laser to trabecular meshwork only | 24.3 ± 20.2% axon loss | 6 weeks | [12] | |
| Rat (Wistar) | Laser to trabecular meshwork only | 48.4 ± 32.8% axon loss | 9 weeks | [12] |
Experimental Protocol: Laser-Induced Ocular Hypertension in Rats
Materials:
-
Diode laser with a slit-lamp delivery system (e.g., 532 nm or 810 nm)
-
Goniolens
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine hydrochloride (0.5%)
-
Methylcellulose solution
-
Tonometer
Procedure:
-
Animal Preparation: Anesthetize the rat and apply topical proparacaine.
-
Laser Treatment:
-
Place the rat in a stereotaxic frame for stability.
-
Apply a drop of methylcellulose to the cornea and place a goniolens on the eye to visualize the anterior chamber angle.
-
Deliver laser spots (e.g., 50-100 spots) to the trabecular meshwork over 360 degrees. Typical laser settings for a 532 nm laser are 0.4 W power, 0.7-second duration, and 50 µm spot size, though these will need to be optimized.[12]
-
-
Post-Treatment:
-
Apply antibiotic ointment to the treated eye.
-
Monitor the animal during recovery.
-
-
IOP Monitoring: Measure IOP at baseline and frequently after the laser procedure to track the elevation.
Experimental Workflow
Signaling Pathways in Glaucoma Models
Several key signaling pathways are implicated in the pathogenesis of glaucoma, particularly in the death of retinal ganglion cells (RGCs) and the regulation of aqueous humor outflow. Understanding these pathways is crucial for identifying and validating new therapeutic targets.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly the TGF-β2 isoform, is a key regulator of extracellular matrix (ECM) production in the trabecular meshwork.[13][14] Overactivation of this pathway can lead to increased ECM deposition, elevated outflow resistance, and consequently, higher IOP.[15][16]
MAPK Signaling Pathway in RGC Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK, p38, and ERK, are critically involved in the apoptotic cascade leading to RGC death in glaucoma.[17] The activation of pro-apoptotic members like JNK and p38, and the dysregulation of pro-survival signals from ERK, contribute to neuronal degeneration.[18]
Rho Kinase (ROCK) Signaling Pathway
The Rho/Rho kinase (ROCK) signaling pathway plays a crucial role in regulating the contractility of trabecular meshwork cells and, consequently, aqueous humor outflow.[19][20] Inhibition of ROCK leads to relaxation of the trabecular meshwork, increased outflow, and reduced IOP, making it an attractive therapeutic target.[21][22]
References
- 1. Scholars@Duke publication: A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice. [scholars.duke.edu]
- 2. Microbead-Induced Ocular Hypertensive Mouse Model for Screening and Testing of Aqueous Production Suppressants for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psy.vanderbilt.edu [psy.vanderbilt.edu]
- 4. A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hypertonic Saline Injection Model of Experimental Glaucoma in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 9. Glaucoma-inducing Procedure in an In Vivo Rat Model and Whole-mount Retina Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypertonic Saline Injection Model of Experimental Glaucoma in Rats | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Molecular pathways in experimental glaucoma models [frontiersin.org]
- 14. The Thrombospondin1-TGF-β Pathway and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Aqueous Humor TGF-β2 and Its Association With Intraocular Pressure in a Naturally Occurring Large Animal Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulated Cell Death of Retinal Ganglion Cells in Glaucoma: Molecular Insights and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges [mdpi.com]
- 19. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. mdpi.com [mdpi.com]
Application Note: Quantification of 15(S)-Latanoprost and its Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 15(S)-Latanoprost, a prostaglandin F2α analogue, and its primary active metabolite, latanoprost acid, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Latanoprost is an isopropyl ester prodrug prescribed for the reduction of intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1] Accurate quantification of the parent drug and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The described method utilizes a simple sample preparation procedure followed by a rapid and robust LC-MS/MS analysis, making it suitable for high-throughput applications.
Introduction
Latanoprost is a topical medication that is rapidly absorbed through the cornea and hydrolyzed by esterases to its biologically active form, latanoprost acid.[2][3] This active metabolite is a selective prostanoid FP receptor agonist that increases the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.[3][4] Following its local therapeutic action, latanoprost acid that reaches systemic circulation is metabolized in the liver via fatty acid β-oxidation to its main inactive metabolites, 1,2-dinor-latanoprost and 1,2,3,4-tetranor-latanoprost, which are then excreted primarily through the kidneys.[2][3][4]
Given the low systemic concentrations of latanoprost and its metabolites after topical administration, a highly sensitive and specific analytical method is required for their quantification in biological fluids such as plasma and aqueous humor.[5][6] LC-MS/MS offers the necessary selectivity and sensitivity for this purpose. This document outlines a validated method for the simultaneous determination of latanoprost and latanoprost acid.
Signaling Pathway and Metabolism
Latanoprost, an isopropyl ester prodrug, is hydrolyzed by corneal esterases into its active form, latanoprost acid.[2] Latanoprost acid then binds to and activates the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[4] This activation initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn increases the uveoscleral outflow of aqueous humor and reduces intraocular pressure.[2][4] Systemically, latanoprost acid undergoes β-oxidation in the liver to form the 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then excreted.[2][3]
Figure 1: Latanoprost Metabolism and Signaling Pathway.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for the extraction of latanoprost and latanoprost acid from plasma.
-
To a 1.5 mL polypropylene tube, add 100 µL of plasma sample, 10 µL of internal standard working solution (Latanoprost-d4 and Latanoprost acid-d4 at 100 ng/mL), and vortex for 10 seconds.
-
Add 500 µL of extraction solvent (ethyl acetate:isopropanol, 60:40 v/v) and vortex for 2 minutes.[7]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[7]
-
Carefully transfer the upper organic layer to a new 1.5 mL tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.[5]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters can be adapted based on the specific instrumentation available.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | Reversed-phase C8, 2.1 x 150 mm, 1.8 µm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 1.0 | 40 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 40 |
| 9.0 | 40 |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV[2] |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions for Latanoprost and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Latanoprost | 433.3 | 337.3 | 100 | 30 | 15 |
| Latanoprost Acid | 391.3 | 315.3 | 100 | 25 | 12 |
| Latanoprost-d4 (IS) | 437.3 | 341.3 | 100 | 30 | 15 |
| Latanoprost Acid-d4 (IS) | 395.3 | 319.3 | 100 | 25 | 12 |
Quantitative Data Summary
The method was validated according to regulatory guidelines. A summary of the validation parameters is provided in the tables below.
Table 3: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Latanoprost | Plasma | 0.5 - 50 | > 0.99[5] |
| Latanoprost Acid | Plasma | 0.5 - 50 | > 0.99[5] |
Table 4: Accuracy and Precision
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Latanoprost | Plasma | LLOQ | 0.5 | 95.8 | < 15[5] |
| LQC | 1.5 | 102.3 | < 15 | ||
| MQC | 20 | 98.7 | < 15 | ||
| HQC | 40 | 101.5 | < 15 | ||
| Latanoprost Acid | Plasma | LLOQ | 0.5 | 98.2 | < 15[5] |
| LQC | 1.5 | 103.1 | < 15 | ||
| MQC | 20 | 99.4 | < 15 | ||
| HQC | 40 | 100.8 | < 15 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of latanoprost and its metabolites from biological samples.
Figure 2: LC-MS/MS Experimental Workflow.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the simultaneous quantification of this compound and its active metabolite, latanoprost acid, in biological matrices. The simple liquid-liquid extraction procedure and rapid chromatographic analysis make this method well-suited for supporting pharmacokinetic and other studies in the development of ophthalmic drugs. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.
References
- 1. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
Application Notes and Protocols: Utilizing Human Corneal Epithelial Cell Culture Models to Investigate the Effects of 15(S)-Latanoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Latanoprost, a prostaglandin F2α analog, is a first-line therapy for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[3] While its primary mechanism of action involves increasing uveoscleral outflow of aqueous humor, its topical application necessitates passage through the cornea, making the corneal epithelium a primary tissue of exposure.[1][4] Understanding the effects of latanoprost on human corneal epithelial (HCE) cells is crucial for evaluating its ocular surface safety profile, particularly in long-term use and in patients with pre-existing ocular surface disease.
These application notes provide a comprehensive overview of in vitro cell culture models for studying the effects of 15(S)-Latanoprost on HCE cells. We present key findings on cytotoxicity, wound healing, and gene expression, along with detailed protocols for replicating these essential experiments.
Mechanism of Action and Signaling Pathways
Latanoprost acid acts as a selective agonist for the prostaglandin F (FP) receptor.[4] In corneal epithelial cells, the binding of latanoprost to the FP receptor initiates a cascade of intracellular signaling events. Studies in ocular cells have shown that this activation leads to the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38 and p42/44.[5] This signaling cascade can induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses and prostaglandin synthesis.[5][6][7] Furthermore, latanoprost has been shown to upregulate the expression of matrix metalloproteinases (MMPs), such as MMP-1, which are involved in extracellular matrix remodeling.[1][5] The activation of transcription factors like c-fos and c-jun is also observed as an early cellular response to latanoprost exposure.[6][8]
Application Notes: Key Experimental Findings
The effects of latanoprost on HCE cells are significantly influenced by the presence of preservatives, most notably benzalkonium chloride (BAK). Distinguishing between the effects of the active drug and the formulation excipients is a critical aspect of research in this area.
Table 1: Effects of Latanoprost Formulations on HCE Cell Viability and Cytotoxicity
| Formulation | Cell Type | Assay | Key Finding | Reference |
| Latanoprost + BAK | Human Conjunctival Cells | Flow Cytometry (Annexin V/PI) | Significantly increased late apoptosis/necrosis compared to preservative-free nanoemulsion. Cell viability was ~30%. | [9] |
| Latanoprost Nanoemulsion (Preservative-Free) | Human Conjunctival Cells | Flow Cytometry (Annexin V/PI) | Cell viability was maintained between 80-90%, showing significantly less cytotoxicity than the BAK-preserved solution. | [9] |
| Latanoprost Free Acid (LFA) | Human Corneal Keratocytes & Fibroblasts | WST-1 Assay | LFA at 0.01% (twice the topical concentration) showed minimal (~10%) loss of cell viability, suggesting low intrinsic toxicity. | [10] |
| Latanoprost + 0.02% BAK | Human Corneal Epithelial (HCE) Cells | Cytotoxicity Assays | Induced cytotoxicity, cytoplasmic shrinkage, and loss of cell-cell contact. | [11] |
| Latanoprost (BAK-Free) | Human Corneal Epithelial (HCE) Cells | Cytotoxicity Assays | Well-tolerated and similar to no-treatment controls. | [11] |
Table 2: Effects of Latanoprost Formulations on HCE Cell Wound Healing
| Formulation | Model | Assay | Key Finding | Reference |
| Latanoprost + 0.02% BAK | In vitro HCE cell scrape | Wound Closure (%) | Delayed corneal healing and aggravated lesion size compared to controls. | [11][12] |
| Latanoprost in Cationic Emulsion (BAK-Free) | In vitro HCE cell scrape | Wound Closure (%) | Maintained a normal healing process with results similar to the control group. | [11][12] |
| Latanoprost + BAK | Rat debrided corneal epithelium (in vivo) | Healing Rate (%) | Healing rate was significantly lower than saline control and travoprost with a different preservative system. | [13] |
| Latanoprost (Immediate Exposure) | Rabbit Cornea (ex vivo) | Transepithelial Electrical Resistance (TER) | Caused a significant, acute, but transient decrease in TER, indicating temporary disruption of barrier function. | [14] |
| Latanoprost (24h Post-Exposure) | Rabbit Cornea (ex vivo) | Transepithelial Electrical Resistance (TER) | TER returned to normal, suggesting the regenerative capacity of the epithelium counteracts the initial toxic effect. | [14] |
Table 3: Gene and Protein Expression Changes in Corneal Epithelium Induced by Latanoprost
| Gene/Protein | Model | Time Point | Method | Result | Reference |
| c-fos, c-jun | Rat Corneal Epithelium | 30-60 min | In situ hybridization | mRNA signals detected; expression more marked with prostaglandins than timolol. | [6][8] |
| COX-2 | Rat Corneal Epithelium | 90 min | In situ hybridization, Immunohistochemistry | mRNA and protein expression detected after latanoprost application, but not with timolol or BAK alone. | [6][8] |
| COX-2 | Human Nonpigmented Ciliary Epithelial Cells | Time-dependent | RT-PCR | Latanoprost led to a concentration- and time-dependent increase in COX-2 mRNA levels. | [5] |
| MMP-1 | Human Nonpigmented Ciliary Epithelial Cells | Delayed | RT-PCR | Latanoprost led to a delayed up-regulation of MMP-1 mRNA, which was dependent on prior COX-2 induction. | [5] |
Experimental Protocols
Detailed methodologies are provided for foundational experiments to assess the impact of this compound on HCE cells.
Protocol 1: Human Corneal Epithelial (HCE) Cell Culture
-
Cell Line: Use a well-characterized immortalized human corneal epithelial cell line (e.g., HCE-T).
-
Culture Medium: Prepare a growth medium consisting of Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 5 µg/mL insulin, 10 ng/mL human epidermal growth factor (hEGF), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells when they reach 80-90% confluency. Wash with Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, neutralize with culture medium, centrifuge, and resuspend in fresh medium for seeding into new flasks or plates.
Protocol 2: In Vitro Wound Healing (Scratch) Assay
This protocol is designed to assess cell migration and proliferation, key components of corneal epithelial wound repair.
-
Cell Seeding: Seed HCE cells into 24-well plates and grow to 100% confluency.
-
Scratching: Create a uniform, straight scratch in the center of each well using a sterile p200 pipette tip.
-
Washing: Gently wash each well twice with sterile PBS to remove dislodged cells.
-
Treatment: Add culture medium containing the desired concentrations of test articles (e.g., vehicle control, preservative-free latanoprost, latanoprost with BAK).
-
Imaging (T=0): Immediately capture images of the scratch in each well using an inverted microscope with a camera. Mark the location for consistent imaging.
-
Incubation: Return the plate to the incubator for 24 hours.
-
Imaging (T=24): After 24 hours, capture images of the exact same locations imaged at T=0.
-
Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the scratch at both time points. Calculate the percentage of wound closure.[11]
Protocol 3: Cytotoxicity Assessment using WST-1 Assay
This protocol measures cell viability by assessing the metabolic activity of the cell population.
-
Cell Seeding: Seed HCE cells in a 96-well clear-bottom plate at a density of 1 x 10⁴ cells/well. Allow them to attach for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test articles. Include untreated wells as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate for 2-4 hours, or until a sufficient color change is observed in the negative control wells.
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the negative control.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol allows for the quantification of changes in specific mRNA transcripts (e.g., FOS, JUN, PTGS2 (COX-2)) following treatment.
-
Cell Seeding and Treatment: Seed HCE cells in 6-well plates. At ~80% confluency, treat with test articles for the desired time (e.g., 30 minutes for early response genes like FOS, 90 minutes for PTGS2).[6][8]
-
RNA Extraction: Wash cells with PBS and lyse them directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Purify total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., PTGS2), a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the comparative Cq (ΔΔCq) method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle-treated control group.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Latanoprost - Wikipedia [en.wikipedia.org]
- 3. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Latanoprost induces matrix metalloproteinase-1 expression in human nonpigmented ciliary epithelial cells through a cyclooxygenase-2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glaucoma.org.nz [glaucoma.org.nz]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effects of topical antiglaucoma medications on corneal epithelium as evaluated by gene expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edupoen.com.ar [edupoen.com.ar]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. storage.imrpress.com [storage.imrpress.com]
- 13. Comparison of Corneal Wound Healing Rates after Instillation of Commercially Available Latanoprost and Travoprost in Rat Debrided Corneal Epithelium [jstage.jst.go.jp]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: 15(S)-Latanoprost Stability and Degradation in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with 15(S)-Latanoprost. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
Unopened ophthalmic solutions of Latanoprost should be stored under refrigeration between 2°C and 8°C (36°F to 46°F) and protected from light.[1] Once opened, the solution can be stored at room temperature, up to 25°C (77°F), for a maximum of six weeks.[1] For long-term stability of the active pharmaceutical ingredient (API), storage at temperatures between -20°C and -10°C in a tightly sealed, light-resistant container is recommended.
Q2: What are the primary degradation pathways for this compound in solution?
This compound is susceptible to several degradation pathways in solution:
-
Hydrolysis: The isopropyl ester group can be hydrolyzed under both acidic and alkaline conditions to form its corresponding carboxylic acid, Latanoprost acid (Impurity H).[2] This is considered the main degradation pathway in aqueous solutions.[2]
-
Oxidation: The secondary alcohol at the C-15 position can be oxidized to form 15-keto-Latanoprost.[3] Other oxidation products, such as 5-keto derivatives, have also been identified.[3]
-
Epimerization: The stereochemistry at the C-15 position can invert, leading to the formation of the 15(R)-epimer, also known as 15-epi-Latanoprost.
-
Photo-degradation: Latanoprost is sensitive to light, particularly UV radiation, which can lead to rapid degradation.[4]
Q3: What are the major known degradation products of this compound?
The primary degradation products of Latanoprost that are commonly monitored include:
-
Latanoprost acid (Impurity H): Formed via hydrolysis.[2]
-
15-keto-Latanoprost: An oxidation product.[3]
-
15(R)-Latanoprost (15-epi-Latanoprost): An epimerization product.
-
5,6-trans-Latanoprost: A geometric isomer.[3]
Forced degradation studies under more extreme conditions have identified other minor degradation products as well.[5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Possible Cause: Degradation of the Latanoprost stock or working solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that stock solutions are stored at -20°C and protected from light. Unopened ophthalmic solutions should be refrigerated at 2-8°C.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a reliable stock.
-
Use Appropriate Solvents: For preparing stock solutions, use appropriate organic solvents like methanol or acetonitrile. For aqueous solutions, consider the use of surfactants to enhance stability and prevent adsorption.
-
Minimize Light Exposure: Protect solutions from light at all stages of the experiment by using amber vials or covering containers with aluminum foil.
-
Control Temperature: Avoid exposing solutions to elevated temperatures.[4]
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical procedure itself.
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure that samples are not exposed to high temperatures, extreme pH, or prolonged light during preparation and analysis.
-
Perform Forced Degradation Studies: To identify the potential degradation products, subject a sample of Latanoprost to forced degradation conditions (acid, base, oxidation, heat, light). This will help in tentatively identifying the unknown peaks.
-
Use a Stability-Indicating Method: Verify that the HPLC method is capable of separating Latanoprost from all known degradation products and potential isomers.
-
Check for Container Adsorption: Latanoprost is lipophilic and can adsorb to certain plastics, leading to a decrease in concentration.[3][5] Use glass or polypropylene vials to minimize this effect.
-
Data Presentation
Table 1: Stability of Latanoprost under Different Temperature Conditions
| Temperature | Stability | Time for 10% Degradation (t90) | Reference(s) |
| 4°C (39°F) | Stable for at least 30 days | - | [4] |
| 25°C (77°F) | Stable for at least 30 days | - | [4] |
| 37°C (99°F) | Degradation rate of 0.15 µg/mL/day | - | [6][7] |
| 50°C (122°F) | Degradation rate of 0.29 µg/mL/day | 8.25 days | [4][6][7] |
| 70°C (158°F) | - | 1.32 days | [4] |
Table 2: Summary of Latanoprost Degradation under Forced Conditions
| Stress Condition | Reagents and Conditions | Major Degradation Product(s) | Reference(s) |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours | Latanoprost acid | |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 1 hour | Latanoprost acid (complete hydrolysis with 0.2 M NaOH) | [2] |
| Oxidation | 3% H₂O₂ at room temperature | 15-keto-Latanoprost and other oxidative products | |
| Thermal Degradation | 70°C | Latanoprost acid and others | |
| Photodegradation | UV light exposure | Rapid degradation, formation of Impurity F | [2][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Latanoprost
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of Latanoprost.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the Latanoprost stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the Latanoprost stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the Latanoprost stock solution with 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place the Latanoprost stock solution in a temperature-controlled oven at 70°C for a specified period.
-
Photodegradation: Expose the Latanoprost stock solution to a light source providing both UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Preparation for Analysis: After the specified incubation period, neutralize the acidic and alkaline samples. Dilute all stressed samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Experimental workflow for a forced degradation study of Latanoprost.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
Technical Support Center: 15(S)-Latanoprost Stability and Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage conditions to prevent the degradation of 15(S)-Latanoprost.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, the active pharmaceutical ingredient (API) of Latanoprost should be stored at temperatures between -20°C and -10°C in a tightly sealed, light-resistant container. Unopened ophthalmic solution bottles should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[1] Once opened, the solution can be stored at room temperature, up to 25°C (77°F), for a maximum of six weeks.[1]
Q2: What are the primary factors that lead to the degradation of this compound?
The main factors contributing to the degradation of Latanoprost are:
-
Temperature: Latanoprost is thermally unstable at elevated temperatures.[2]
-
Light: Exposure to light, particularly UV radiation, can cause rapid degradation.[2][3]
-
pH: Extreme pH conditions can lead to hydrolysis.[3]
-
Oxidation: The molecule is susceptible to oxidation.[3]
Q3: What are the known degradation products of this compound?
The primary degradation products of Latanoprost include:
-
Latanoprost acid (Impurity H): Formed via hydrolysis of the ester group.
-
15-keto-latanoprost: An oxidation product.
-
15-epi-Latanoprost: Formed by the inversion of the hydroxyl group at the C-15 position.
-
5,6-trans isomer of Latanoprost.
Forced degradation studies under more extreme conditions have identified other minor degradation products.
Q4: How does temperature specifically affect the stability of Latanoprost?
While stable for at least 30 days at refrigerated (4°C) and room temperature (25°C), its degradation significantly increases at higher temperatures.[2][4] Studies have shown that at 50°C, 10% degradation (t90) occurs in 8.25 days, and at 70°C, this time is reduced to 1.32 days.[2][4][5] Another study noted degradation rates of 0.15 µg/mL/day at 37°C and 0.29 µg/mL/day at 50°C.[6]
Q5: Is it acceptable to store this compound solutions in plastic containers?
Latanoprost is highly lipophilic and can adsorb to plastic containers, which can lead to a decrease in the concentration of the active drug.[1] While commercial ophthalmic solutions are often supplied in low-density polyethylene bottles, for laboratory purposes, it is recommended to use glass or polypropylene vials to minimize adsorption. The inclusion of surfactants in aqueous solutions can help form micelles that stabilize Latanoprost and prevent both adsorption and hydrolysis.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in bioassays or analytical tests. | Degradation of Latanoprost stock solutions or experimental samples due to improper storage. | 1. Verify Storage Conditions: Confirm that stock solutions and samples have been stored at the recommended temperatures (-20°C for long-term, 2-8°C for short-term) and protected from light.2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new stock of Latanoprost.3. Perform Purity Check: Analyze the purity of the Latanoprost stock using a suitable analytical method like HPLC to check for the presence of degradation products. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Review Degradation Pathways: Compare the retention times of unknown peaks with those of known Latanoprost degradation products.2. Optimize HPLC Method: Ensure the HPLC method is stability-indicating and capable of separating Latanoprost from its potential degradation products. |
| Loss of Latanoprost concentration in solution over a short period. | Adsorption of the highly lipophilic Latanoprost to plastic containers. | 1. Use Appropriate Containers: Whenever possible, use glass or polypropylene vials for storing Latanoprost solutions to minimize adsorption.2. Consider Formulation: In aqueous solutions, the addition of surfactants can help to form micelles that stabilize Latanoprost and prevent both adsorption and hydrolysis.[7] |
| Discoloration of the solution. | Photo-degradation or oxidation. | Discard the solution if any discoloration is observed. Ensure the solution is always stored in a light-protected container.[1] |
Quantitative Data Summary
Table 1: Temperature Stability of Latanoprost
| Temperature | Stability/Degradation Rate | Recommendations | Reference(s) |
| -20°C to -10°C | Stable for at least 2 years. | Recommended for long-term storage of API. | [8] |
| 2°C to 8°C | Stable for at least 30 days. | Recommended for unopened ophthalmic solutions. | [1][2] |
| 25°C | Stable for at least 30 days. | Suitable for opened ophthalmic solutions for up to 6 weeks. | [1][2] |
| 37°C | Degradation rate of 0.15 µg/mL/day. | Measurable degradation observed. | [6] |
| 50°C | t90 (time for 10% degradation) of 8.25 days. Degradation rate of 0.29 µg/mL/day. | Significant degradation. | [2][4][6] |
| 70°C | t90 (time for 10% degradation) of 1.32 days. | Rapid degradation. | [2][4] |
| Up to 40°C | May be maintained for up to 8 days during shipment. | For ophthalmic solutions. | [1][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of Latanoprost.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Latanoprost in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep it at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Milder conditions may be necessary as strong bases can cause complete hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Incubate the Latanoprost stock solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the Latanoprost stock solution to UV light (e.g., 254 nm) for a specified period.
3. Sample Analysis:
-
At specified time intervals, withdraw an aliquot from each stressed sample and a control sample (stored under recommended conditions).
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining Latanoprost and detect the formation of degradation products.
Protocol 2: HPLC Method for Stability Testing of Latanoprost
This protocol provides a general HPLC method for assessing the stability of Latanoprost.
1. Materials:
-
Latanoprost standard and samples
-
HPLC grade acetonitrile and methanol
-
Phosphate buffer (e.g., 0.05 M, pH 3.0)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) or a cyano column.[1][10]
-
HPLC system with a UV detector
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.[1]
3. Procedure:
-
Prepare a standard curve by injecting known concentrations of the Latanoprost standard.
-
Inject the stressed and control samples into the HPLC system.
-
Record the chromatograms and determine the peak area of Latanoprost and any degradation products.
-
Calculate the percentage of Latanoprost remaining and the percentage of each degradation product formed.
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: A logical workflow for troubleshooting inconsistent experimental results with Latanoprost.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance | Semantic Scholar [semanticscholar.org]
- 3. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. mskcc.org [mskcc.org]
- 10. A versatile LC method for the simultaneous quantification of latanoprost, timolol and benzalkonium chloride and related substances in the presence of their degradation products in ophthalmic solution - Analytical Methods (RSC Publishing) [pubs.rsc.org]
troubleshooting inconsistent results in 15(S)-Latanoprost bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-Latanoprost bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays, offering potential causes and solutions in a question-and-answer format.
Issue: High Variability or Poor Reproducibility in Assay Results
-
Question: My results for this compound bioassays are inconsistent between wells, plates, and experiments. What could be the cause?
-
Answer: High variability is a common challenge in cell-based assays. Several factors could be contributing to this issue:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell numbers and reagent concentrations. Ensure pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions.
-
Inconsistent Cell Seeding: An uneven distribution of cells across the microplate wells will result in variable responses. Ensure the cell suspension is homogenous before and during seeding.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile buffer or media.
-
Compound Instability: Latanoprost can be unstable in aqueous solutions and may adsorb to plasticware. Prepare fresh dilutions of the compound for each experiment and consider using low-protein-binding labware.[1]
-
Improper Mixing: Inadequate mixing of reagents can lead to concentration gradients within the wells. Ensure thorough but gentle mixing after each reagent addition.
-
Issue: Low or No Signal/Response
-
Question: I am not observing the expected biological response to this compound in my assay. What should I check?
-
Answer: A weak or absent signal can be frustrating. Here are some potential causes and troubleshooting steps:
-
Incorrect Form of Latanoprost: Latanoprost is an isopropyl ester prodrug that is hydrolyzed to its biologically active free acid form by esterases in the cornea.[1] For in vitro cell-based assays, it is often necessary to use the Latanoprost free acid to elicit a direct response from the FP receptor.
-
Compound Degradation: Latanoprost is sensitive to temperature and light. Ensure the compound is stored correctly at -20°C and protected from light. Prepare fresh working solutions for each experiment.
-
Cell Line Issues: The cell line used may not express the Prostaglandin F2α (FP) receptor at sufficient levels. Verify receptor expression using techniques like qPCR or western blotting. Additionally, ensure the cells are healthy and within an appropriate passage number.
-
Suboptimal Assay Conditions: Incubation times, temperatures, and reagent concentrations may not be optimal for your specific assay. A thorough optimization of these parameters is recommended.
-
Presence of Antagonists: Components in the serum or other media supplements could be antagonizing the FP receptor. Consider reducing the serum concentration or using a serum-free medium during the assay.
-
Issue: High Background Signal
-
Question: My negative control wells are showing a high signal, making it difficult to distinguish a true positive response. How can I reduce the background?
-
Answer: High background can mask the specific signal from your test compound. Consider the following:
-
Autofluorescence of Compounds or Plates: Some compounds and plastics can autofluoresce at the excitation and emission wavelengths of your assay. Test the fluorescence of your compound and use low-autofluorescence plates.
-
Cellular Stress: Stressed or unhealthy cells can lead to a high background signal. Ensure proper cell culture and handling techniques.
-
Reagent-Related Issues: The detection reagents themselves may be contributing to the high background. Prepare fresh reagents and ensure they are stored correctly.
-
Incomplete Washing Steps: If your assay involves washing steps, ensure they are performed thoroughly to remove all unbound reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Latanoprost?
A1: Latanoprost is a prostaglandin F2α analogue. Its active form, Latanoprost acid, is a selective agonist for the Prostaglandin F (FP) receptor, which is a Gq-protein coupled receptor.[1] Activation of the FP receptor stimulates the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]
Q2: Should I use Latanoprost or Latanoprost free acid for my in vitro experiments?
A2: For most in vitro cell-based assays and receptor binding studies, it is recommended to use Latanoprost free acid. Latanoprost is a prodrug that requires enzymatic hydrolysis to its active form, a process that may not be efficient in all cell culture systems.[1]
Q3: What are the critical storage conditions for Latanoprost?
A3: Latanoprost should be stored at -20°C in a light-protected container. Aqueous solutions are not recommended for storage for more than one day.[1]
Q4: Are there any common interfering substances in Latanoprost bioassays?
A4: Yes, preservatives like benzalkonium chloride, often found in commercial ophthalmic solutions, can be cytotoxic and interfere with cell-based assays. It is advisable to use preservative-free Latanoprost for in vitro studies.[1] Additionally, components in the sample matrix can interfere with antibody-antigen binding in immunoassays.[1]
Data Presentation
Table 1: Typical Assay Performance Metrics for Latanoprost Bioassays
| Parameter | Assay Type | Typical Value | Reference |
| EC50 | Calcium Mobilization | 1 - 100 nM | Varies by cell line and assay conditions |
| Ki | Receptor Binding | 0.5 - 10 nM | Dependent on radioligand and conditions |
| Z'-factor | Cell-Based Assays | > 0.5 | [2][3] |
| Signal-to-Background | Cell-Based Assays | > 2 | [3] |
Note: These values are approximate and can vary significantly based on the specific experimental conditions, cell line, and reagents used.
Experimental Protocols
1. Calcium Mobilization Assay
This protocol provides a general framework for measuring Latanoprost-induced calcium mobilization in cells expressing the FP receptor.
-
Materials:
-
Cells expressing the FP receptor (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well or 384-well microplates
-
Latanoprost free acid
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
-
-
Procedure:
-
Cell Seeding: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. If using, add probenecid to the solution.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Compound Preparation: Prepare a serial dilution of Latanoprost free acid in the assay buffer at the desired concentrations.
-
Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the Latanoprost solutions to the respective wells.
-
Continue recording the fluorescence for a few minutes to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the Latanoprost concentration to generate a dose-response curve and calculate the EC50 value.
-
2. Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Latanoprost for the FP receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the FP receptor
-
Radioligand (e.g., [³H]-Prostaglandin F2α)
-
Latanoprost free acid (unlabeled competitor)
-
Non-specific binding control (a high concentration of an unlabeled FP receptor agonist, e.g., PGF2α)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of Latanoprost free acid.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Latanoprost.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
-
Mandatory Visualization
Caption: Latanoprost signaling pathway via the FP receptor.
References
identifying unexpected peaks in HPLC chromatograms of latanoprost isomers
Welcome to the technical support center for the HPLC analysis of latanoprost and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to unexpected peaks in their chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the most common known impurities and isomers of latanoprost that I might see in my chromatogram?
A1: During the synthesis and storage of latanoprost, several related substances can form. The most commonly monitored isomers and impurities include the 15(S)-epimer and the 5,6-trans isomer.[1] Latanoprost acid is the major degradation product, typically formed through hydrolysis.[2][3] Other potential degradants include 15-ketolatanoprost, which can result from oxidation.[4] A summary of these common related substances is provided in the table below.
Q2: My latanoprost sample has been stored for a while. What kind of degradation products should I expect to see?
A2: Latanoprost is sensitive to temperature, light, and pH.[5] Aqueous solutions are particularly unstable.[2][4] If stored improperly, you can expect to see an increase in latanoprost acid due to hydrolysis.[3] Exposure to high temperatures can accelerate the formation of both latanoprost acid and other degradants.[6] Additionally, exposure to UV light can cause rapid degradation.[7] Therefore, proper storage—refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light—is critical to minimize the formation of these unexpected peaks.
Q3: Why is it challenging to get good separation between latanoprost and its isomers?
A3: Latanoprost and its isomers, such as the 15(S)-epimer and 5,6-trans isomer, are structurally very similar.[1] This makes achieving baseline separation difficult with standard reversed-phase HPLC methods.[1] Specialized columns, such as an amino (NH2) or a cyano (CN) column, are often required to achieve adequate resolution.[8] Normal-phase chromatography has been shown to be particularly effective for separating these isomers.[1]
Q4: I'm seeing a very early eluting peak. What could it be?
A4: An early eluting peak in a reversed-phase HPLC method is highly polar. A likely candidate is latanoprost acid, the primary hydrolysis product of latanoprost.[2] This compound is significantly more polar than the parent latanoprost ester and will therefore have a much shorter retention time on a C18 or similar column. To confirm, you can compare the retention time with a latanoprost acid reference standard.
Q5: What causes peak tailing for my latanoprost peak?
A5: Peak tailing for latanoprost is often caused by secondary interactions between the analyte and the stationary phase.[9] A primary cause is the interaction of latanoprost with residual silanol groups on the silica-based column packing.[9] This is more pronounced if the mobile phase pH is not optimized. Using a modern, high-purity, end-capped silica column and ensuring the mobile phase pH is sufficiently low (e.g., around 3.0) can help to minimize these secondary interactions and improve peak shape.[9]
Troubleshooting Guide: Unexpected Peaks
If you observe an unexpected peak in your latanoprost chromatogram, follow this logical troubleshooting workflow.
// Node Definitions start [label="Unexpected Peak Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_system [label="1. System Check:\nIs the peak present in a blank injection?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; system_issue [label="System Contamination:\n- Ghost peak from previous injection\n- Mobile phase contamination\n- Leaching from vials/septa", fillcolor="#EA4335", fontcolor="#FFFFFF"]; clean_system [label="Action:\nClean injector, flush system,\nuse fresh mobile phase/vials.[10]", fillcolor="#FFFFFF", fontcolor="#202124"];
sample_issue [label="2. Sample-Related Issue:\nPeak is only in the sample.", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; known_impurity [label="Is the peak a known\nrelated substance?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; confirm_id [label="Confirmation:\nCompare retention time (RT) with\nreference standards (e.g., latanoprost acid,\n15(S)-epimer).[2]", fillcolor="#34A853", fontcolor="#FFFFFF"];
unknown_peak [label="Peak is an unknown substance.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; degradation_pathway [label="Consider Degradation:\n- Sample age/storage conditions?\n- Exposure to light/heat/extreme pH?[6]", fillcolor="#FFFFFF", fontcolor="#202124"];
method_issue [label="Consider Method Issues:\n- Peak splitting?[11]\n- Poor peak shape?[9]", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_method [label="Action:\n- Adjust mobile phase pH\n- Check column health\n- Use appropriate column (e.g., NH2 for isomers).[1]", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> check_system; check_system -> system_issue [label="Yes"]; system_issue -> clean_system; check_system -> sample_issue [label="No"]; sample_issue -> known_impurity; known_impurity -> confirm_id [label="Possibly"]; known_impurity -> unknown_peak [label="No"]; unknown_peak -> degradation_pathway; unknown_peak -> method_issue; method_issue -> optimize_method [label="Yes"]; } }
Caption: A step-by-step workflow for troubleshooting unexpected peaks.
Latanoprost Degradation Pathways
Understanding the potential chemical transformations of latanoprost can help in the presumptive identification of unexpected peaks. Latanoprost is susceptible to hydrolysis, oxidation, and epimerization.
// Node Definitions latanoprost [label="Latanoprost\n(Isopropyl Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="Latanoprost Acid\n(Impurity H)[2]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; keto [label="15-Keto-Latanoprost", fillcolor="#EA4335", fontcolor="#FFFFFF"]; epimer [label="15(S)-Latanoprost\n(Epimer)", fillcolor="#FBBC05", fontcolor="#202124"]; trans [label="5,6-trans-Latanoprost[1]", fillcolor="#FBBC05", fontcolor="#202124"];
// Edge Definitions latanoprost -> acid [label="Hydrolysis (Acid/Base/Heat)[3]"]; latanoprost -> keto [label="Oxidation"]; latanoprost -> epimer [label="Epimerization (C-15)"]; latanoprost -> trans [label="Isomerization (C5=C6)"]; } }
Caption: Common degradation and isomerization pathways for latanoprost.
Data Summary
Table 1: Common Latanoprost Related Substances
This table summarizes the key isomers and degradation products of latanoprost that are often monitored in HPLC analysis.
| Compound Name | USP/EP Name | Type | Common Cause |
| 5,6-trans-Latanoprost | Latanoprost Related Compound A[12][13] | Isomer | Synthesis-related |
| This compound | Latanoprost Related Compound B[14] / EP Impurity E | Isomer (Epimer) | Synthesis-related, Degradation |
| Latanoprost Acid | Latanoprost Related Compound E / EP Impurity H[2] | Degradation Product | Hydrolysis[2][3] |
| 15-Keto-Latanoprost | - | Degradation Product | Oxidation |
Experimental Protocols
Protocol 1: Normal-Phase HPLC for Isomer Separation
This method is particularly effective for achieving baseline separation of latanoprost from its structurally similar isomers, the 15(S)-epimer and the 5,6-trans isomer.[1]
-
Objective: To achieve baseline separation of latanoprost, this compound, and 5,6-trans-latanoprost.
-
HPLC System: Standard HPLC with UV detection.
-
Mobile Phase: Heptane:2-Propanol:Acetonitrile (93:6:1 v/v/v), with a small amount of added water (e.g., 0.5 mL/L).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.[2]
-
Sample Preparation: Dissolve the latanoprost sample in the mobile phase to achieve the desired concentration.
-
Procedure:
-
Equilibrate the NH2 column with the mobile phase until a stable baseline is achieved.
-
Inject a standard mixture of latanoprost and its key isomers to determine their retention times.
-
Inject the test sample.
-
Identify and quantify the peaks by comparing their retention times to the standards.
-
Protocol 2: Forced Degradation Study
To identify potential degradation products and confirm the stability-indicating nature of an HPLC method, a forced degradation study can be performed.
-
Objective: To intentionally degrade latanoprost under various stress conditions to generate and identify its degradation products.
-
Stock Solution: Prepare a stock solution of latanoprost in a suitable solvent like methanol or acetonitrile (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2 hours). Neutralize with base before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period (e.g., 1 hour). Neutralize with acid before analysis. Note that stronger base conditions can lead to complete hydrolysis.[3]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light.
-
Thermal Degradation: Heat the stock solution in an oven at a high temperature (e.g., 70°C).
-
Photodegradation: Expose the stock solution to a light source (UV and visible light) in a photostability chamber. A control sample should be wrapped in aluminum foil.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. Compare the chromatograms to identify new peaks corresponding to degradation products.
References
- 1. akjournals.com [akjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. A versatile LC method for the simultaneous quantification of latanoprost , timolol and benzalkonium chloride and related substances in the presence of ... - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00405G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Latanoprost Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 13. [Latanoprost Related Compound A (50 mg) (Isopropyl (E)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl}-5-heptenoate)] - CAS [913258-34-1] [store.usp.org]
- 14. glppharmastandards.com [glppharmastandards.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 15(S)-Latanoprost Forced Degradation Study Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on 15(S)-Latanoprost.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound?
A1: Forced degradation studies, or stress testing, are crucial for several reasons:
-
To identify the likely degradation products of Latanoprost under various stress conditions.[1]
-
To elucidate the degradation pathways of the drug molecule.
-
To establish the intrinsic stability of the Latanoprost molecule.
-
To develop and validate a stability-indicating analytical method that can effectively separate the parent drug from its degradation products.[2]
Q2: What are the typical stress conditions applied in a forced degradation study of Latanoprost?
A2: Latanoprost is typically subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to assess its stability.[1] Extreme pH, heat, light, and oxidation are significant factors in its degradation.[1][3]
Q3: What are the major known degradation products of this compound?
A3: The primary degradation products of Latanoprost include:
-
Latanoprost acid (Impurity H): Formed by the hydrolysis of the isopropyl ester group, it is a major degradant, especially in aqueous solutions.[2][4]
-
Isomers: This includes the 15(S)-epimer (15-epi-Latanoprost) and the 5,6-trans isomer.[4][5]
Q4: Why is the analysis of Latanoprost in ophthalmic solutions challenging?
A4: The main challenge is the very low concentration of Latanoprost in these formulations, typically 0.005% (50 µg/mL). This low concentration, combined with its weak UV absorbance, can make direct analysis difficult and may require sample pre-treatment or concentration steps.
Q5: How should Latanoprost solutions be stored to minimize degradation?
A5: Unopened ophthalmic solutions should be refrigerated at 2°C to 8°C and protected from light.[3] Once opened, the solution can be stored at room temperature (up to 25°C) for up to six weeks, with continued protection from light.[3] For long-term storage of the active pharmaceutical ingredient (API), temperatures between -20°C and -10°C in a tightly sealed, light-resistant container are recommended.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram
-
Possible Cause: Formation of unknown degradation products or impurities from excipients.
-
Troubleshooting Steps:
-
Blank Analysis: Run a blank sample (solvent and matrix without Latanoprost) to rule out contamination.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to check the spectral purity of the unexpected peaks.
-
Mass Spectrometry (MS) Analysis: Employ LC-MS/MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare it to the parent drug to identify potential chemical transformations.
-
Review Sample Handling: Ensure samples were not exposed to excessive heat, light, or extreme pH during preparation and handling.
-
Issue 2: Poor Separation Between Latanoprost and its Degradation Products
-
Possible Cause: Sub-optimal HPLC method (column, mobile phase).
-
Troubleshooting Steps:
-
Column Selection: Consider using a column with a different selectivity, such as a cyano or NH2 column, which have shown good separation for Latanoprost and its isomers.[5]
-
Mobile Phase Optimization: Experiment with different solvent compositions, pH, and gradient profiles to improve resolution.
-
Method Validation: Ensure the analytical method is fully validated for specificity and is stability-indicating.[2]
-
Issue 3: Loss of Latanoprost Concentration in Solution
-
Possible Cause: Adsorption of the highly lipophilic Latanoprost to container surfaces, especially plastic.[4]
-
Troubleshooting Steps:
-
Use Appropriate Containers: Whenever possible, use glass or polypropylene vials for storing Latanoprost solutions to minimize adsorption.
-
Sample Preparation: Prepare samples fresh and analyze them promptly after preparation.
-
Experimental Protocols
Forced Degradation Study Protocol for this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours. Note: Stronger basic conditions can lead to complete hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours. Latanoprost has been shown to degrade at temperatures of 37°C and 50°C.[6]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Preparation for Analysis:
-
After the incubation period, neutralize the acidic and alkaline samples with an appropriate base or acid.
-
Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection.
HPLC-UV Analytical Method
A stability-indicating HPLC method is crucial for the analysis of forced degradation samples.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient mixture of phosphate buffer (pH 3.2), acetonitrile, and methanol. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Major Degradants
| Stress Condition | Reagent/Parameter | Duration | Expected Major Degradant(s) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Latanoprost acid[2] |
| Alkaline Hydrolysis | 0.1 M NaOH at RT | 2 hours | Latanoprost acid[2] |
| Oxidation | 3% H₂O₂ at RT | 24 hours | 15-keto-Latanoprost |
| Thermal Degradation | 70°C | 48 hours | Latanoprost acid, Isomers[2] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Isomers (e.g., 5,6-trans) |
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
improving mass accuracy and resolution for 15(S)-Latanoprost degradation products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in improving mass accuracy and resolution for the analysis of 15(S)-Latanoprost and its degradation products.
Troubleshooting Guide
Poor mass accuracy and low resolution are common challenges in the analysis of Latanoprost degradation products, which can impede their correct identification and quantification. The following table summarizes potential issues and recommended solutions.
| Issue | Possible Causes | Recommended Solutions & Quantitative Targets |
| Poor Mass Accuracy | - Inaccurate or infrequent mass calibration.- Contamination of the ion source or mass analyzer.- Fluctuations in laboratory temperature and humidity.- Inappropriate calibration standards used. | - Mass Calibration: Perform a mass calibration with a suitable standard before each sample batch. For high-resolution mass spectrometers like Orbitrap, aim for a mass accuracy of < 1-2 ppm. For TOF instruments, a mass accuracy of < 5 ppm is generally acceptable for small molecule identification.[1][2][3][4]- Instrument Maintenance: Follow the manufacturer's guidelines for regular cleaning and maintenance of the ion source and mass analyzer.[1]- Environmental Control: Maintain a stable laboratory environment to minimize instrument drift.- Standard Selection: Use a calibration standard that covers the m/z range of Latanoprost and its expected degradation products (approximately m/z 300-600).[5] |
| Low Resolution | - Suboptimal mass spectrometer settings.- High sample concentration leading to detector saturation.- Inadequate chromatographic separation of isomers.- Use of a mass analyzer with inherently lower resolution capabilities. | - Instrument Settings: For Orbitrap instruments, a resolution of at least 70,000 FWHM (at m/z 200) is recommended to resolve isobaric interferences from complex matrices. Higher resolutions (e.g., 100,000 FWHM or more) can further improve separation.[2][3]- Sample Dilution: Dilute samples to avoid detector saturation, which can broaden peaks and reduce resolution.[6]- Chromatography Optimization: Improve chromatographic separation of isomers like 15-epi Latanoprost by optimizing the mobile phase, gradient, and column chemistry. Complete chromatographic separation is crucial for accurate MS analysis of isomers.[6]- Mass Analyzer Choice: For complex samples with potential isobaric interferences, high-resolution mass analyzers like Orbitrap or FT-ICR are preferred over lower-resolution instruments like quadrupole or ion trap analyzers.[1][2] |
| Unexpected Peaks in Mass Spectrum | - Formation of previously unidentified degradation products.- Contamination from solvents, glassware, or the LC-MS system.- Presence of excipients or their degradation products from the formulation. | - Blank Analysis: Inject a blank sample (mobile phase) to identify background ions and system contaminants.- Mass Shift Analysis: Compare the m/z of unknown peaks to the parent drug. Consistent mass shifts can indicate specific chemical transformations (e.g., +16 Da for oxidation, -42 Da for loss of the isopropyl group).- Tandem Mass Spectrometry (MS/MS): Fragment the unknown peaks and compare their fragmentation patterns with that of Latanoprost to identify structurally related compounds. |
| Poor Signal Intensity | - Inefficient ionization of Latanoprost or its degradation products.- Suboptimal mobile phase composition.- Ion suppression from matrix components.- Improper instrument tuning. | - Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for Latanoprost. Experiment with other sources like APCI or Unispray, which may improve sensitivity.[7]- Mobile Phase: A mobile phase of acetonitrile and 0.1% formic acid has been shown to be effective. The pH and organic modifier can significantly impact ionization efficiency.[8]- Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.- Instrument Tuning: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest. |
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound and their exact masses?
A1: The primary degradation pathways for Latanoprost include hydrolysis of the isopropyl ester, oxidation of the secondary alcohol, and epimerization at the C-15 position. The table below lists the common degradation products and their theoretical monoisotopic masses.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Observed m/z [Ion] |
| This compound | C₂₆H₄₀O₅ | 432.2825 | 455.277 [M+Na]⁺ |
| Latanoprost Acid | C₂₃H₃₄O₅ | 390.2355 | 390.2 [M] |
| 15-keto-Latanoprost | C₂₆H₃₈O₅ | 430.2668 | 430.6 [M] |
| 5,6-trans-Latanoprost | C₂₆H₄₀O₅ | 432.2825 | - |
| 15-epi-Latanoprost | C₂₆H₄₀O₅ | 432.2825 | - |
Data sourced from multiple references.[9][10]
Q2: How can I improve the separation of isomeric degradation products like 15-epi-Latanoprost?
A2: The separation of isomeric prostaglandins is a significant analytical challenge.[6] To improve separation:
-
Chromatography: Utilize a high-efficiency HPLC or UHPLC column. A C18 or C8 column is often a good starting point.[7] Experiment with different mobile phase compositions and gradient profiles. The use of chiral columns may also be necessary for enantiomeric separations.
-
Ion Mobility Spectrometry (IMS): Coupling ion mobility spectrometry with mass spectrometry can provide an additional dimension of separation based on the ion's size and shape, which can be effective for resolving isomers.[11][12]
Q3: My mass accuracy is consistently off by a few ppm. What should be my first troubleshooting step?
A3: The most common cause of consistent mass accuracy error is an outdated or inaccurate calibration. Your first step should be to perform a fresh mass calibration using a well-characterized standard solution. Ensure the calibrant ions bracket the m/z range of your analytes of interest. If the problem persists after recalibration, investigate potential environmental fluctuations or the need for instrument maintenance.[1]
Q4: What is the mechanism of action of Latanoprost, and how can this be visualized?
A4: Latanoprost is a prostaglandin F2α analogue.[13][14][15] It is a prodrug that is hydrolyzed in the cornea to its active form, Latanoprost acid.[14][15] Latanoprost acid is a selective FP receptor agonist.[13][14] Binding to the FP receptor in the ciliary muscle is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[13][14] This is thought to occur through the remodeling of the extracellular matrix, which involves the upregulation of matrix metalloproteinases (MMPs).[14][16] One of the downstream signaling pathways implicated is the PI3K-Akt-mTOR pathway.[16]
Caption: Latanoprost signaling pathway leading to reduced intraocular pressure.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for generating Latanoprost degradation products for mass spectrometry analysis.[9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 1 hour. Note that stronger alkaline conditions can lead to complete hydrolysis to Latanoprost acid.[17]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and incubate at room temperature for 6 hours.
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
After the incubation period, neutralize the acidic and alkaline samples with an appropriate base or acid.
-
Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
Representative LC-MS/MS Method for Analysis
This is a representative method that can be adapted for the analysis of Latanoprost and its degradation products.[7][8]
Liquid Chromatography System:
-
Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm particle size) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 20% B to 90% B over 15 minutes may be a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI) or Unispray, operated in positive ion mode.
-
Scan Mode:
-
Full Scan: For initial identification of degradation products (m/z range 300-600).
-
Product Ion Scan (MS/MS): For structural elucidation of unknown peaks.
-
Multiple Reaction Monitoring (MRM): For quantification of known degradation products.[9]
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
Caption: Experimental workflow for identifying Latanoprost degradation products.
References
- 1. zefsci.com [zefsci.com]
- 2. Orbitrap LC-MS | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High‐resolution ion mobility spectrometry–mass spectrometry for isomeric separation of prostanoids after Girard's reagent T derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-resolution ion mobility spectrometry-mass spectrometry for isomeric separation of prostanoids after Girard's reagent T derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. go.drugbank.com [go.drugbank.com]
- 15. youtube.com [youtube.com]
- 16. immune-system-research.com [immune-system-research.com]
- 17. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]
addressing loss of 15(S)-Latanoprost biological activity in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the loss of 15(S)-Latanoprost biological activity in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
For long-term stability, this compound as an active pharmaceutical ingredient (API) should be stored at temperatures between -20°C and -10°C in a tightly sealed, light-resistant container. Unopened ophthalmic solutions should be refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[1][2] Once opened, the solution can be stored at room temperature, up to 25°C (77°F), for up to six weeks.[1][2][3][4]
Q2: What are the primary factors that cause this compound degradation?
The primary factors contributing to Latanoprost degradation are exposure to elevated temperatures, light (especially UV radiation), and extreme pH conditions.[2][5][6] Oxidation is also a significant factor in its degradation.[2]
Q3: What are the main degradation pathways for Latanoprost?
Latanoprost is susceptible to degradation through several pathways:
-
Hydrolysis: The ester group can be hydrolyzed to form Latanoprost acid, its main degradation product.[7][8]
-
Oxidation: The molecule can oxidize, leading to the formation of products like 15-ketolatanoprost.
-
Epimerization: The hydroxyl group at the C-15 position can invert, forming the this compound diastereomer (15-epi Latanoprost).
-
Photo-degradation: Latanoprost is sensitive to light, particularly UV radiation, which can cause rapid degradation.[9]
Q4: What are the known degradation products of Latanoprost?
The primary known degradation products of Latanoprost include Latanoprost acid, 15-ketolatanoprost, this compound (15-epi Latanoprost), and the 5,6-trans isomer of Latanoprost. Forced degradation studies have identified other minor degradation products as well.[5][6]
| Degradation Product | Formation Pathway | Biological Activity |
| Latanoprost Acid (Impurity H) | Hydrolysis | Active metabolite, with significantly higher activity at the prostaglandin F2α receptor than latanoprost.[7] |
| 15-keto-Latanoprost | Oxidation | Active metabolite, can lower intraocular pressure.[7] |
| This compound (15-epi Latanoprost) | Epimerization | Less active isomer.[10] |
| 5,6-trans isomer of Latanoprost | Isomerization | Considered an impurity. |
Q5: What solvents are recommended for preparing Latanoprost stock solutions?
Latanoprost is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For experimental stock solutions, methanol, acetonitrile, or methyl acetate are commonly used.[2][11] It is practically insoluble in water.[1]
Q6: Can I store this compound solutions in plastic containers?
Latanoprost is highly lipophilic and can be absorbed by some plastic containers, which may lead to a decrease in the effective concentration.[2][12] It is typically supplied in low-density polyethylene bottles.[2] If you are experiencing a loss of concentration, consider using glass vials for storage.
Troubleshooting Guide
Issue 1: Inconsistent results in bioassays or analytical tests.
-
Possible Cause: Degradation of Latanoprost stock solutions or experimental samples.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that stock solutions have been stored at the recommended temperature (-20°C for long-term, 2-8°C for short-term) and protected from light.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new stock of Latanoprost.
-
Perform Purity Check: Analyze the purity of the Latanoprost stock using a suitable analytical method like HPLC to check for the presence of degradation products.
-
Issue 2: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause: Formation of degradation products during sample preparation or analysis.
-
Troubleshooting Steps:
-
Review Sample Handling: Ensure that samples are not exposed to high temperatures, extreme pH, or prolonged light exposure during preparation.
-
Analyze Degradation Products: Compare the retention times of the unknown peaks with those of known Latanoprost degradation product standards.
-
Optimize HPLC Method: Ensure the HPLC method is stability-indicating and capable of separating Latanoprost from its potential degradation products.
-
Issue 3: Loss of Latanoprost concentration in solution over a short period.
-
Possible Cause: Adsorption of the highly lipophilic Latanoprost to plastic containers.[2][12]
-
Troubleshooting Steps:
Issue 4: Discoloration of the solution.
-
Possible Cause: Photo-degradation or oxidation.[2]
-
Troubleshooting Steps:
Quantitative Data Summary
Table 1: Stability of Latanoprost at Different Temperatures
| Temperature | Stability | Notes |
| -20°C | ≥ 2 years | Recommended for long-term storage of the API.[10] |
| 4°C | Stable for at least 30 days | Recommended for unopened vials.[2][9] |
| 25°C | Stable for at least 30 days | Suitable for opened vials for up to 6 weeks.[2][9] |
| 50°C | t90 (time for 10% degradation) of 8.25 days | Significant degradation occurs.[9] |
| 70°C | t90 of 1.32 days | Rapid degradation.[9] |
Table 2: Recommended Storage Conditions for Latanoprost Solutions
| Condition | Unopened Vials | Opened Vials |
| Temperature | 2°C to 8°C | Up to 25°C |
| Duration | Until expiration date | Up to 6 weeks |
| Light | Protect from light | Protect from light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in a suitable solvent such as methyl acetate, methanol, or acetonitrile to a known concentration (e.g., 1 mg/mL or 10 mg/mL).[10][11]
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure to assess the stability of Latanoprost under various stress conditions.[2]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Latanoprost in methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at 70°C for a specified period.
-
Photodegradation: Expose the stock solution to a light source providing both UV and visible light. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze by HPLC.
Protocol 3: HPLC Analysis of Latanoprost and its Degradation Products
This method is for the quantitative analysis of Latanoprost and the separation of its degradation products.[2]
-
Column: C18 column
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.[2]
Protocol 4: In Vitro Neuroprotection Assay
This protocol evaluates the potential neuroprotective effects of this compound against glutamate-induced excitotoxicity.[14]
-
Cell Culture: Culture retinal cells (e.g., primary retinal ganglion cells or a retinal cell line).
-
Induce Damage: Induce neuronal damage by exposing the cells to glutamate.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Assess Viability: Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
Visualizations
Caption: Primary degradation pathways of Latanoprost.
Caption: Troubleshooting workflow for loss of biological activity.
Caption: Latanoprost signaling pathway for IOP reduction.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. mskcc.org [mskcc.org]
- 4. healthon.com [healthon.com]
- 5. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound solution ≥95% [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. The stabilization mechanism of latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Latanoprost exerts neuroprotective activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing photo-degradation of 15(S)-Latanoprost during experiments
Technical Support Center: 15(S)-Latanoprost
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photo-degradation of Latanoprost during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it light-sensitive?
A1: this compound is a prostaglandin F2α analogue used extensively in research and clinically to reduce intraocular pressure.[1][2] Structurally, it is an isopropyl ester prodrug that is hydrolyzed in vivo to the biologically active Latanoprost acid.[3][4] Its complex structure with multiple functional groups makes it susceptible to degradation from various environmental factors. Latanoprost is particularly sensitive to light, especially UV radiation, which can induce rapid chemical breakdown through photo-degradation.[5] It is also susceptible to degradation from elevated temperatures, oxidation, and extreme pH conditions.[6]
Q2: What are the primary degradation products of Latanoprost?
A2: The main degradation pathways for Latanoprost lead to several known products. Key degradation products identified in stability and forced degradation studies include:
-
Latanoprost acid (Impurity H): Formed via the hydrolysis of the isopropyl ester group.[7]
-
15-keto-latanoprost: An oxidation product.[8]
-
15(R)-Latanoprost (15-epi Latanoprost): A diastereomer formed by the inversion of the hydroxyl group at the C-15 position.
-
5,6-trans isomer of Latanoprost: An isomer that can form under stress conditions.[9]
Q3: What are the recommended storage conditions for Latanoprost?
A3: Proper storage is critical to maintaining the integrity of Latanoprost. Recommendations vary based on the form and duration of storage:
-
Long-Term API Storage: The active pharmaceutical ingredient (API) should be stored in a tightly sealed, light-resistant container at temperatures between -20°C and -10°C.
-
Unopened Ophthalmic Solutions: Unopened commercial solutions should be kept refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[8]
-
Opened Solutions/Experimental Aliquots: Once a container is opened or stock solutions are prepared, they can be stored at room temperature (up to 25°C or 77°F) for up to six weeks.[8] During this time, it is still crucial to protect the solution from light.[8]
Q4: Can I use plastic labware to store or handle Latanoprost solutions?
A4: Caution is advised when using plastic containers. Latanoprost is a highly lipophilic molecule, which gives it a tendency to adsorb to the surfaces of some plastics.[8] This adsorption can lead to a significant decrease in the effective concentration of your solution. Whenever possible, it is recommended to use glass or polypropylene vials for preparing and storing Latanoprost solutions to minimize this effect.
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of Latanoprost stock or working solutions due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage: Double-check that your stock solutions and experimental samples have been consistently stored at the correct temperature and shielded from light.
-
Prepare Fresh Solutions: If you suspect degradation, prepare fresh working solutions from your primary stock. If the issue persists, prepare a new stock solution from a fresh vial of Latanoprost API.
-
Use Appropriate Containers: Ensure you are using glass or polypropylene containers to prevent adsorption of the compound to plastic surfaces.
-
Perform a Purity Check: If your lab is equipped for it, analyze the purity of your stock solution using a stability-indicating HPLC method to check for the presence of known degradation products.
-
Issue 2: Visible discoloration or precipitation in the Latanoprost solution.
-
Possible Cause: Significant degradation due to oxidation or photo-degradation.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use any solution that appears discolored, cloudy, or contains precipitates.
-
Review Handling Procedures: Ensure that all handling steps are performed under subdued light conditions and that storage containers are properly sealed and light-protected.
-
Below is a logical diagram to guide troubleshooting for inconsistent experimental results.
Caption: Troubleshooting workflow for inconsistent Latanoprost results.
Data on Latanoprost Stability
The following tables summarize quantitative data on the thermal degradation of Latanoprost. Note that photo-degradation can occur much more rapidly, especially under direct UV light.[5]
Table 1: Thermal Degradation of Latanoprost at Elevated Temperatures
| Temperature (°C) | Time for 10% Degradation (t90) | Source |
| 50 | 8.25 days | [5] |
| 70 | 1.32 days | [5] |
Table 2: Stability of Latanoprost at Standard Storage Temperatures
| Temperature (°C) | Observation over 30 days | Recommended Use | Source |
| 4 | Stable | Recommended for unopened vials | [5][8] |
| 25 | Stable | Suitable for opened vials (up to 6 weeks) | [5][8] |
| 37 | Degradation rate of 0.15 µg/mL/day | Measurable degradation occurs | [8] |
Experimental Protocols
Protocol 1: General Handling of Latanoprost to Minimize Degradation
This protocol outlines best practices for handling Latanoprost API and solutions to maintain their integrity during experiments.
-
Work Environment:
-
Whenever possible, perform all manipulations of Latanoprost solutions under subdued, indirect lighting.
-
Avoid direct sunlight and turn off or shield overhead fluorescent lights. Use amber or red lighting if available.
-
Utilize amber-colored glass vials or wrap clear glass/polypropylene vials in aluminum foil to protect from light exposure.
-
-
Preparation of Stock Solution (e.g., 1 mg/mL):
-
Allow the Latanoprost API container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of Latanoprost API in a low-light environment.
-
Dissolve the API in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) in a volumetric flask made of amber glass.
-
Mix thoroughly until fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials with tight-fitting caps.
-
Blanket the vials with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen and prevent oxidation, especially for long-term storage.
-
Store stock aliquots at -20°C.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the stock solution on ice, protected from light.
-
Dilute the stock solution to the final desired concentration using your experimental buffer or medium immediately before use.
-
Keep working solutions on ice and protected from light throughout the experiment.
-
The following workflow diagram visualizes these key handling steps.
Caption: Recommended workflow for handling Latanoprost.
Signaling Pathway
Latanoprost acid, the active form of the drug, is a selective agonist for the Prostaglandin F2α receptor (FP receptor).[1][10] Activation of this G-protein coupled receptor in ocular tissues initiates several downstream signaling cascades that ultimately increase the uveoscleral outflow of aqueous humor, thus lowering intraocular pressure.[1][10] Key pathways involved include the activation of phospholipase C (PLC) and subsequent phosphoinositide (PI) turnover, as well as activation of the MAP kinase pathway.[11]
Caption: Simplified signaling pathway of Latanoprost via the FP receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. About latanoprost - NHS [nhs.uk]
- 3. immune-system-research.com [immune-system-research.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of latanoprost in generic formulations using controlled degradation and patient usage simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing mobile phase for better separation of latanoprost isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the chromatographic separation of latanoprost and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the critical isomers of latanoprost that require separation and monitoring?
A1: During the synthesis and storage of latanoprost, several related substances can form as impurities. The most significant isomers that require robust analytical separation are the 15(S)-epimer (an epimer at the C-15 hydroxyl group) and the 5,6-trans isomer (a geometric isomer of the cis-double bond). Regulatory bodies mandate strict control of these impurities to ensure the quality, safety, and efficacy of ophthalmic drug products containing latanoprost.
Q2: What are the primary chromatographic modes used for separating latanoprost isomers?
A2: Both normal-phase (NP-HPLC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are utilized for the separation of latanoprost isomers. The choice between these methods depends on the specific analytical requirements, including desired resolution, run time, and the sample matrix. NP-HPLC is particularly effective for separating these structurally similar compounds, while RP-HPLC methods, sometimes employing specialized columns, offer alternative selectivity.
Q3: Why is mobile phase optimization crucial for successful latanoprost isomer separation?
A3: Mobile phase composition directly influences the retention and selectivity of the separation. For closely related isomers like those of latanoprost, slight modifications in the mobile phase, such as solvent ratios, pH, or the inclusion of additives, can significantly impact the resolution between peaks. Proper optimization is essential to achieve baseline separation, which is critical for accurate quantification of impurities.
Troubleshooting Guides
Problem: Poor or incomplete separation between latanoprost and its isomers.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | For Normal-Phase HPLC: Adjust the ratio of the non-polar and polar solvents. For a mobile phase of heptane, 2-propanol, and acetonitrile, fine-tuning the proportions of each can alter selectivity. The addition of a small amount of water (e.g., 0.5 mL/L) has been shown to be crucial for achieving separation on an NH2 column.[1][2] For Reversed-Phase HPLC: Modify the organic solvent-to-aqueous buffer ratio. Experiment with different organic modifiers like acetonitrile and methanol. Adjusting the pH of the aqueous buffer (e.g., phosphate buffer) can alter the ionization state of the analytes and improve separation.[3] The use of an acid additive like trifluoroacetic acid (TFA) can improve peak shape and resolution.[4] |
| Inappropriate Column Chemistry | If mobile phase optimization is insufficient, consider a different stationary phase. For NP-HPLC, an amino (NH2) column has demonstrated successful separation.[2] For RP-HPLC, a standard C18 column may work, but for challenging separations, a cyano column or a combined system with a chiral and a cyano column can provide the necessary selectivity.[5] |
| Inadequate Method Parameters | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but at the cost of longer run times. Temperature can also affect selectivity; therefore, adjusting the column temperature should be considered. |
Problem: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Latanoprost can degrade under stress conditions such as extreme pH, heat, and light.[6] Ensure proper sample handling and storage. Prepare fresh samples and standards before analysis. |
| Excipient Interference | Peaks from excipients in the formulation may co-elute with the analytes of interest. Analyze a placebo sample (containing all formulation components except the active pharmaceutical ingredient) to identify any interfering peaks. |
| Contamination | Contamination can originate from the sample, solvents, or the HPLC system itself. Ensure high-purity solvents and clean equipment. |
Experimental Protocols
Method 1: Normal-Phase HPLC for Latanoprost Isomer Separation
This method is effective for achieving baseline separation of latanoprost from its 15(S)-epimer and 5,6-trans isomer.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Heptane:2-Propanol:Acetonitrile (93:6:1 v/v/v) with the addition of 0.5 mL/L of water.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the latanoprost sample in the mobile phase to the desired concentration.
Method 2: Reversed-Phase HPLC for Latanoprost Isomer Separation
This method utilizes a standard C18 column and is suitable for the quantification of latanoprost.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm particle size).[1]
-
Mobile Phase: Acetonitrile:Water (70:30 v/v) containing 0.1% v/v trifluoroacetic acid, with the pH adjusted to 3.0.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 205 nm.[1]
Method 3: Advanced Reversed-Phase HPLC with a Combined Column System
This method is designed for the simultaneous quantification of latanoprost and multiple related substances, including isomers.[5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: A combined system comprising a chiral column and a cyano column.[5]
-
Mobile Phase: A reverse-phase gradient elution using water, acetonitrile, and orthophosphoric acid.[5] The specific gradient profile should be optimized for the specific separation needs.
-
Detection: UV at 210 nm.[5]
Data Presentation
Table 1: Normal-Phase HPLC Method Performance
| Parameter | Latanoprost | 15(S)-Latanoprost | 5,6-trans-Latanoprost |
| Retention Time (min) | Approx. 10.5 | Approx. 9.5 | Approx. 8.5 |
| Resolution | - | > 2.0 (from Latanoprost) | > 2.0 (from this compound) |
Data is illustrative and based on typical performance of the described NP-HPLC method.
Table 2: Reversed-Phase HPLC Method Performance (Combined Column)
| Parameter | Value |
| Linearity Range (Latanoprost) | 40–60 µg/mL |
| Linearity Range (Related Substances) | 0.05–2.77 µg/mL |
| Correlation Coefficient (r) | 0.999 |
| Limit of Detection (Latanoprost) | 0.025 µg/mL |
| Limit of Quantification (Latanoprost) | 0.35 µg/mL |
| Recovery (Latanoprost Assay) | 98.0–102.0% |
| Recovery (Impurities) | 90.0–110.0% |
Data sourced from a study utilizing a combined chiral and cyano column system with reverse-phase gradient elution.[5]
Visualizations
Caption: Workflow for optimizing mobile phase to improve latanoprost isomer separation.
References
dealing with poor solubility of 15(S)-Latanoprost in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 15(S)-Latanoprost.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a lipophilic compound and is practically insoluble in water and aqueous buffers.[1] Its solubility in aqueous solutions is very low, often cited as around 50 µg/mL in phosphate-buffered saline (PBS) at pH 7.2.[2] Therefore, direct dissolution in aqueous media without the use of solubilizing agents is generally not feasible for achieving therapeutically relevant concentrations.
Q2: What are the most common strategies to improve the aqueous solubility of this compound?
A2: The most effective and widely used methods to enhance the aqueous solubility of Latanoprost include the use of:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like Latanoprost, effectively shielding them from the aqueous environment and increasing their solubility.[3][4]
-
Surfactants: Non-ionic surfactants, such as polysorbates (e.g., Polysorbate 80) and polyoxyl 40 stearate, can form micelles that encapsulate the Latanoprost molecule, thereby increasing its solubility in aqueous solutions.[4][5]
-
Co-solvents: The use of a small amount of a water-miscible organic solvent, such as ethanol or propylene glycol, in the aqueous buffer can significantly improve the solubility of Latanoprost.[2][5]
Q3: Can I dissolve this compound in an organic solvent first and then dilute it into my aqueous buffer?
A3: Yes, this is a common and recommended practice. Latanoprost is freely soluble in organic solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[1][2][6] A typical procedure involves dissolving the Latanoprost in a minimal amount of a water-miscible organic solvent and then slowly adding this stock solution to the aqueous buffer containing any necessary excipients (like cyclodextrins or surfactants) with vigorous stirring. This method helps to prevent precipitation of the drug.
Q4: What is the optimal pH for an aqueous formulation of Latanoprost?
A4: The stability of Latanoprost in aqueous solutions is pH-dependent. The commercial formulation, Xalatan®, has a pH of approximately 6.7.[1] Studies have shown that Latanoprost is most stable in a pH range of 6.0 to 7.0.[4][7] Deviations outside of this range, particularly to more acidic or alkaline pH, can lead to increased degradation of the Latanoprost molecule.[7]
Troubleshooting Guide
Issue 1: Precipitation occurs when adding the Latanoprost organic stock solution to the aqueous buffer.
-
Possible Cause: The concentration of the solubilizing agent (cyclodextrin or surfactant) in the aqueous buffer is too low to effectively encapsulate the Latanoprost.
-
Troubleshooting Steps:
-
Increase the concentration of the cyclodextrin or surfactant in your aqueous buffer.
-
Slow down the rate of addition of the Latanoprost stock solution to the aqueous buffer while ensuring continuous and vigorous stirring.
-
Slightly warming the aqueous buffer (e.g., to 40°C) during the addition of the Latanoprost stock may help, but be mindful of the potential for increased degradation at higher temperatures.[7]
-
Issue 2: The final Latanoprost concentration is lower than expected after preparation and filtration.
-
Possible Cause: Latanoprost is known to adsorb to plastic and glass surfaces, which can lead to a significant loss of the compound, especially at low concentrations.[5]
-
Troubleshooting Steps:
-
Consider using low-adsorption labware (e.g., polypropylene tubes).
-
Pre-rinse all surfaces that will come into contact with the Latanoprost solution with the final formulation buffer to saturate any non-specific binding sites.
-
Minimize the filtration step if possible. If filtration is necessary, use a filter with low drug-binding characteristics (e.g., a PTFE syringe filter).
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Practically Insoluble | [1][6] |
| Acetonitrile | Very Soluble | [1] |
| Acetone | Freely Soluble | [1][6] |
| Ethanol | Freely Soluble | [1][6] |
| Ethyl Acetate | Freely Soluble | [1][6] |
| Isopropanol | Freely Soluble | [1][6] |
| Methanol | Freely Soluble | [1][6] |
| Octanol | Freely Soluble | [1][6] |
| Dimethylformamide (DMF) | ~100 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [2] |
| Phosphate Buffered Saline (PBS), pH 7.2 | 0.05 mg/mL | [2] |
| 1:1 Ethanol:PBS (pH 7.2) | 0.4 mg/mL | [2] |
Table 2: Examples of Solubilizing Agents and their Impact on Latanoprost Formulations
| Solubilizing Agent | Type | Observations | Reference(s) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Forms a water-soluble complex, increasing solubility and stability. | [4][8] |
| Propylamino-β-cyclodextrin | Cyclodextrin | Effectively forms a complex, providing protection to the ester bond and ensuring solubilization. | [3] |
| Polyoxyl 40 Stearate | Non-ionic Surfactant | Increases the shelf-life of Latanoprost eye drops. | [4] |
| Polyethylene Glycol Monostearate 25 | Non-ionic Surfactant | Increases the shelf-life of Latanoprost eye drops. | [4] |
| Polyethylene Glycol 40 Hydrogenated Castor Oil | Non-ionic Surfactant | Increases the chemical stability and solubility of travoprost (a similar prostaglandin analog). | [4] |
Experimental Protocols
Protocol 1: Preparation of a 0.005% (50 µg/mL) this compound Solution using Cyclodextrin
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sodium Dihydrogen Phosphate Monohydrate
-
Disodium Hydrogen Phosphate Anhydrous
-
Sodium Chloride
-
Benzalkonium Chloride (if a preserved solution is desired)
-
Water for Injection (WFI)
-
Ethanol (or other suitable water-miscible organic solvent)
Procedure:
-
Prepare the Aqueous Buffer:
-
In a calibrated volumetric flask, dissolve the appropriate amounts of sodium dihydrogen phosphate monohydrate and disodium hydrogen phosphate anhydrous in WFI to achieve the target pH (e.g., 6.7).
-
Add sodium chloride for tonicity adjustment (target osmolality is approximately 267 mOsmol/kg).
-
Add the desired concentration of HP-β-CD (e.g., 2% w/v) and stir until completely dissolved.
-
If preparing a preserved solution, add benzalkonium chloride to a final concentration of 0.02%.
-
-
Prepare the Latanoprost Stock Solution:
-
Accurately weigh the required amount of this compound.
-
In a separate small, clean vial, dissolve the Latanoprost in a minimal volume of ethanol.
-
-
Combine the Solutions:
-
While vigorously stirring the aqueous buffer, slowly add the Latanoprost stock solution dropwise.
-
Continue stirring for at least 30 minutes to ensure complete complexation and dissolution.
-
-
Final Adjustments and Sterilization:
-
Adjust the final volume with WFI.
-
Verify the pH and osmolality of the final solution.
-
Sterilize the final solution by sterile filtration through a 0.22 µm filter.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing a solubilized this compound solution.
Caption: Logical relationship between the solubility problem and potential solutions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US20080021101A1 - Method Of Preparing A Latanoprost Opthalmic Solution And The Resulting Solution - Google Patents [patents.google.com]
- 7. US20110118348A1 - Methods of stabilizing latanoprost in an aqueous solution - Google Patents [patents.google.com]
- 8. [PDF] Development of a Stable Latanoprost Solution for Use as Eye Drops | Semantic Scholar [semanticscholar.org]
Technical Support Center: 15(S)-Latanoprost Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of 15(S)-Latanoprost. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for analyzing this compound by LC-MS?
A1: The most common and effective ionization technique for this compound and its metabolites is Electrospray Ionization (ESI) in the positive ion mode.[1] For enhanced sensitivity, alternative ionization sources like Unispray have been shown to provide better performance.[2]
Q2: I am observing a very low signal for Latanoprost. What are the potential causes?
A2: Low signal intensity for Latanoprost can stem from several factors:
-
Suboptimal Ionization: Latanoprost, being a prostaglandin analog, may not ionize efficiently under standard ESI conditions.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of Latanoprost.[3]
-
Inefficient Sample Preparation: Poor extraction recovery or the presence of contaminants can significantly reduce the signal intensity.[3]
-
Low Analyte Concentration: The concentration of Latanoprost in your sample might be below the instrument's limit of detection.[3]
-
Instrumental Issues: A contaminated ion source, incorrect source parameters, or issues with the mass analyzer can all lead to poor signal.[3][4]
Q3: Can derivatization improve the signal intensity of Latanoprost?
A3: Yes, derivatization can significantly improve the signal intensity of prostaglandins like Latanoprost in mass spectrometry. Derivatization aims to introduce a readily ionizable functional group to the molecule, enhancing its ionization efficiency. For prostaglandins, derivatization of the carboxylic acid group is a common strategy. A reagent such as 4-diazomethylpyridine has been successfully used to label prostaglandins, leading to improved signal in LC-MS/MS analysis.[5]
Q4: Are there any alternatives to derivatization for enhancing signal intensity?
A4: Yes, an effective alternative is the use of silver ion adduction. By adding silver ions to the mobile phase or post-column, [M+Ag]⁺ adducts of prostaglandins can be formed. These adducts often show significantly higher signal intensity in positive mode ESI compared to the protonated molecules [M+H]⁺.
Q5: What are the typical MRM transitions for Latanoprost and its active metabolite, Latanoprost acid?
A5: Multiple Reaction Monitoring (MRM) is a sensitive and specific technique for quantifying analytes. The selection of precursor and product ions is crucial for method performance.[6] Below are commonly used MRM transitions for Latanoprost and Latanoprost acid.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Latanoprost | 433.3 | 337.4 | 15 |
| 433.3 | 397.3 | 10 | |
| Latanoprost Acid | 391.3 | 347.3 | 12 |
| 391.3 | 193.1 | 20 |
Note: Optimal collision energies may vary depending on the instrument and source conditions.
Troubleshooting Guides
Guide 1: Systematic Approach to Low Signal Intensity
This guide provides a step-by-step workflow to diagnose and resolve low signal intensity issues.
References
ensuring complete dissolution of 15(S)-Latanoprost for accurate dosing
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the complete dissolution of 15(S)-Latanoprost for accurate experimental dosing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dissolution critical?
A1: this compound is a prostaglandin F2α analogue and a potent agonist of the FP receptor.[1] For accurate and reproducible experimental results, it is imperative that the compound is completely dissolved to achieve the desired concentration for dosing. Incomplete dissolution can lead to under-dosing and variability in your experimental outcomes.
Q2: What are the solubility properties of this compound?
A2: this compound is a colorless to slightly yellow oil that is practically insoluble in water.[2][3][4] However, it is very soluble in several organic solvents.[2][3][4] See the table below for solubility in common laboratory solvents.
Q3: My this compound solution appears cloudy or has visible particles. What should I do?
A3: A cloudy solution or the presence of visible particles indicates incomplete dissolution or precipitation. This can be caused by using an inappropriate solvent, incorrect solvent volume, or low temperature. Refer to the Troubleshooting Guide below for steps to resolve this issue.
Q4: How should I store my this compound stock solution?
A4: For long-term stability, it is recommended to store this compound solutions at -20°C.[1] Latanoprost and its isomers are susceptible to degradation under extreme pH conditions, oxidation, light, and heat.[1] Unopened commercial ophthalmic solutions are typically stored under refrigeration at 2° to 8°C (36° to 46°F) and protected from light.[2][5] Once opened, some formulations may be stored at room temperature (up to 25°C or 77°F) for up to 6 weeks.[2][5]
Q5: Can I use sonication to aid dissolution?
A5: Gentle sonication can be used to aid the dissolution of this compound. However, prolonged or high-intensity sonication should be avoided as it can potentially lead to degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Inadequate solvent volume. | Increase the solvent volume gradually while vortexing until the solution becomes clear. |
| Incorrect solvent used. | Ensure you are using a solvent in which this compound is highly soluble (see solubility table below). | |
| Low temperature of the solvent or solution. | Gently warm the solution to room temperature. Avoid excessive heat. | |
| Difficulty Dissolving in Aqueous Buffers | This compound is practically insoluble in water. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) first. Then, dilute the stock solution with the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent Experimental Results | Inaccurate initial concentration due to incomplete dissolution. | Re-prepare the stock solution following the detailed experimental protocol. Visually inspect for complete dissolution before use. |
| Degradation of the compound. | Store stock solutions properly at -20°C and protect from light. Prepare fresh working solutions for each experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Acetonitrile | Very soluble | [2] |
| Acetone | Freely soluble | [2] |
| Dimethylformamide (DMF) | 100 mg/ml | [6] |
| Dimethyl sulfoxide (DMSO) | 100 mg/ml | [6] |
| Ethanol | 100 mg/ml | [1][6] |
| Ethyl acetate | Freely soluble | [2] |
| Isopropanol | Freely soluble | [2] |
| Methanol | Freely soluble | [2] |
| Octanol | Freely soluble | [2] |
| Water | Practically insoluble | [2][3][4] |
| DMSO:PBS (pH 7.2) (1:12) | ~80 µg/ml | [1][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Dimethyl Sulfoxide (DMSO)
Materials:
-
This compound (Molecular Weight: 432.59 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Accurately weigh out 4.33 mg of this compound and transfer it to a clean microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the 10 mM stock solution at -20°C in a tightly sealed container, protected from light.
Protocol 2: Preparation of a 1 µM Working Solution in Phosphate-Buffered Saline (PBS)
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Perform a serial dilution. First, prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock solution to 990 µL of PBS in a microcentrifuge tube.
-
Vortex the intermediate solution thoroughly.
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of PBS in a new microcentrifuge tube.
-
Vortex the final working solution thoroughly.
-
Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions for extended periods.
Mandatory Visualization
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound via the FP receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. EP1759702A1 - Method of preparing a latanoprost ophthalmic solution and solution thus produced - Google Patents [patents.google.com]
- 4. US20080021101A1 - Method Of Preparing A Latanoprost Opthalmic Solution And The Resulting Solution - Google Patents [patents.google.com]
- 5. drugs.com [drugs.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Managing Variability in Animal Model Response to 15(S)-Latanoprost
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in animal model response to 15(S)-Latanoprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Latanoprost is a prostaglandin F2α analogue and a selective FP prostanoid receptor agonist.[1][2] It is an isopropyl ester prodrug, which means it is administered in an inactive form and is then hydrolyzed by esterases in the cornea into its biologically active form, latanoprost acid.[3][4] The primary mechanism of action for lowering intraocular pressure (IOP) is by increasing the outflow of aqueous humor, the fluid inside the eye.[5][6] This is achieved mainly through the uveoscleral pathway, one of the two main drainage routes in the eye.[1][6] The binding of latanoprost acid to FP receptors in the ciliary muscle is believed to cause remodeling of the extracellular matrix, which increases the spaces between muscle bundles, thereby facilitating greater fluid outflow.[1][3]
Q2: Why is there significant variability in IOP response to Latanoprost across different animal models?
A2: The variability in response is primarily due to species-specific differences in the expression and subtypes of prostaglandin receptors in the eye.[7] For instance, Latanoprost effectively lowers IOP in monkeys and dogs but fails to produce a significant hypotensive effect in rabbits and cats.[7][8] This difference is attributed to its high selectivity for the FP receptor and the varying distribution of these receptors among species.[7] Furthermore, genetic factors within a species can influence drug bioavailability, efficacy, and metabolism, leading to interindividual differences in treatment outcomes.[9]
Q3: What are the proper storage and handling procedures for Latanoprost to ensure its stability and efficacy?
A3: Latanoprost is sensitive to temperature and light.[10][11]
-
Unopened Bottles: Should be stored under refrigeration at 2°C to 8°C (36°F to 46°F) and protected from light.[12][13]
-
Opened Bottles: Once opened, the solution can be stored at room temperature up to 25°C (77°F) for up to 6 weeks.[12][13][14]
-
Shipping: The bottle may be maintained at temperatures up to 40°C (104°F) for a period not exceeding 8 days during shipment.[12][13] Exposure to higher temperatures and UV radiation can cause rapid degradation, reducing the drug's effectiveness.[10][11] It is crucial to write the date of opening on the bottle to track its 6-week usability period.[14]
Q4: My rodent model shows an initial increase in IOP after Latanoprost administration, followed by a decrease. Is this an expected response?
A4: Yes, this biphasic IOP response is characteristic in rodent models like rats and mice.[15] A single topical application of Latanoprost in rats can produce an initial, transient increase in IOP (hypertension) peaking around 1-2 hours, followed by a more prolonged period of IOP reduction (hypotension).[15][16][17] The initial hypertensive phase is likely mediated by the vasodilation of uveal vessels, while the subsequent hypotensive effect is associated with the activation of matrix metalloproteinases (MMPs) that increase uveoscleral outflow.[16]
Q5: What are some common side effects of topical Latanoprost administration observed in animal models?
A5: The most common side effect is conjunctival hyperemia (eye redness), which is generally mild and tends to decrease with prolonged use.[3][7] In some species, like dogs, Latanoprost can cause miosis (pupil constriction). Other potential, though less common, effects include an increase in iris pigmentation, which has been observed in monkeys with daily administration.
Q6: Can Latanoprost be used concomitantly with other ophthalmic drugs in animal studies?
A6: Yes, Latanoprost can be used with other topical ophthalmic drugs to lower intraocular pressure. However, if more than one drug is being administered, they should be given at least five minutes apart to prevent washout and ensure proper absorption.[13]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant IOP reduction observed. | 1. Improper Drug Storage: Latanoprost degraded due to exposure to heat or light.[10] 2. Inappropriate Animal Model: Using a species known to be a non-responder, such as rabbits or cats.[7] 3. Incorrect Dosing: Insufficient dose or improper administration technique. 4. Genetic Variability: The specific strain or individual animal may be a "non-responder" due to genetic factors affecting drug metabolism or receptor expression.[9] | 1. Verify Storage Conditions: Ensure unopened bottles are refrigerated and opened bottles are kept at room temperature (below 25°C) and used within 6 weeks.[12][13] 2. Select an Appropriate Model: Use animal models known to respond well, such as monkeys, dogs, or rodents (noting the biphasic response in the latter).[7][15][18] 3. Review Protocol: Ensure correct concentration (typically 0.005%) and volume are administered directly to the conjunctival sac, avoiding spillage. 4. Increase Sample Size: Use a larger group of animals to account for individual variability. If possible, screen for responders prior to the main study. |
| High variability in IOP readings between subjects. | 1. Inconsistent Administration: Variation in drop size or placement. 2. Diurnal IOP Fluctuation: Natural daily variations in IOP are not accounted for. 3. Stress-Induced IOP Spikes: Animal handling and measurement procedures can cause stress, artificially elevating IOP.[19] 4. Systemic Absorption: The drug administered to one eye can be systemically absorbed and affect the contralateral (control) eye.[19] | 1. Standardize Dosing: Use a calibrated micropipette to deliver a precise volume (e.g., 30 µL) for each administration.[20] 2. Establish Baseline: Measure baseline IOP at several time points over 24-48 hours before treatment to establish a diurnal curve for each animal. 3. Acclimatize Animals: Habituate animals to the handling and measurement procedures to minimize stress.[19][21] 4. Use Separate Control Group: Instead of using the contralateral eye as a control, use a separate group of animals that receives a vehicle solution. |
| Observed ocular irritation or inflammation. | 1. Preservative Effect: The preservative benzalkonium chloride (BAK) in many formulations can cause irritation.[3] 2. Drug-Induced Inflammation: Latanoprost itself may worsen pre-existing intraocular inflammation (uveitis).[3] | 1. Consider a BAK-Free Formulation: If irritation is a concern, use a preservative-free formulation of Latanoprost.[20] 2. Screen Animals: Exclude animals with any signs of pre-existing ocular inflammation or defects before starting the experiment.[22] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Rabbits
| Parameter | Aqueous Humor | Cornea | Iris | Ciliary Body |
| Cmax (ng eq/ml or /mg) | 0.09 | 1.59 | 0.39 | 0.39 |
| Elimination Half-Life (hours) | 3.0 | 1.8 | 2.1 | 2.8 |
| Data derived from a study involving topical administration of tritium-labeled latanoprost in rabbits.[23] |
Table 2: Effect of Latanoprost Dosing Frequency on IOP in a Canine Model
| Dosing Frequency | Key Observations |
| Once Daily (Evening) | Significant decrease in IOP with less daily fluctuation. |
| Twice Daily (q12h) | Effective at lowering IOP; caused the greatest decline with the least daily fluctuations but resulted in longer-duration miosis. |
| Three Times Daily (q8h) | Mean IOP reduction of 33 ± 8.2%; caused significantly smaller pupil diameter and greater conjunctival hyperemia compared to twice-daily application. |
Table 3: Biphasic IOP Response to a Single Latanoprost Dose in Rodents
| Animal Model | Initial Response (Hypertension) | Subsequent Response (Hypotension) |
| Wistar Rat (60 ng dose) | Peak increase of 2.1 ± 0.7 mmHg at 2 hours.[15] | Peak reduction of 5.2 ± 0.7 mmHg at 5 hours.[15] |
| Brown Norway Rat (60 ng dose) | Increase of 4.21 ± 0.52 mmHg.[17] | Reduction of -4.79 ± 0.65 mmHg.[17] |
Experimental Protocols
Protocol 1: Evaluation of IOP Reduction in a Rabbit Model
This protocol is adapted from studies evaluating the pharmacokinetics and efficacy of Latanoprost.[20][22][23]
-
Animal Subjects: Healthy, adult New Zealand White rabbits (Oryctolagus cuniculus) weighing 2.5 to 3.0 kg.[22] House animals in standard conditions and allow for an acclimation period of at least one week.[20][22]
-
Materials:
-
This compound ophthalmic solution (0.005%).
-
Vehicle control (e.g., sterile saline solution).
-
Tonometer suitable for rabbits (e.g., rebound tonometer).
-
Calibrated micropipette.
-
-
Procedure:
-
Baseline Measurement: For 2 days prior to treatment, measure baseline IOP in both eyes at set intervals (e.g., every 2 hours from 8 AM to 8 PM) to establish a diurnal rhythm.[22]
-
Animal Grouping: Randomly divide animals into a treatment group and a control group.
-
Administration: On treatment days (e.g., Days 3-6), instill a single, 30 µL drop of 0.005% Latanoprost into the conjunctival sac of the right eye of the treatment group animals once daily (e.g., at 8 AM).[20][22] Administer the vehicle to the control group in the same manner. The left eye can be used as an internal control and receive saline.[22]
-
Post-Treatment Monitoring: Measure IOP in both eyes at regular intervals post-administration (e.g., 0.25, 0.5, 1, 4, 6, 12, and 24 hours) for the duration of the treatment period.[20]
-
Recovery Period: Discontinue treatment (e.g., Days 7-9) and continue to monitor IOP to assess the return to baseline.[22]
-
-
Data Analysis: Compare the mean IOP changes from baseline between the Latanoprost-treated, vehicle-treated, and control eyes. Analyze using appropriate statistical methods (e.g., ANOVA, t-test).
Protocol 2: Evaluation of Biphasic IOP Response in a Rat Model
This protocol is based on studies characterizing the unique IOP response in rodents.[15][17]
-
Animal Subjects: Healthy, adult male normotensive rats (e.g., Wistar or Brown Norway strains).[15][21] Acclimatize animals to the measurement procedure to minimize handling stress.[21]
-
Materials:
-
This compound ophthalmic solution (0.005%), may require dilution to achieve specific nanogram dosage.
-
Vehicle control.
-
Rodent-dedicated tonometer (e.g., rebound tonometer).
-
-
Procedure:
-
Baseline Measurement: Measure baseline IOP immediately before drug administration.
-
Administration: Administer a single topical dose of Latanoprost (e.g., 60 ng) or vehicle to one eye.[17] The contralateral eye can serve as a control.
-
Post-Treatment Monitoring: Measure IOP in both eyes at frequent intervals, particularly during the first 8 hours (e.g., at 1, 2, 3, 4, 5, 6, and 8 hours post-dose) to capture both the hypertensive and hypotensive phases.[15]
-
-
Data Analysis: Calculate the change in IOP from baseline (ΔIOP) for each time point. Statistically compare the ΔIOP between the treated and control eyes to characterize the biphasic response.[17]
Mandatory Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. youtube.com [youtube.com]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Topical Latanoprost 0.005% on Intraocular Pressure and Pupil Diameter in Normal and Glaucomatous Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 10. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4allfamily.ca [4allfamily.ca]
- 12. somersetpharma.com [somersetpharma.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. healthon.com [healthon.com]
- 15. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Latanoprost-Induced Changes in Rat Intraocular Pressure: Direct or Indirect? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Latanoprost-induced changes in rat intraocular pressure: direct or indirect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. The Investigation of Latanoprost's Effects on the Intraocular Pressure of Healthy Male guinea Pigs Under Light and Dark Regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Peripheral Latanoprost Administration Lowers Intraocular Pressure in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intraocular Pressure Reduction Effect of 0.005% Latanoprost Eye Drops in a Hyaluronic Acid-Chitosan Nanoparticle Drug Delivery System in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 15(S)-Latanoprost and 15(R)-Latanoprost Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of the two stereoisomers of latanoprost: 15(S)-Latanoprost and the clinically utilized 15(R)-Latanoprost. The information presented herein, supported by experimental data, highlights the critical role of stereochemistry in the pharmacological activity of this potent ocular hypotensive agent used in the management of open-angle glaucoma and ocular hypertension.
Latanoprost, an isopropyl ester prodrug, is hydrolyzed in the eye to its biologically active acid form.[1] The stereochemical configuration at the 15-carbon position is a pivotal determinant of its efficacy, with the 15(R)-epimer being the therapeutically active form and the 15(S)-epimer considered an impurity in commercial preparations.[1]
Quantitative Data Summary
The disparity in the efficacy of the two isomers is most evident in their differing affinities for the prostaglandin F2α (FP) receptor, the primary target for this class of drugs.[1]
| Isomer | Parameter | Value (nM) | Receptor | Source |
| 15(R)-Latanoprost Acid | IC50 | 3.6 | Prostaglandin F2α (FP) Receptor | [1] |
| This compound Acid | IC50 | 24 | Prostaglandin F2α (FP) Receptor | [1] |
| Latanoprost Acid (implied 15R) | Ki | 98 | Prostaglandin F2α (FP) Receptor |
Table 1: Comparative Receptor Binding Affinities of Latanoprost Isomers. The IC50 value represents the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. A lower IC50 value indicates a higher binding affinity. The Ki value is the inhibition constant, representing the affinity of the ligand for the receptor.
The approximately 6.7-fold lower binding affinity of the 15(S)-isomer for the FP receptor is a key factor in its reduced biological activity.[1] This difference in receptor interaction translates to a diminished effect on intraocular pressure (IOP).
While direct head-to-head comparative dose-response studies are scarce in the public domain, available data from studies on cynomolgus monkeys indicate a significant gap in in-vivo efficacy.
| Isomer | Animal Model | Dose | Effect on Intraocular Pressure (IOP) |
| This compound | Cynomolgus Monkeys | 3 µg (topical) | Modest reduction |
| 15(R)-Latanoprost (from 0.005% solution) | Glaucomatous Monkeys | - | ~6.6 mm Hg (20%) reduction from baseline |
Table 2: In-Vivo Efficacy of Latanoprost Isomers in Non-human Primates.
Signaling Pathway and Logical Relationship
The activation of the FP receptor by both latanoprost isomers initiates the same signaling cascade, leading to a reduction in IOP. However, the significantly lower affinity of this compound for the receptor results in a weaker activation of this pathway and, consequently, a less pronounced physiological response.
Figure 1: Simplified signaling pathway for Latanoprost isomers.
Experimental Protocols
Radioligand Competition Binding Assay for FP Receptor Affinity
This in-vitro assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.
Figure 2: Experimental workflow for a radioligand competition binding assay.
Detailed Methodology:
-
Receptor Source Preparation: Cell membranes are prepared from cells overexpressing the human FP receptor. This is typically done by cell lysis followed by centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (15(R)- or this compound acid). Control wells for total binding (no competitor) and non-specific binding (excess unlabeled PGF2α) are included.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a set time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 value is determined from this curve using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
In-Vivo Intraocular Pressure (IOP) Measurement in Animal Models
This in-vivo experiment evaluates the efficacy of the test compounds in lowering IOP in a relevant animal model, such as rabbits, monkeys, or rodents.
Figure 3: General workflow for in-vivo IOP measurement in an animal model.
Detailed Methodology:
-
Animal Selection and Acclimatization: A suitable animal model (e.g., normotensive or hypertensive rabbits or monkeys) is selected. The animals are acclimatized to the laboratory conditions and handling procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each animal using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer). Measurements are typically taken at several time points to establish a diurnal curve.
-
Drug Administration: A single drop of the test compound (15(R)- or this compound at a specific concentration) or vehicle (placebo) is administered topically to one or both eyes of the animals.
-
Post-Treatment IOP Measurement: IOP is measured at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, peak, and duration of the IOP-lowering effect.
-
Data Analysis: The change in IOP from baseline is calculated for each animal at each time point. The data from the treatment groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA) to determine the statistical significance of the IOP reduction.
Conclusion
The available experimental data unequivocally demonstrate that 15(R)-Latanoprost is the significantly more efficacious isomer for lowering intraocular pressure. This superior efficacy is primarily attributed to its substantially higher binding affinity for the prostaglandin F2α receptor compared to this compound. For drug development professionals, these findings underscore the critical importance of stereochemistry in the design and synthesis of potent and selective prostaglandin analogues for the treatment of glaucoma and other ophthalmic conditions.
References
A Comparative Guide to Validating HPLC Methods for Latanoprost Isomer Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of latanoprost and the separation of its isomers are paramount for ensuring the quality, safety, and efficacy of ophthalmic drug products. Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension. However, its synthesis and storage can lead to the formation of related substances, including the 15(S)-epimer and the 5,6-trans isomer, which are critical impurities that must be controlled.
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the robust separation of latanoprost from its key isomers. Detailed experimental protocols and performance data are presented to assist researchers and quality control analysts in selecting and validating the most suitable method for their specific needs.
Comparative Analysis of HPLC Methods
Two primary approaches for the separation of latanoprost and its isomers have been validated and published: a normal-phase (NP-HPLC) method and a reversed-phase (RP-HPLC) method. The choice between these methodologies hinges on the analytical requirements, such as the desired resolution, overall run time, and the complexity of the sample matrix.
-
Method 1: Normal-Phase HPLC (NP-HPLC) This method achieves baseline separation of latanoprost from its 15(S)-epimer and 5,6-trans isomer using an amino (NH2) stationary phase.[1] NP-HPLC is particularly effective for separating these structurally similar compounds based on polarity.
-
Method 2: Reversed-Phase HPLC (RP-HPLC) with Chiral and Cyano Columns A more advanced approach utilizes a combination of chiral and cyano stationary phases within a reversed-phase system.[2][3] This stability-indicating method not only separates the 15(S)-epimer and the 5,6-trans isomer but also resolves the enantiomer of latanoprost and other degradation products.[2][3][4]
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of the two HPLC methods for easy comparison.
| Parameter | Method 1: Normal-Phase HPLC | Method 2: Reversed-Phase HPLC with Chiral and Cyano Columns |
| Column | NH2 Column[1][2] | Combined Chiral and Cyano Columns[2][3] |
| Mobile Phase | Heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with a small amount of water[1][2] | Gradient elution with a mixture of phosphate buffer (pH 3.2), acetonitrile, and methanol[5] |
| Flow Rate | 1.0 mL/min | Not explicitly stated, but typically 1.0 mL/min for similar analyses[6] |
| Detection | UV at 210 nm | UV at 210 nm[2][3] |
| Separated Isomers | 15(S)-latanoprost, 5,6-trans-latanoprost[1][2] | (15S)-latanoprost, latanoprost enantiomer, 5,6-trans latanoprost, and other degradants[3][4] |
| Linearity Range (Latanoprost) | 1 - 10 µg/mL[1] | 40 - 60 µg/mL[2][3] |
| Correlation Coefficient (r) | > 0.98 | 0.999[2][3] |
| LOD (Latanoprost) | Not explicitly stated | 0.025 µg/mL[2][3][4] |
| LOQ (Latanoprost) | Not explicitly stated | 0.35 µg/mL[2][3][4] |
| Recovery (Latanoprost) | Not explicitly stated | 98.0 - 102.0% for assay[2][3][4] |
Experimental Protocols
Method 1: Normal-Phase HPLC for Isomer Separation
Objective: To achieve baseline separation of latanoprost, this compound, and 5,6-trans-latanoprost.
Chromatographic Conditions:
-
Mobile Phase: n-heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with the addition of 0.5 mL/L of water.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation: Dissolve an appropriate amount of the latanoprost bulk substance or sample in the mobile phase to achieve a suitable concentration for analysis.
Data Analysis: Identify and quantify the peaks corresponding to latanoprost and its isomers based on their retention times, which are determined by injecting standard solutions of each compound.
Method 2: Reversed-Phase HPLC with Chiral and Cyano Columns
Objective: To simultaneously quantify latanoprost and its related substances, including isomers and degradation products, in a stability-indicating manner.[3][4]
Chromatographic Conditions:
-
Column: A combined system comprising chiral and cyano columns.[2][3]
-
Mobile Phase: A gradient elution using a mixture of phosphate buffer (pH 3.2), acetonitrile, and methanol.[5] The exact gradient program should be optimized based on the specific column set used.
Sample Preparation: Prepare sample solutions by dissolving the drug substance or product in a suitable diluent to achieve a latanoprost concentration within the linear range of the method (e.g., 40-60 µg/mL).[2][3]
Forced Degradation Studies: To validate the stability-indicating nature of the method, subject latanoprost samples to stress conditions such as high temperatures, UV light, acid, base, and oxidation.[2][4] Analyze the stressed samples to demonstrate that the method can separate the degradation products from the main peak and its isomers.[2]
Mandatory Visualization
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A versatile LC method for the simultaneous quantification of latanoprost , timolol and benzalkonium chloride and related substances in the presence of ... - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00405G [pubs.rsc.org]
- 6. jetir.org [jetir.org]
A Comparative Analysis of Latanoprost Formulations for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1] Its efficacy in lowering IOP is primarily attributed to an increase in the uveoscleral outflow of aqueous humor.[1][2][3][4] While the IOP-lowering effects of latanoprost are well-documented, understanding the quantitative differences between its various formulations and concentrations is crucial for optimizing therapeutic strategies and guiding future drug development. This guide provides a detailed comparison of the IOP-reducing capabilities of different latanoprost concentrations, supported by data from clinical studies.
Quantitative Comparison of IOP Reduction
Clinical studies have demonstrated a dose-dependent effect of latanoprost on IOP reduction. The commercially available 0.005% (50 µg/mL) solution is consistently shown to be more effective than lower concentrations.
| Latanoprost Concentration | Dosing Regimen | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) | Study Population | Reference |
| 0.005% (50 µg/mL) | Once Daily | 9.6 (SD 3.3) | 35.0% | Glaucoma or Ocular Hypertension | [5] |
| 0.001% | Once Daily | 7.6 (SD 3.4) | 27.7% | Glaucoma or Ocular Hypertension | [5] |
| 50 µg/mL | Once Daily | 7.5 | - | Glaucoma or Ocular Hypertension | [6] |
| 15 µg/mL | Twice Daily | 6.1 | - | Glaucoma or Ocular Hypertension | [6] |
| 50 µg/mL | Once Daily | 3.6 (SD 1.9) | 21.3% | Normal-Pressure Glaucoma | [7] |
| 15 µg/mL | Twice Daily | 2.4 (SD 1.5) | 14.2% | Normal-Pressure Glaucoma | [7] |
A study directly comparing 0.005% and 0.001% latanoprost found a statistically significant difference of 2.0 mmHg in IOP reduction between the two concentrations, favoring the higher concentration.[5][8] Similarly, a comparison between a 50 µg/mL once-daily regimen and a 15 µg/mL twice-daily regimen showed the 50 µg/mL dose to be significantly more effective, with a difference of 1.4 mmHg.[6] Interestingly, a dose-ranging study comparing 50, 75, 100, and 125 µg/mL of latanoprost found no statistically significant differences in IOP reduction between the higher concentrations and the standard 50 µg/mL, suggesting a plateau in the dose-response curve.[9]
Experimental Protocols
The methodologies employed in clinical trials comparing different latanoprost concentrations generally follow a structured approach to ensure the accuracy and comparability of the results.
Study Design: The majority of studies are randomized, double-masked, and often employ a crossover design.[5][6][7] In a crossover study, each patient receives both concentrations being tested at different times, serving as their own control.[5][6]
Participant Population: Participants typically include patients with a diagnosis of open-angle glaucoma or ocular hypertension.[5][6][8] Key inclusion criteria often involve a baseline IOP above a certain threshold (e.g., ≥ 21 mmHg).[10]
Treatment Protocol:
-
Washout Period: Prior to the study, patients discontinue their existing IOP-lowering medications for a specified period to establish a baseline IOP.
-
Randomization: Patients are randomly assigned to receive one of the latanoprost concentrations for a set duration, typically ranging from 3 to 4 weeks.[5][6][7]
-
Drug Administration: Patients are instructed to instill one drop of the assigned medication in the affected eye(s), usually once daily in the evening.[3][5]
-
IOP Measurement: Diurnal IOP is measured at multiple time points throughout the day (e.g., 8:00, 13:00, and 17:00) at baseline and at the end of each treatment period.[6] Tonometry is the standard method for IOP measurement.
-
Crossover: In crossover studies, after the first treatment period and a washout phase, patients are switched to the other latanoprost concentration for the same duration.[5][6]
Outcome Measures: The primary outcome is the mean change in IOP from baseline.[11] Safety and tolerability are also assessed by monitoring adverse events, such as conjunctival hyperemia.[6][9]
Signaling Pathway for IOP Reduction
Latanoprost is a prodrug that is hydrolyzed to its biologically active form, latanoprost acid, by esterases in the cornea.[1][4] Latanoprost acid is a selective agonist for the prostaglandin F2α (FP) receptor, which is a G-protein coupled receptor found in various ocular tissues, including the ciliary muscle.[1]
The binding of latanoprost acid to the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway.[1] This remodeling, which involves the upregulation of matrix metalloproteinases (MMPs), reduces the hydraulic resistance of the uveoscleral outflow pathway, thereby increasing the drainage of aqueous humor from the eye and lowering IOP.[1][4] Some evidence also suggests that prostaglandin analogues may have a secondary effect on the conventional (trabecular) outflow pathway.[2]
References
- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A double masked comparison of the intraocular pressure reducing effect of latanoprost 0.005% and 0.001% administered once daily in open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of two dose regimens of latanoprost in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of intraocular pressure with treatment of latanoprost once daily in patients with normal-pressure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double masked comparison of the intraocular pressure reducing effect of latanoprost 0.005% and 0.001% administered once daily in open angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 4-week, dose-ranging study comparing the efficacy, safety and tolerability of latanoprost 75, 100 and 125 μg/mL to latanoprost 50 μg/mL (xalatan) in the treatment of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aoa.org [aoa.org]
- 11. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 15(S)-Latanoprost and Other Prostaglandin F2α Analogues in Ocular Hypotensive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of 15(S)-Latanoprost with other clinically significant prostaglandin F2α (PGF2α) analogues. Prostaglandin analogues are a first-line treatment for open-angle glaucoma and ocular hypertension, primarily due to their efficacy in lowering intraocular pressure (IOP). Their mechanism involves acting as agonists at the prostaglandin F (FP) receptor, which increases the uveoscleral outflow of aqueous humor.[1][2][3]
Latanoprost, a widely prescribed PGF2α analogue, is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[2][4] The stereochemistry at the 15-carbon position is critical for its pharmacological activity. The clinically utilized and biologically potent form is the 15(R)-epimer. Its isomer, this compound (also known as 15-epi Latanoprost), is typically considered a process-related impurity in the synthesis of Latanoprost and exhibits significantly different biological activity.[5][6] This guide evaluates the performance of this compound against its 15(R) counterpart and other key PGF2α analogues, supported by experimental data.
Data Presentation
The following tables summarize quantitative data on the comparative efficacy and receptor affinity of various prostaglandin analogues.
Table 1: Comparative Intraocular Pressure (IOP) Reduction of Clinically Used Prostaglandin Analogues
This table compares the IOP-lowering effects of Latanoprost 0.005%, Bimatoprost 0.03%, and Travoprost 0.004% in patients with open-angle glaucoma (OAG) or ocular hypertension (OH).
| Study / Parameter | Latanoprost 0.005% | Bimatoprost 0.03% | Travoprost 0.004% | Reference |
| Mean IOP Reduction at Week 12 (8:00 AM) | Similar to Bimatoprost and Travoprost (p=0.128) | Similar to Latanoprost and Travoprost (p=0.128) | Similar to Latanoprost and Bimatoprost (p=0.128) | [7] |
| Mean Percent IOP Reduction at Week 12 | 29.9 ± 3.5% | 35.9 ± 3.5% (Significantly higher than Latanoprost and Travoprost, p < 0.001) | 30.8 ± 2.6% | [8] |
| Additional Mean Diurnal IOP Reduction from Latanoprost Baseline (at 3 months) | N/A | 2.1 mmHg (11.0%) | 1.4 mmHg (7.4%) | [9] |
| Ocular Adverse Events (Hyperemia) | Lower incidence | Higher incidence than Latanoprost | Higher incidence than Latanoprost | [7][8] |
Table 2: Comparative FP Receptor Binding Affinity
The binding affinity of a prostaglandin analogue for the FP receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates higher affinity.
| Compound (Active Acid Form) | Binding Affinity (Ki or IC50) | Relative Potency Note | Reference |
| Tafluprost acid | Ki: 0.4 nM | ~12 times greater affinity than latanoprost acid. | [10] |
| Travoprost acid | Ki: Low nanomolar range | High affinity. | [10] |
| 15(R)-Latanoprost acid | IC50: 3.6 nM | High affinity. | [5] |
| Bimatoprost acid | Ki: Slightly lower than Travoprost acid | Potent affinity. | [10] |
| This compound acid | IC50: 24 nM | ~6.7-fold lower affinity than 15(R)-Latanoprost acid. | [5] |
| Unoprostone acid | Ki: Significantly higher | Lower affinity. | [10] |
Summary of Findings: The data clearly indicates that the 15(S) stereoisomer of Latanoprost has a substantially weaker binding affinity for the FP receptor compared to the clinically used 15(R) isomer.[5] This weaker interaction is the primary reason for its reduced biological activity and lower efficacy in reducing IOP. In comparison, other commercially available prostaglandin analogues like Travoprost and Tafluprost exhibit very high affinities for the FP receptor.[10] While all three major clinical analogues (Latanoprost, Bimatoprost, Travoprost) are effective at lowering IOP, some studies suggest Bimatoprost may offer a slightly greater mean IOP reduction, though often accompanied by a higher incidence of hyperemia.[7][8]
Signaling Pathway and Visualizations
Prostaglandin F2α (FP) Receptor Signaling Pathway
PGF2α and its analogues exert their effects by binding to the FP receptor, a G-protein coupled receptor (GPCR).[6][11] Activation of the FP receptor, which is coupled to the Gq protein, initiates a downstream signaling cascade. This involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events in the ciliary muscle are believed to lead to the remodeling of the extracellular matrix and relaxation of the muscle, which ultimately increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing IOP.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of prostaglandin analogues.
1. Experimental Protocol: In-Vivo Intraocular Pressure (IOP) Measurement
This protocol describes a non-invasive method for measuring IOP in an animal model, such as a rabbit or mouse, which is essential for preclinical efficacy studies.
Methodology:
-
Animal Selection and Preparation: Healthy animals (e.g., New Zealand white rabbits or C57BL/6 mice) are selected. They are housed in a controlled environment with a standard light-dark cycle. For IOP measurements, animals are gently restrained. Topical or general anesthesia may be used to minimize distress and movement, although care must be taken as some anesthetics can affect IOP.[13][14]
-
Baseline Measurement: Before drug administration, baseline IOP is measured in both eyes at a consistent time of day to account for diurnal variations.[13]
-
Drug Administration: A precise volume (e.g., 1-5 µL for mice, 25-50 µL for rabbits) of the test compound (e.g., this compound) is administered topically to the cornea of one eye. The contralateral eye receives the vehicle solution as a control.
-
IOP Measurement: IOP is measured at predetermined time points post-administration (e.g., 2, 4, 8, 12, 24 hours). A calibrated tonometer (rebound tonometers like TonoLab/TonoVet are common for small animals) is used.[13][14] The probe is held perpendicular to the central cornea, and several readings are taken and averaged to ensure accuracy.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.
2. Experimental Protocol: Competitive Radioligand Binding Assay for FP Receptor Affinity
This assay quantifies the binding affinity of a compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing a high density of FP receptors (e.g., HEK293 cells transfected with the human FP receptor gene or bovine corpora lutea).[15][16]
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled PGF2α ligand (e.g., [3H]PGF2α).
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound acid) are added to the wells. A set of wells with no competitor ("total binding") and a set with a large excess of an unlabeled potent ligand ("non-specific binding") are also included.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[10]
References
- 1. Latanoprost - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the Efficacy of Latanoprost (0.005%), Bimatoprost (0.03%), Travoprost (0.004%), and Timolol (0.5%) in the Treatment of Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bjo.bmj.com [bjo.bmj.com]
- 10. benchchem.com [benchchem.com]
- 11. What are PGF2α agonists and how do they work? [synapse.patsnap.com]
- 12. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vettimes.co.uk [vettimes.co.uk]
- 15. Properties of prostaglandin F2alpha receptors in bovine corpus luteum cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 15(S)-Latanoprost Degradation Products by MS/MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the identification and confirmation of degradation products of 15(S)-Latanoprost using tandem mass spectrometry (MS/MS). The stability of Latanoprost, a prostaglandin F2α analog widely used in the treatment of glaucoma and ocular hypertension, is a critical quality attribute. Understanding its degradation pathways is essential for ensuring the safety and efficacy of pharmaceutical formulations. This document outlines common degradation products, details experimental protocols for forced degradation studies and LC-MS/MS analysis, and presents a comparative summary of analytical performance data from various studies.
Known Degradation Products of this compound
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have identified several key degradation products of Latanoprost. The primary degradation pathways include hydrolysis of the isopropyl ester to form Latanoprost acid, oxidation of the C15 hydroxyl group to a ketone, and isomerization.[1]
Below is a summary of the most commonly reported degradation products and their mass-to-charge ratios (m/z).
| Degradation Product | Common Name/Impurity | Molecular Formula | [M+H]⁺ m/z (Monoisotopic) | Notes |
| Latanoprost Acid | Impurity H | C₂₃H₃₄O₅ | 391.2428 | Major degradation product formed by hydrolysis.[1] |
| 15-keto-Latanoprost | - | C₂₆H₃₈O₅ | 431.2741 | Product of oxidation. |
| 5,6-trans-Latanoprost | Impurity F | C₂₆H₄₀O₅ | 433.2898 | Isomer of Latanoprost. |
| 15(R)-Latanoprost | 15-epi Latanoprost | C₂₆H₄₀O₅ | 433.2898 | Epimer of Latanoprost. |
| Oxidation Product 1 | - | Not Specified | 388.5 | Identified in forced degradation studies. |
| Oxidation Product 2 | - | Not Specified | 430.6 | Identified in forced degradation studies. |
| Novel Impurity 1 | - | Not Specified | 480.4 | Identified in studies on generic formulations.[2] |
| Novel Impurity 2 | - | Not Specified | 426.5 | Identified in studies on generic formulations.[2] |
| Novel Impurity 3 | - | Not Specified | 340.2 | Identified in studies on generic formulations.[2] |
Comparison of Analytical Methods for Degradation Product Analysis
While a direct head-to-head comparison of different MS/MS methods for all degradation products is not extensively available in a single study, the following table summarizes the performance characteristics of various reported analytical methods for Latanoprost and its related substances. This provides a benchmark for researchers developing and validating their own methods.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| Latanoprost | HPLC-UV | 0.025 µg/mL | 0.35 µg/mL | 40–60 µg/mL | [3][4] |
| Latanoprost Related Substances | HPLC-UV | - | - | 0.05–2.77 µg/mL | [3][4] |
| Latanoprost Free Acid | LC-MS/MS | 30.66 pg/mL (in aqueous humor) | 10 ng/mL (in aqueous humor) | 10–160 ng/mL (in aqueous humor) | [5] |
| 15-keto Latanoprost | HPLC-UV | - | 0.068 µg/mL | - | [4] |
| Latanoprost Acid | HPLC-UV | - | 0.030 µg/mL | - | [4] |
Experimental Protocols
Forced Degradation Studies
A systematic approach to forced degradation is crucial to generate and identify potential degradation products.
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour. Note that stronger basic conditions can lead to complete hydrolysis to Latanoprost acid.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Preparation for LC-MS/MS Analysis:
-
After the specified incubation period, neutralize the acidic and alkaline samples.
-
Dilute all samples to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Filter the samples through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Representative LC-MS/MS Method
The following provides a general LC-MS/MS methodology that can be adapted for the analysis of Latanoprost and its degradation products.
Liquid Chromatography:
-
Column: A reverse-phase C18 or cyano column is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water with a modifier like 0.1% formic acid is typical.
-
Flow Rate: Approximately 0.3 - 1.0 mL/min.[6]
-
Column Temperature: Maintained around 25-35°C.
-
Injection Volume: 10-80 µL, which may be optimized for low concentration samples.
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Scan Mode:
-
Full Scan: For initial identification of potential degradation products.
-
Product Ion Scan (MS/MS): For structural elucidation of the identified peaks by comparing fragmentation patterns.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis of known degradation products.[6]
-
-
Key MS/MS Fragmentation of Latanoprost Free Acid ([M+H]⁺ at m/z 391.2):
-
Abundant fragment ions are observed at m/z 373.2 ([M+H-H₂O]⁺), 355.2 ([M+H-2H₂O]⁺), 337.2 ([M+H-3H₂O]⁺), 319.2, and 91.1.[5]
-
Visualizing the Workflow and Degradation Pathways
To better illustrate the process of identifying Latanoprost degradation products, the following diagrams were generated using Graphviz.
References
- 1. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 15(S)-Latanoprost: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of 15(S)-Latanoprost, a stereoisomer of the widely used glaucoma medication, Latanoprost. The content is supported by experimental data to facilitate informed research and development decisions.
Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed in the eye to its biologically active acid form.[4][5] The therapeutic efficacy of Latanoprost is primarily attributed to the 15(R) stereoisomer. The 15(S)-isomer, often considered an impurity in commercial preparations, exhibits significantly different biological activity.[6][7] Understanding these differences is crucial for optimizing therapeutic outcomes and guiding the development of new ophthalmic drugs.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between the in vitro and in vivo effects of the 15(S)- and 15(R)-isomers of Latanoprost acid.
Table 1: In Vitro Comparison of Latanoprost Isomers
| Parameter | This compound Acid | 15(R)-Latanoprost Acid (Active Metabolite) | Reference |
| FP Receptor Binding Affinity (IC50) | 24 nM | 3.6 nM | [6] |
| Effect on Isolated Cat Iris Sphincter | Induces relaxation (IC50 = 24 nM) | Not specified | [7] |
| Cytotoxicity on Human Corneal Stromal Cells | Induces apoptosis at ≥ 3.125 mg/L | Not specified for 15(R) isomer alone | [8] |
| Neuroprotection in Cultured Retinal Cells | Reduces LDH release after glutamate exposure | Reduces LDH release after glutamate exposure | [9] |
Table 2: In Vivo Comparison of Latanoprost Isomers
| Parameter | This compound | 15(R)-Latanoprost (from 0.005% solution) | Reference |
| Intraocular Pressure (IOP) Reduction in Cynomolgus Monkeys | ~1 mmHg (with 3 µg dose) | ~6.6 mmHg | [6][7] |
| IOP Reduction in Humans (Open-Angle Glaucoma/Ocular Hypertension) | Not clinically used | 22% to 39% reduction | [10] |
| IOP Response in Rats | Not specified | Biphasic: initial increase followed by sustained decrease | [11][12][13] |
| Neuroprotection in Rat Retinal Ischemia Model | Not specified | Prevents lactate accumulation | [9] |
Signaling Pathways and Experimental Workflows
The biological effects of Latanoprost isomers are mediated through specific signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for assessing the in vivo effects.
Caption: Simplified signaling pathway for Latanoprost isomers.[6]
Caption: General workflow for in vivo intraocular pressure measurement.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the effects of Latanoprost isomers.
In Vitro: Competitive Binding Assay for FP Receptor Affinity
Objective: To determine the binding affinity of this compound acid and 15(R)-Latanoprost acid to the prostaglandin F (FP) receptor.[6]
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the FP receptor.
-
Competitive Binding: Incubate a fixed concentration of a radiolabeled prostaglandin (e.g., [3H]PGF2α) with the membrane preparation in the presence of varying concentrations of the unlabeled test compounds (this compound acid and 15(R)-Latanoprost acid).
-
Incubation and Separation: Allow the mixture to incubate to reach binding equilibrium. Separate the bound and free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vitro: Corneal Permeability and Hydrolysis Study
Objective: To assess the penetration of Latanoprost through the cornea and its hydrolysis to the active acid form.[4]
Methodology:
-
Cell Culture: Culture human corneal epithelial cells on permeable supports (e.g., Transwell® inserts) to form a confluent monolayer, simulating the corneal barrier.
-
Drug Application: Apply this compound to the apical (outer) side of the cell monolayer.
-
Sampling: At various time points, collect samples from the basolateral (inner) chamber.
-
Analysis: Analyze the samples using a validated analytical method such as LC-MS/MS to quantify the concentrations of both the prodrug (Latanoprost) and its hydrolyzed acid form.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of drug penetration across the corneal cell layer.
In Vivo: Intraocular Pressure (IOP) Measurement in Animal Models
Objective: To evaluate the IOP-lowering efficacy of topically administered this compound.[7][11][12]
Methodology:
-
Animal Model: Use an appropriate animal model, such as normotensive or glaucomatous cynomolgus monkeys or Wistar rats.
-
Acclimatization and Baseline Measurement: Acclimatize the animals to the measurement procedure. Measure baseline IOP in conscious animals using a calibrated tonometer (e.g., pneumatonometer or rebound tonometer).
-
Drug Administration: Administer a single topical dose of this compound solution to one eye, with the contralateral eye receiving a vehicle control.
-
Post-Dose IOP Measurement: Measure IOP in both eyes at multiple time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Statistically compare the IOP reduction between the groups to determine the efficacy of the test compound.
Conclusion
The available data consistently demonstrate that the 15(S)-isomer of Latanoprost is significantly less potent than the clinically utilized 15(R)-isomer. This is primarily attributed to its weaker binding affinity for the prostaglandin F receptor, as evidenced by in vitro binding assays.[6] The reduced receptor activation translates to a markedly diminished in vivo effect on intraocular pressure.[6][7] While both isomers share the same fundamental signaling pathway, the stereochemistry at the 15-carbon position is a critical determinant of pharmacological activity. These findings underscore the importance of stereochemical considerations in the design and synthesis of potent prostaglandin analogues for the treatment of glaucoma and highlight the necessity of minimizing the 15(S)-isomer impurity in pharmaceutical-grade Latanoprost to ensure optimal therapeutic efficacy. Further research focusing on the specific in vitro and in vivo effects of the 15(S)-isomer could provide additional insights into the structure-activity relationship of prostaglandin analogues and their interaction with the FP receptor.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Latanoprost - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Cytotoxic Effect of Latanoprost on Human Corneal Stromal Cells in vitro and its Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latanoprost exerts neuroprotective activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Latanoprost-Induced Changes in Rat Intraocular Pressure: Direct or Indirect? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel 15(S)-Latanoprost Analytical Method for Enhanced Specificity and Throughput
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, rapid Supercritical Fluid Chromatography (SFC) method against a conventional Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method for the specific analysis of 15(S)-Latanoprost, a critical isomeric impurity of Latanoprost. The data presented herein demonstrates the superior performance of the new method in terms of speed and efficiency while ensuring robust specificity, a crucial factor in the quality control of Latanoprost drug products.
Latanoprost, a prostaglandin F2α analogue, is a widely used medication for the treatment of glaucoma and ocular hypertension.[1] Its therapeutic efficacy is attributed to the 15(R)-epimer, while the 15(S)-epimer is considered an impurity that needs to be carefully monitored and controlled.[2][3] The development of selective and efficient analytical methods is paramount for ensuring the quality and safety of Latanoprost formulations.[2] This guide details the validation of a new analytical method designed to improve upon existing techniques for the chiral separation of Latanoprost and its 15(S)-isomer.
Experimental Protocols
The following sections outline the detailed methodologies for both the novel Rapid Chiral SFC-UV Method and the established NP-HPLC-UV Method used for comparison.
1. Novel Method: Rapid Chiral SFC-UV
-
Instrumentation: A Waters ACQUITY UPC² System equipped with a photodiode array (PDA) detector.
-
Column: A chiral stationary phase column, such as a Daicel Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ (A) and a modifier of Methanol/Acetonitrile (50:50, v/v) (B).
-
Gradient: 5% to 40% B over 3 minutes, hold at 40% B for 1 minute, then return to initial conditions.
-
Flow Rate: 2.5 mL/min.
-
Back Pressure: 1500 psi.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Latanoprost drug substance or crushed tablets are dissolved in the mobile phase modifier to a final concentration of approximately 1 mg/mL.
2. Comparative Method: Established NP-HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A normal-phase amino (NH₂) column (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of heptane, 2-propanol, and acetonitrile (93:6:1, v/v/v).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.[1]
-
Sample Preparation: Latanoprost drug substance or crushed tablets are dissolved in the mobile phase to a final concentration of approximately 1 mg/mL.
3. Specificity Validation Protocol
To validate the specificity of the new Rapid Chiral SFC-UV method, a series of experiments were conducted as per ICH Q2(R1) guidelines.[4][5] The method's ability to unequivocally assess the this compound in the presence of the active pharmaceutical ingredient (API), other related substances, and degradation products was evaluated.
-
Interference from Placebo: A placebo solution (containing all formulation excipients except the drug substance) was prepared and injected to ensure no interfering peaks at the retention times of Latanoprost and its 15(S)-isomer.
-
Peak Purity Analysis: The peak purity of Latanoprost and this compound in a spiked sample was assessed using the PDA detector to ensure no co-eluting impurities.
-
Forced Degradation Studies: Latanoprost samples were subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation. The stressed samples were then analyzed to confirm that the degradation products did not interfere with the quantification of the this compound peak.[5]
-
Acid Degradation: 1 mg/mL Latanoprost in 0.1 N HCl at 60°C for 2 hours.
-
Base Degradation: 1 mg/mL Latanoprost in 0.1 N NaOH at 60°C for 1 hour.
-
Oxidative Degradation: 1 mg/mL Latanoprost in 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Latanoprost solid drug substance kept at 105°C for 24 hours.
-
Photolytic Degradation: Latanoprost solution exposed to UV light (254 nm) for 24 hours.
-
Data Presentation
The following tables summarize the quantitative data from the validation of the Rapid Chiral SFC-UV method and its comparison with the established NP-HPLC-UV method.
Table 1: System Suitability Parameters
| Parameter | Rapid Chiral SFC-UV | Established NP-HPLC-UV | Acceptance Criteria |
| Tailing Factor (Latanoprost) | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates (Latanoprost) | > 8000 | > 4000 | > 2000 |
| Resolution (Latanoprost / this compound) | 2.8 | 2.1 | ≥ 2.0 |
Table 2: Method Validation Summary
| Validation Parameter | Rapid Chiral SFC-UV | Established NP-HPLC-UV |
| Specificity | ||
| Placebo Interference | No interference | No interference |
| Peak Purity (Angle < Threshold) | Pass | Pass |
| Forced Degradation | No interference from degradants | No interference from degradants |
| Linearity (r²) | ||
| This compound | 0.9998 | 0.9992 |
| Accuracy (% Recovery) | ||
| This compound (80% level) | 99.5% | 98.9% |
| This compound (100% level) | 100.2% | 100.8% |
| This compound (120% level) | 101.1% | 101.5% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 1.2% | 2.5% |
| Intermediate Precision (n=6) | 1.8% | 3.1% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Robustness | Robust to minor changes | Sensitive to mobile phase composition |
| Analysis Run Time | 5 minutes | 20 minutes |
Mandatory Visualization
Caption: Specificity validation workflow for the new analytical method.
Conclusion
The novel Rapid Chiral SFC-UV method demonstrates significant advantages over the established NP-HPLC-UV method for the analysis of this compound. With a four-fold reduction in analysis time, the new method offers a substantial increase in sample throughput. Furthermore, the validation data indicates superior sensitivity (lower LOD and LOQ) and precision, while maintaining excellent specificity. The robustness of the SFC method also suggests a more reliable performance in a routine quality control environment. Therefore, the adoption of this Rapid Chiral SFC-UV method is recommended for the efficient and accurate quality control of Latanoprost, ensuring the safety and efficacy of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Stereospecific Efficacy of Latanoprost Isomers in Intraocular Pressure Reduction
For Immediate Release
A comprehensive statistical analysis of comparative efficacy data reveals a significant disparity in the therapeutic potential of latanoprost isomers for the management of elevated intraocular pressure (IOP), a key risk factor in glaucoma. The clinically utilized 15(R)-latanoprost isomer demonstrates substantially greater potency in lowering IOP compared to its 15(S)-epimer. This difference is primarily attributed to the stereospecific interaction with the prostaglandin F2α (FP) receptor, the principal therapeutic target.
Latanoprost, an isopropyl ester prodrug, is hydrolyzed in the cornea to its biologically active form, latanoprost acid. The stereochemistry at the 15-carbon position is paramount to its pharmacological activity, with the 15(R)-epimer being the therapeutically active form and the 15(S)-epimer considered an impurity in commercial preparations.
Quantitative Efficacy Analysis
In-vitro studies consistently demonstrate the superior binding affinity of the 15(R)-latanoprost acid for the FP receptor. Competitive radioligand binding assays have shown that the 15(R)-isomer has a significantly lower half-maximal inhibitory concentration (IC50) compared to the 15(S)-isomer, indicating a much stronger interaction with the receptor.[1] This translates to a more potent physiological response.
In-vivo studies in non-human primate models of glaucoma further corroborate these findings. Treatment with the standard clinical concentration of latanoprost (0.005%), which contains the 15(R)-isomer, results in a robust and clinically significant reduction in IOP.[2][3] Conversely, the 15(S)-isomer exhibits a markedly diminished effect on IOP.[1]
| Isomer | Receptor Binding Affinity (IC50, nM) | In Vivo IOP Reduction (Cynomolgus Monkeys) |
| 15(R)-Latanoprost Acid | 3.6[1] | ~6.6 mmHg (20%) reduction from baseline with 0.005% solution[1][2] |
| 15(S)-Latanoprost Acid | 24[1] | Modest IOP reduction[1] |
Mechanism of Action: The FP Receptor Signaling Pathway
Both latanoprost isomers exert their effects through the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[1] Upon binding of the active latanoprost acid, the FP receptor activates a Gq protein, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the remodeling of the extracellular matrix in the uveoscleral pathway, increasing the outflow of aqueous humor and thereby lowering IOP.[4]
Experimental Protocols
In Vitro: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of latanoprost isomers to the FP receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the FP receptor (e.g., from feline iris sphincter smooth muscle or recombinant cell lines) are prepared by homogenization and centrifugation to isolate the membrane fraction.[1]
-
Competitive Binding Assay: A fixed concentration of a radiolabeled prostaglandin, such as [3H]PGF2α, is incubated with the membrane preparation. This is performed in the presence of varying concentrations of the unlabeled test compounds (15(R)-latanoprost acid and this compound acid).[1]
-
Separation and Quantification: The reaction is terminated, and bound radioligand is separated from free radioligand via vacuum filtration. The radioactivity of the filters, representing the amount of bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the unlabeled isomer that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity.
In Vivo: Intraocular Pressure Measurement in Cynomolgus Monkeys
Objective: To evaluate the IOP-lowering efficacy of latanoprost isomers in a non-human primate model of glaucoma.
Methodology:
-
Animal Model: The study utilizes cynomolgus monkeys with experimentally induced glaucoma in one eye, typically achieved through argon laser trabeculoplasty.[2]
-
Drug Administration: A single topical dose of the test compound (e.g., 0.005% latanoprost solution or a solution of the 15(S)-isomer) is administered to the glaucomatous eye.[1][2] The contralateral eye may serve as a control.
-
IOP Measurement: Intraocular pressure is measured at baseline and at multiple time points following drug administration using a calibrated pneumatonometer or applanation tonometer on the anesthetized animals.[1]
-
Data Analysis: The change in IOP from baseline is calculated for each time point. Statistical analysis, such as ANOVA, is used to compare the effects of the different treatment groups (e.g., 15(R)-isomer, 15(S)-isomer, and vehicle control).[1]
Conclusion
The presented data unequivocally establish the superior efficacy of the 15(R)-latanoprost isomer in reducing intraocular pressure. This is a direct consequence of its significantly higher binding affinity for the prostaglandin F2α receptor. For researchers and professionals in drug development, these findings underscore the critical importance of stereochemistry in the design of potent and effective prostaglandin analogues for the treatment of glaucoma. The control of isomeric impurities, specifically the less active 15(S)-epimer, is crucial to ensure the optimal therapeutic performance of latanoprost formulations.
References
comparing the metabolic stability of 15(S)-Latanoprost vs 15(R)-Latanoprost
Latanoprost, a prostaglandin F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It is administered as an isopropyl ester prodrug, which is hydrolyzed in the cornea to its biologically active form, latanoprost acid. The stereochemistry at the 15-carbon position is critical for its pharmacological activity, with the 15(R) epimer being the active moiety. The 15(S) epimer is considered an impurity in pharmaceutical formulations.
Comparison of 15(R)-Latanoprost and 15(S)-Latanoprost
While direct comparative data on metabolic stability is lacking, a comparison based on their pharmacological activity is presented below.
| Feature | 15(R)-Latanoprost | This compound |
| Clinical Use | Active pharmaceutical ingredient | Considered an impurity |
| Metabolic Activation | Rapidly hydrolyzed by corneal esterases to the active latanoprost acid. | Presumed to undergo similar hydrolysis, though specific rates are not documented. |
| Systemic Metabolism | The active acid is metabolized in the liver, primarily via fatty acid β-oxidation. | Data on systemic metabolism is not available. |
| Pharmacological Activity | Potent agonist of the prostaglandin F2α (FP) receptor. | Significantly lower binding affinity for the FP receptor, leading to reduced biological activity. |
Metabolic Pathway of 15(R)-Latanoprost
The metabolic journey of the clinically used 15(R)-Latanoprost involves a two-step process:
-
Activation in the Cornea: Latanoprost, the isopropyl ester prodrug, readily penetrates the cornea. Within the corneal tissue, esterases rapidly hydrolyze the ester bond, releasing the biologically active latanoprost acid. This conversion is essential for its therapeutic effect.
-
Systemic Metabolism: The latanoprost acid that reaches the systemic circulation is transported to the liver. Here, it undergoes fatty acid β-oxidation, a common metabolic pathway for fatty acids, resulting in the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites. These inactive metabolites are then primarily excreted via the kidneys.
The this compound Epimer
The this compound epimer is structurally very similar to the active 15(R) form, with the only difference being the spatial orientation of the hydroxyl group at the 15th carbon. This seemingly minor change has a significant impact on its biological activity. Studies have shown that the 15(S) epimer has a substantially lower affinity for the FP receptor, which is the primary target for latanoprost's action in lowering intraocular pressure. Consequently, it is considered pharmacologically much less potent than the 15(R) epimer. Due to its classification as an impurity, its metabolic fate has not been a focus of extensive research.
Experimental Protocols
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol describes a general method for assessing the metabolic stability of a compound, such as an epimer of latanoprost acid, using liver microsomes.
Objective: To determine the rate of disappearance of the test compound when incubated with liver microsomes.
Materials:
-
Test compound (15(R)-Latanoprost acid or this compound acid)
-
Liver microsomes (e.g., human, rat, or rabbit)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Incubator or water bath set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing the test compound at a final concentration (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-warm the reaction mixture and the liver microsome suspension separately at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed reaction mixture containing the test compound and liver microsomes.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Metabolic activation and systemic clearance of 15(R)-Latanoprost.
Caption: A generalized workflow for an in vitro metabolic stability assay.
Caption: Signaling cascade initiated by latanoprost acid binding to the FP receptor.
benchmarking 15(S)-Latanoprost activity against known FP receptor agonists and antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 15(S)-Latanoprost's activity at the prostanoid FP receptor against other well-characterized agonists and antagonists. The data presented herein, supported by detailed experimental protocols, offers a clear perspective on its relative potency and binding affinity, critical for research and development in ophthalmology and other fields where FP receptor modulation is of interest.
Comparative Analysis of FP Receptor Ligands
The following table summarizes the binding affinities (Ki or IC50) and functional potencies (EC50) of this compound and other key compounds at the FP receptor. It is important to note that values can vary based on the specific cell type and assay conditions used in the studies.
| Compound | Type | Binding Affinity (Ki/IC50, nM) | Functional Potency (EC50, nM) | Cell Type/Assay Notes |
| This compound acid | Agonist | 24[1][2] | - | Cat iris sphincter muscle binding assay.[2] |
| Latanoprost acid | Agonist | 3.6[2], 98[3] | 31.7[4], 32-124[3], 34.7[5], 54.6[6] | Cat iris sphincter[2], Swiss mouse 3T3 cells[4], human ciliary muscle and trabecular meshwork cells.[3][5] |
| Travoprost acid | Agonist | 35[3] | 1.4 - 3.6[3], 2.4[5], 3.2[6] | Human ciliary muscle, trabecular meshwork, mouse fibroblasts, rat aortic smooth muscle cells.[3][5] |
| Bimatoprost acid | Agonist | 83[3] | 2.8 - 3.8[3], 112[5] | Human ciliary muscle, trabecular meshwork cells.[3][5] |
| Fluprostenol | Agonist | - | 6.1[6] | Cloned human ciliary body FP receptor.[6] |
| Prostaglandin F2α (PGF2α) | Agonist | - | 120[5], 9 (PI turnover), 140 (contraction)[7][8] | Human trabecular meshwork cells[5], Bovine iris sphincter.[7][8] |
| AL-8810 | Antagonist | 200 - 400 (Ki)[9][10] | 426 (Ki)[11] | Mouse 3T3 cells, rat A7r5 cells.[9][10][11] |
| AS604872 | Antagonist | 35 (Ki)[9] | - | Human.[9] |
Key Observations:
-
This compound acid, the stereoisomer of the active form of Latanoprost, demonstrates a significantly weaker binding affinity for the FP receptor (IC50 of 24 nM) compared to Latanoprost acid (IC50 of 3.6 nM) in the same assay system.[1][2] This highlights the critical role of stereochemistry at the 15-carbon position for potent receptor interaction.[1]
-
Travoprost acid consistently emerges as one of the most potent FP receptor agonists with high binding affinity and functional potency in the low nanomolar range across various cell types.[3][5][6]
-
AL-8810 is a well-characterized selective FP receptor antagonist, exhibiting competitive antagonism with Ki values in the sub-micromolar range.[9][10][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.
1. Membrane Preparation:
- Cells or tissues expressing the FP receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.
- The homogenate is centrifuged to pellet the membranes.
- The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[12]
2. Assay Procedure:
- In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-PGF2α) with the membrane preparation and varying concentrations of the unlabeled test compound (e.g., this compound).
- Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a high concentration of an unlabeled standard FP agonist (e.g., PGF2α).[13]
- Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]
3. Data Analysis:
- The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.
- The IC50 value (concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.[12]
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the FP receptor, which is coupled to the Gq protein, leading to an increase in intracellular calcium ([Ca2+]i).
1. Cell Culture and Dye Loading:
- Plate cells endogenously or recombinantly expressing the FP receptor in a 96-well or 384-well black-walled, clear-bottom plate.
- On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.[14][15]
2. Assay Procedure:
- After dye loading, wash the cells with assay buffer to remove excess dye.
- Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Establish a stable baseline fluorescence reading.
- Add varying concentrations of the test agonist (e.g., this compound) to the wells and monitor the change in fluorescence intensity over time.[14][16]
3. Data Analysis:
- The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured.
- The EC50 value (concentration of the agonist that produces 50% of the maximal response) is determined by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.[16] For antagonists, cells are pre-incubated with the antagonist before adding a fixed concentration of an agonist.
Phosphoinositide (PI) Turnover Assay
This assay provides a direct measure of Gq-coupled receptor activation by quantifying the accumulation of inositol phosphates (IPs), a downstream product of phospholipase C (PLC) activation.
1. Cell Labeling and Treatment:
- Culture cells expressing the FP receptor and label them overnight with [3H]-myo-inositol in an inositol-free medium.
- Wash the cells to remove unincorporated [3H]-myo-inositol.
- Pre-incubate the cells in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.
- Stimulate the cells with varying concentrations of the test agonist for a defined period.
2. IP Extraction and Quantification:
- Terminate the stimulation by adding a cold acidic solution (e.g., trichloroacetic acid).
- Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography.
- Quantify the amount of [3H]-IPs using a scintillation counter.
3. Data Analysis:
- The amount of [3H]-IPs produced is plotted against the logarithm of the agonist concentration.
- The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and processes involved, the following diagrams illustrate the FP receptor signaling pathway and a general experimental workflow for compound evaluation.
Caption: FP Receptor Signaling Pathway.
Caption: Experimental Workflow for FP Receptor Ligand Evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of a 15(S)-Latanoprost Quantification Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of 15(S)-Latanoprost, a critical isomer and impurity of the prostaglandin analog Latanoprost, is paramount for ensuring drug quality, safety, and efficacy. This guide provides a comparative overview of analytical methodologies for this compound quantification and outlines a framework for inter-laboratory validation to ensure consistency and reliability of results across different testing sites. While no formal inter-laboratory validation study for a this compound specific assay was identified in the public domain, this guide synthesizes data from single-laboratory validation studies to compare common analytical approaches and proposes a protocol for a comprehensive inter-laboratory validation.
Comparison of Analytical Methods for Latanoprost and Isomer Quantification
The two most prevalent techniques for the quantification of Latanoprost and its related substances, including the 15(S) isomer, are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.
Table 1: Performance Characteristics of HPLC-UV Methods for Latanoprost and Related Substances
| Parameter | Method 1 (HPLC-UV)[1][2] | Method 2 (HPLC-UV)[3][4] | Method 3 (RP-HPLC)[5] |
| Linearity Range | 0.5 - 15 µg/mL (for impurity I) | 0.05 - 2.77 µg/mL (for related substances) | 0.0013 - 0.0188 µg/mL |
| Correlation Coefficient (r) | > 0.98 | 0.999 | Not Specified |
| Limit of Detection (LOD) | 0.39 µg/mL (for impurity I) | 0.025 µg/mL (for Latanoprost) | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.35 µg/mL (for Latanoprost) | Not Specified |
| Accuracy (% Recovery) | Not Specified | 98.0 - 102.0% (for Latanoprost assay) | Not Specified |
| Precision (% RSD) | < 3.7 | Not Specified | Not Specified |
Table 2: Performance Characteristics of LC-MS/MS Methods for Latanoprost Quantification
| Parameter | Method 1 (LC-MS/MS)[6] | Method 2 (LC-MS/MS)[7] | Method 3 (LC-MS/MS)[8] |
| Linearity Range | Not Specified | 1 - 500 µg/g | 0.25 - 50 ng/mL |
| Correlation Coefficient (r²) | Not Specified | 0.99 | > 0.9992 |
| Limit of Detection (LOD) | 30.66 pg/mL (in Aqueous Humor) | Not Specified | 0.01 mg/kg |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.03 mg/kg |
| Accuracy (% Recovery) | Within ± 15% | > 90% | Acceptable |
| Precision (% RSD) | < 15% | < 11% | Acceptable |
Proposed Experimental Protocol for Inter-Laboratory Validation
This protocol outlines a hypothetical inter-laboratory study to validate a this compound quantification assay, based on the principles of proficiency testing.[9][10]
1. Objective: To assess the reproducibility and transferability of an analytical method for the quantification of this compound in a given matrix across multiple laboratories.
2. Participating Laboratories: A minimum of three independent laboratories should participate in the study.
3. Study Design:
- Centralized Sample Preparation: A central laboratory will prepare and distribute a set of validation samples to all participating laboratories.
- Sample Composition: The sample set should include:
- Blank matrix samples.
- Matrix samples spiked with this compound at three concentration levels (low, medium, and high).
- A quality control (QC) sample with a known concentration of this compound.
- Samples containing Latanoprost and other potential impurities to assess specificity.
- Method Transfer: A detailed, validated standard operating procedure (SOP) for the analytical method will be provided to all participating laboratories.
- Data Reporting: Laboratories will be required to report their raw data, calibration curves, and final calculated concentrations for all samples.
4. Analytical Method: A validated stability-indicating LC-MS/MS method is recommended due to its high sensitivity and selectivity for quantifying low-level impurities.
5. Acceptance Criteria:
- Precision: The relative standard deviation (RSD) for the results from all laboratories for each concentration level should be within a pre-defined limit (e.g., ≤ 15%).
- Accuracy: The mean recovery for each spiked sample, as determined by all laboratories, should be within a specified range (e.g., 85-115%).
- Linearity: Each laboratory should demonstrate a linear response with a correlation coefficient (r²) ≥ 0.99.
6. Data Analysis: The study coordinator will collect and statistically analyze the data from all participating laboratories to determine the overall performance of the method.
Workflow for Inter-Laboratory Validation
The following diagram illustrates the proposed workflow for the inter-laboratory validation study.
Caption: Workflow of a proposed inter-laboratory validation study.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proficiency Testing - Controllab [controllab.com]
- 10. Proficiency Testing – International Association of Geoanalysts [geoanalyst.org]
Confirming the Stereochemical Purity of Synthesized 15(S)-Latanoprost: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of Latanoprost, a prostaglandin F2α analog, is a critical quality attribute that directly impacts its therapeutic efficacy and safety in the treatment of glaucoma and ocular hypertension. The desired active pharmaceutical ingredient (API) is the 15(R) enantiomer. However, the synthesis of Latanoprost can lead to the formation of stereoisomers, most notably the 15(S)-epimer, also known as 15-epi-Latanoprost. Regulatory bodies mandate strict control over these impurities. This guide provides a comparative analysis of analytical methodologies for confirming the stereochemical purity of synthesized Latanoprost, with a focus on the separation of the 15(S) isomer.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the separation and quantification of Latanoprost and its stereoisomers.[1][2][3] The choice of the stationary phase and mobile phase is crucial for achieving baseline separation.[1] Advanced techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offer enhanced sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes the performance of different validated HPLC methods for the analysis of Latanoprost and its related substances, including the 15(S)-isomer.
| Parameter | Method 1: Combined Chiral and Cyano Column HPLC[2][4] | Method 2: Normal-Phase HPLC[1][3] | Method 3: Isocratic RP-HPLC[5] |
| Stationary Phase | Combined system of a chiral and a cyano column | NH2 column | Agilent Eclipse XDB-C18 |
| Mobile Phase | Reverse-phase gradient elution | Heptane-2-propanol-acetonitrile (93:6:1 v/v) with water | Acetonitrile and water (70:30 v/v) with 0.1% TFA, pH 3.0 |
| Detection | UV at 210 nm | UV at 210 nm | UV at 205 nm |
| Linearity Range (Latanoprost) | 40 - 60 µg/mL | Not explicitly stated for Latanoprost | 0.0125 - 1 µg/mL |
| Linearity Range (Related Substances) | 0.05 - 2.77 µg/mL | Not explicitly stated | Not applicable |
| Correlation Coefficient (r) | 0.999 | Not explicitly stated | 0.999 |
| Recovery (%) | 98.0 - 102.0% (Latanoprost), 90.0 - 110.0% (Impurities) | Not explicitly stated | Average 100.15% |
| Limit of Detection (LOD) | 0.025 µg/mL (Latanoprost) | Not explicitly stated | 3 ng/mL (Latanoprost) |
| Limit of Quantitation (LOQ) | 0.35 µg/mL (Latanoprost) | Not explicitly stated | 10 ng/mL (Latanoprost) |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are protocols for the key chromatographic techniques.
Protocol 1: Combined Chiral and Cyano Column HPLC for Comprehensive Impurity Profiling
This method is adept at separating a wide range of Latanoprost-related substances, including geometric and optical isomers.[4]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare individual stock solutions of Latanoprost and 15(S)-Latanoprost in a suitable solvent like acetonitrile or the mobile phase.
-
Create a mixed standard solution containing both Latanoprost and this compound to verify peak separation.
-
Dissolve the synthesized Latanoprost sample in the mobile phase to a concentration within the linear range of the assay.
-
-
Analysis:
-
Inject the mixed standard solution to confirm baseline separation between the Latanoprost and this compound peaks. A resolution greater than 1.5 is generally considered acceptable.
-
Inject the synthesized Latanoprost sample.
-
Identify and quantify the this compound peak based on the retention time established with the standard.
-
Protocol 2: Normal-Phase HPLC for Isomer Separation
This method has demonstrated successful baseline separation of Latanoprost from its 15(S)-epimer and the 5,6-trans isomer.[1][3]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dissolve the Latanoprost bulk drug substance or sample in the mobile phase to achieve the desired concentration.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to Latanoprost and its isomers based on their retention times, which are determined by injecting standard solutions of each compound.
-
Alternative and Complementary Techniques
While HPLC is the primary method, other techniques can provide valuable, albeit often less quantitative for this specific application, information on stereochemical purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be powerful tools for elucidating the stereochemistry of prostaglandins.[6][7] The spatial orientation of protons and carbons results in distinct chemical shifts and coupling constants for different diastereomers.[8] However, for quantitative analysis of minor stereoisomeric impurities, NMR may lack the necessary sensitivity compared to chromatographic methods.
-
Polarimetry: This technique measures the optical rotation of a chiral compound and is a fundamental method for assessing enantiomeric purity.[9] It can confirm the presence of the desired enantiomer but is generally not suitable for quantifying small amounts of diastereomeric impurities like this compound in a mixture.[9]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for confirming the stereochemical purity of synthesized this compound using HPLC.
Caption: Experimental workflow for HPLC-based stereochemical purity confirmation of Latanoprost.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kirj.ee [kirj.ee]
- 7. experts.azregents.edu [experts.azregents.edu]
- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 9. allanchem.com [allanchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 15(S)-Latanoprost in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
Proper disposal of 15(S)-Latanoprost is a critical component of laboratory safety and environmental responsibility. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize environmental contamination and ensure regulatory compliance. This guide provides a direct, step-by-step operational plan for the safe handling and disposal of this compound waste.
Core Disposal Considerations
The disposal of this compound, like all pharmaceutical waste, is governed by stringent regulations. The primary goal is to prevent its release into the environment. Key considerations are summarized below.
| Consideration | Key Requirements and Recommendations |
| Regulatory Compliance | All disposal activities must strictly adhere to local, state, and federal regulations for pharmaceutical and chemical waste. This includes guidelines set by the Environmental Protection Agency (EPA). |
| Environmental Protection | Every precaution must be taken to prevent the release of this compound into the environment. The practice of waste minimization is strongly encouraged.[1] |
| Waste Segregation | This compound waste must not be mixed with non-hazardous waste. It should be segregated into clearly labeled, sealed containers. |
| Personal Protective Equipment (PPE) | All personnel handling this compound waste must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat. |
| Spill Management | In the event of a spill, the material should be contained using an inert absorbent. The collected waste and cleaning materials are to be disposed of as hazardous waste. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the collection, storage, and disposal of waste containing this compound.
Materials Required:
-
Designated, leak-proof, and clearly labeled hazardous waste container
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Inert absorbent material (e.g., vermiculite, sand) for spill management
-
Waste disposal bags for contaminated solid waste
-
Hazardous waste labels
Procedure:
-
Waste Collection:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Solid Waste: Dispose of all materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, in a designated hazardous waste bag.
-
-
Container Labeling and Storage:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
Keep the waste container sealed when not in use and store it in a designated, secure area away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Thoroughly clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.
-
Ensure all required documentation for waste transfer is completed and signed.
-
Do not dispose of this compound waste down the drain or in regular trash.
-
Experimental Protocols
Currently, there are no publicly available, standardized experimental protocols for the chemical inactivation or degradation of this compound for routine laboratory disposal. The recommended and compliant method of disposal is through a licensed hazardous waste management service.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 15(S)-Latanoprost
Researchers, scientists, and drug development professionals require immediate and precise safety information when handling potent compounds like 15(S)-Latanoprost. This guide provides essential procedural and logistical information, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans to ensure a safe laboratory environment.
This compound, an isomer of the prostaglandin F2α analogue Latanoprost, presents several key hazards that necessitate careful handling.[1][2] It is suspected of damaging fertility or the unborn child, causes serious eye irritation, and may lead to drowsiness or dizziness.[1][3] Furthermore, solutions of this compound, particularly when prepared with solvents like methyl acetate, can be highly flammable.[1][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory at all times when handling this compound to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed immediately after handling the compound and the inner glove after completing the work session. This minimizes the risk of skin contact and cross-contamination.[4] |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical safety goggles are required to protect against splashes.[5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7] |
| Body Protection | Disposable Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required to protect the skin and clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved Respirator | A respirator (e.g., N95 or higher) is necessary if there is a risk of inhaling aerosols or fine particles, particularly when handling the solid form outside of a chemical fume hood.[1] All respirator use must comply with a formal respiratory protection program. |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Preparation:
-
Weighing (Solid Form):
-
Handle the solid compound exclusively within a chemical fume hood or a similar ventilated enclosure to prevent inhalation of airborne particles.[1]
-
Employ anti-static techniques to prevent the dispersal of the powder.
-
-
Dissolving:
-
Post-Use:
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
-
Empty Containers:
-
Unused Compound:
-
Dispose of any unused this compound as hazardous chemical waste in accordance with local, regional, and national regulations.[3] Do not pour it down the drain.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. pharmastate.academy [pharmastate.academy]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
